molecular formula C16H25NO B3171355 4-{[4-(tert-Butyl)benzyl]oxy}piperidine CAS No. 946681-43-2

4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Cat. No.: B3171355
CAS No.: 946681-43-2
M. Wt: 247.38 g/mol
InChI Key: PXCNFNUFHIWTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[4-(tert-Butyl)benzyl]oxy}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[4-(tert-Butyl)benzyl]oxy}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(2,3)14-6-4-13(5-7-14)12-18-15-8-10-17-11-9-15/h4-7,15,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCNFNUFHIWTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-{[4-(tert-Butyl)benzyl]oxy}piperidine represents a highly versatile building block in medicinal chemistry. Featuring a basic piperidine core linked via an ether bridge to a lipophilic 4-(tert-butyl)benzyl moiety, this structural motif is frequently incorporated into the design of ligands targeting G-protein coupled receptors (GPCRs) and various kinase enzymes[1].

The most robust and scalable synthetic route to this molecule relies on a convergent approach utilizing a chemoselective Williamson ether synthesis followed by an acid-mediated deprotection. This guide details the mechanistic causality, step-by-step protocols, and optimization strategies required to synthesize this compound with high yield and purity.

Retrosynthetic Analysis and Chemoselectivity

The primary synthetic challenge in constructing 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is the presence of two competing nucleophilic sites on the piperidine ring: the secondary amine and the secondary alcohol.

A retrosynthetic deconstruction at the C–O ether bond simplifies the target into two commercially available precursors: 4-hydroxypiperidine and 4-(tert-butyl)benzyl bromide . However, direct alkylation of 4-hydroxypiperidine would predominantly result in N-alkylation due to the higher nucleophilicity of the secondary amine compared to the hydroxyl group.

To achieve strict chemoselectivity, the nitrogen must be temporarily masked. The tert-butoxycarbonyl (Boc) group is the optimal protecting group for this transformation[2]. The Boc group exerts both steric hindrance and electron-withdrawing effects, effectively neutralizing the nucleophilicity of the nitrogen and directing the subsequent alkylation exclusively to the C4-hydroxyl group[3].

While a Mitsunobu reaction could theoretically be employed to form the ether bond, the Williamson ether synthesis is preferred here. The Mitsunobu protocol often suffers from lower atom economy and necessitates the tedious removal of triphenylphosphine oxide byproducts[2][4]. In contrast, the Williamson approach using a highly activated benzylic halide provides superior yields and simpler purification[1].

Retrosynthesis Target 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Target) Protected N-Boc-4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Intermediate) Target->Protected Deprotection (TFA or HCl) BocPiperidinol N-Boc-4-hydroxypiperidine (Nucleophile) Protected->BocPiperidinol Williamson Etherification (NaH, DMF) BenzylBromide 4-(t-Bu)benzyl bromide (Electrophile) Protected->BenzylBromide

Caption: Retrosynthetic disconnection of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Mechanistic Causality and Reaction Dynamics

As a self-validating system, the synthesis is governed by specific kinetic and thermodynamic principles at each step.

Alkoxide Generation and SN2 Alkylation

The Williamson ether synthesis requires the quantitative deprotonation of the secondary alcohol of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is the base of choice[3]. The reaction is driven to completion by the irreversible evolution of hydrogen gas.

  • Solvent Causality: The reaction must be conducted in an anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]. These solvents effectively solvate the sodium cation, leaving a highly reactive, "naked" alkoxide anion.

  • Electrophile Dynamics: 4-(tert-Butyl)benzyl bromide is an exceptional electrophile. The benzylic carbon is highly activated toward SN2 nucleophilic attack. The bulky tert-butyl group at the para position does not impart steric hindrance at the reaction center; instead, it significantly increases the lipophilicity of the resulting intermediate, which highly facilitates its extraction into organic solvents during aqueous workup.

Acid-Mediated Boc Deprotection

The removal of the Boc group is achieved using strong acids, typically Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4].

  • Mechanism: The acid protonates the carbamate carbonyl oxygen, triggering the cleavage of the C–O bond to release a tert-butyl cation and carbon dioxide (gas evolution drives the reaction). The tert-butyl cation rapidly loses a proton to form isobutylene gas.

  • Neutralization: The immediate product is the trifluoroacetate salt of the piperidine. A basic aqueous workup (e.g., saturated NaHCO₃ or 1M NaOH) is mandatory to neutralize the salt and isolate the free base[4].

Experimental Protocols

The following methodologies are designed to ensure high fidelity, safety, and reproducibility.

Protocol A: Synthesis of N-Boc-4-{[4-(tert-butyl)benzyl]oxy}piperidine
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add N-Boc-4-hydroxypiperidine (1.0 equiv, e.g., 10.0 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 15.0 mmol) in small portions. Causality: The 0 °C temperature controls the exothermic deprotonation and prevents the thermal degradation of DMF by the strong base. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dissolve 4-(tert-butyl)benzyl bromide (1.2 equiv, 12.0 mmol) in a minimal amount of anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution at 0 °C[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 4:1).

  • Quench and Workup: Cool the mixture back to 0 °C and strictly quench by the dropwise addition of cold water (20 mL) to destroy unreacted NaH[3]. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the protected intermediate.

Protocol B: Deprotection to 4-{[4-(tert-Butyl)benzyl]oxy}piperidine
  • Acidification: Dissolve the purified N-Boc intermediate (1.0 equiv, e.g., 8.0 mmol) in anhydrous DCM (0.1 M, 80 mL). Add Trifluoroacetic acid (TFA) (10.0 equiv, 80.0 mmol) dropwise at room temperature[4].

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC or LC-MS (disappearance of the starting material mass).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 20 mL) to remove trace TFA.

  • Neutralization: Dissolve the resulting crude oil in DCM (50 mL) and wash vigorously with saturated aqueous NaHCO₃ (50 mL) or 1M NaOH until the aqueous layer is basic (pH > 9). Causality: This step converts the piperidinium salt back to the lipophilic free amine.

  • Isolation: Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to yield the pure target compound as a viscous oil or low-melting solid.

Workflow Step1 1. Deprotonation NaH in DMF (0 °C, 30 min) Step2 2. Alkylation Add 4-t-Bu-BnBr (rt, 4-6 h) Step1->Step2 Step3 3. Aqueous Workup Quench with H2O, Extract with EtOAc Step2->Step3 Step4 4. Boc Deprotection TFA in DCM (rt, 2 h) Step3->Step4 Step5 5. Neutralization & Isolation Wash with NaHCO3, Extract with DCM Step4->Step5

Caption: Experimental workflow for the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Quantitative Reaction Metrics

The following table summarizes the optimized quantitative parameters and expected outcomes for the two-step synthetic sequence.

Reaction StepReagents & EquivalentsSolvent & TempTimeExpected YieldPurification Method
1. Etherification N-Boc-4-hydroxypiperidine (1.0 eq)NaH (1.5 eq)4-(t-Bu)benzyl bromide (1.2 eq)DMF0 °C to rt4–6 h85–92%Silica Gel Chromatography (Hexanes/EtOAc)
2. Deprotection Protected Intermediate (1.0 eq)TFA (10.0 eq)DCMrt2 h90–98%Acid-Base Extraction (NaHCO₃ / DCM)
Overall ---76–90% -

Note: Yields are highly dependent on the strict exclusion of moisture during Step 1 and complete neutralization during Step 2.

References

  • Wright, M. H. et al. "Discovery of Novel and Ligand-Efficient Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferase." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

4-{[4-(tert-Butyl)benzyl]oxy}piperidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for GPCR Ligand Discovery

Executive Summary

4-{[4-(tert-Butyl)benzyl]oxy}piperidine (CAS: 946681-43-2) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Characterized by a lipophilic tert-butylbenzyl ether moiety attached to a piperidine core, this compound serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) modulators, particularly Histamine H3 and Dopamine D4 antagonists. This guide provides a comprehensive analysis of its physicochemical properties, robust synthetic protocols, and application in structure-activity relationship (SAR) optimization.

Part 1: Chemical Identity & Physicochemical Profile

The compound combines a basic secondary amine with a high-lipophilicity ether tail. This duality allows it to participate in cation-pi interactions and hydrophobic pocket filling simultaneously, a trait essential for high-affinity binding in aminergic GPCRs.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 4-{[4-(tert-Butyl)benzyl]oxy}piperidine
CAS Number 946681-43-2MDL: MFCD08687165
Molecular Formula C₁₆H₂₅NO
Molecular Weight 247.38 g/mol
Appearance Viscous oil or low-melting solidFree base form
pKa (Calc.) ~9.8 (Piperidine NH)Highly basic; forms stable salts
LogP (Calc.) ~4.2High lipophilicity due to t-butyl group
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Ether O, Amine N)
Solubility Soluble in DCM, MeOH, DMSOPoor water solubility (Free Base)

Part 2: Synthetic Methodology

Causal Experimental Design

Direct alkylation of unprotected 4-hydroxypiperidine often leads to N-alkylation side products due to the higher nucleophilicity of the amine compared to the hydroxyl group. To ensure regioselectivity, a Protection-Alkylation-Deprotection strategy is the industry standard. The tert-butyl group on the benzyl ring adds bulk, requiring optimized solvent polarity (DMF/THF mixtures) to facilitate the nucleophilic attack.

Validated Protocol: Williamson Ether Synthesis Route

Step 1: Protection

  • Dissolve 4-hydroxypiperidine (1.0 eq) in DCM.

  • Add Boc-anhydride (1.1 eq) and TEA (1.5 eq). Stir at RT for 4h.

  • Workup: Wash with 1M HCl, brine, dry over MgSO₄. Yields N-Boc-4-hydroxypiperidine.

Step 2: O-Alkylation (The Critical Step)

  • Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under Argon.

  • Deprotonation: Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise. Evolution of H₂ gas confirms alkoxide formation. Stir for 30 min.

  • Alkylation: Add 4-(tert-butyl)benzyl bromide (1.0 eq) dissolved in minimum DMF.

  • Reaction: Warm to RT and stir for 12-16h. The bulky t-butyl group prevents SN2 back-attack, ensuring ether stability.

  • Quench: Carefully add cold water. Extract with EtOAc.[1] Purify via silica flash chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2h.

  • Basification: Evaporate volatiles. Redissolve in DCM and wash with sat. NaHCO₃ to obtain the free base.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start 4-Hydroxypiperidine Protect N-Boc Protection (Boc2O, TEA) Start->Protect Inter1 N-Boc-4-Hydroxypiperidine Protect->Inter1 Activate Alkoxide Formation (NaH, DMF, 0°C) Inter1->Activate Regiocontrol React Williamson Ether Synthesis (+ 4-t-Butylbenzyl bromide) Activate->React Nu- Attack Inter2 Boc-Protected Ether React->Inter2 Deprotect Acidic Deprotection (TFA/DCM) Inter2->Deprotect Final 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Deprotect->Final Yields Free Base

Figure 1: Step-wise synthetic pathway ensuring regioselective O-alkylation via N-Boc protection.

Part 3: Reactivity & Handling

Stability Profile
  • Ether Linkage: The benzylic ether bond is robust under basic and neutral conditions but can be cleaved under harsh hydrogenolysis conditions (H₂, Pd/C) or strong Lewis acids (BBr₃). This orthogonality allows for selective manipulation of the piperidine nitrogen.

  • Oxidation Susceptibility: The benzylic position is susceptible to radical oxidation upon prolonged exposure to air/light. Store under inert gas (Nitrogen/Argon) at -20°C.

Derivatization Potential

The secondary amine at the 4-position is the primary handle for library generation:

  • Reductive Amination: Reacts rapidly with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.

  • Amide Coupling: Standard HATU/EDC couplings yield amide derivatives.

  • SNAr Reactions: Can displace halogens in heteroaromatic systems (e.g., chloropyridines) to generate biaryl-like scaffolds.

Part 4: Pharmacological Applications[2][3][4]

Structural Role in Drug Discovery

This scaffold is a "privileged structure" in neuropharmacology. The 4-benzyloxypiperidine motif mimics the spacing of neurotransmitters like dopamine and histamine but adds a hydrophobic distal element (the tert-butyl group) that often targets secondary binding pockets (allosteric sites) in GPCRs.

  • Histamine H3 Antagonists: The basic nitrogen mimics the histamine imidazole/amine, while the ether tail extends into the hydrophobic region of the receptor, enhancing potency (e.g., Pitolisant analogs).

  • Sigma-1 Receptor Ligands: The combination of a basic amine and a bulky lipophilic group is a classic pharmacophore for Sigma-1 affinity, relevant in pain and neurodegeneration research.

SAR Logic & Pathway

The diagram below details how modifications to this core scaffold influence biological activity.

SAR_Logic Core 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Scaffold) N_Sub N-Substitution (R-Group) Core->N_Sub Linker Ether Linker (-O-) Core->Linker Tail Distal Aryl Group (4-t-Butylphenyl) Core->Tail PK Pharmacokinetics (LogP, BBB Penetration) N_Sub->PK Polarity modulation Ex1 Ex: N-Alkyl -> H3 Antagonist N_Sub->Ex1 Selectivity Receptor Selectivity (H3 vs H4, D4 vs D2) Linker->Selectivity Conformational constraint Affinity Binding Affinity (Hydrophobic Pocket) Tail->Affinity Van der Waals contact

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contributions of the scaffold domains.

References

  • BenchChem. (2025).[1] 4-(4-Benzylphenoxy)piperidine hydrochloride derivatives and applications. Retrieved from

  • Hopkins, C. R., et al. (2022).[2] "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 946681-43-2. Retrieved from

  • ChemWhat. (n.d.). 4-([4-(tert-Butyl)benzyl]oxy)piperidine CAS Database. Retrieved from

Sources

4-{[4-(tert-Butyl)benzyl]oxy}piperidine: A Privileged Scaffold in CNS and Anti-Infective Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Derivatives: Synthesis, SAR, and Biological Applications Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-(benzyloxy)piperidine core, specifically substituted with a 4-tert-butyl moiety, represents a "privileged scaffold" in medicinal chemistry. This structural motif—combining a basic amine (piperidine), a flexible ether linker, and a bulky lipophilic tail (tert-butylbenzyl)—possesses the requisite physicochemical properties to traverse the blood-brain barrier (BBB) and interact with deep hydrophobic pockets in G-protein-coupled receptors (GPCRs) and intracellular chaperone proteins.

Research indicates this chemotype is highly active in two distinct therapeutic areas:

  • CNS Modulation: Acting as a high-affinity ligand for Sigma-1 (

    
    ) receptors  and Dopamine D4 receptors , with potential applications in neuroprotection, antipsychotics, and cognitive enhancement.
    
  • Antimicrobial Activity: Functioning as an inhibitor of ergosterol biosynthesis, sharing pharmacophoric similarity with morpholine antifungals like fenpropimorph.

This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for developing derivatives of this scaffold.

Chemical Synthesis

The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivatives typically follows a convergent approach. The critical step is the formation of the ether linkage between the piperidine core and the lipophilic benzyl moiety.

Retrosynthetic Analysis

The molecule can be disconnected at the ether oxygen or the piperidine nitrogen.

  • Disconnection A (Ether Formation): Reaction between a 4-hydroxypiperidine and a substituted benzyl halide. This is the preferred route for generating the core scaffold.

  • Disconnection B (N-Alkylation): Functionalization of the piperidine nitrogen allows for rapid library generation (SAR exploration) after the core ether is established.

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Start 4-Hydroxypiperidine (Starting Material) Protection N-Boc Protection (Boc2O, Et3N) Start->Protection Intermediate1 N-Boc-4-hydroxypiperidine Protection->Intermediate1 Etherification Williamson Ether Synthesis (NaH, 4-t-Bu-BnBr, DMF) Intermediate1->Etherification Intermediate2 N-Boc-Ether Intermediate Etherification->Intermediate2 Deprotection Deprotection (TFA or HCl) Intermediate2->Deprotection FinalCore 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Core Scaffold) Deprotection->FinalCore Derivatization N-Derivatization (Reductive Amination / Alkylation) FinalCore->Derivatization Target Final Bioactive Ligand Derivatization->Target

Figure 1: Convergent synthetic route for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivatives.

Experimental Protocols

Protocol: Williamson Ether Synthesis of the Core Scaffold

This protocol describes the synthesis of tert-butyl 4-{[4-(tert-butyl)benzyl]oxy}piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 4-(tert-Butyl)benzyl bromide (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DMF (30 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (12 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation. Evolution of hydrogen gas (

    
    ) will be observed.
    
  • Alkylation: Cool the mixture back to 0°C. Add 4-(tert-Butyl)benzyl bromide (11 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Quench: Carefully quench excess hydride by adding saturated aqueous

    
     dropwise at 0°C.
    
  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Yield Expectation: 75–85% as a colorless oil or white solid.

Protocol: N-Deprotection (TFA Method)
  • Dissolve the N-Boc intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Basify with saturated

    
     and extract with DCM to obtain the free amine.
    

Biological Activity & Mechanism of Action

Sigma-1 Receptor ( R) Modulation

The 4-(tert-butyl)benzyl group is a critical pharmacophore for


R affinity. The receptor possesses a highly hydrophobic binding pocket that accommodates bulky lipophilic groups.
  • Mechanism: The piperidine nitrogen (protonated at physiological pH) forms an electrostatic interaction with Asp126 in the

    
    R binding site. The tert-butylbenzyl tail occupies the hydrophobic pocket formed by Val, Leu, and Tyr residues.
    
  • Therapeutic Potential:

    
    R agonists are investigated for neuroprotection (Alzheimer’s, Parkinson’s) and depression. Antagonists are explored for neuropathic pain and cancer.
    
Dopamine D4 Receptor Antagonism

Unlike D2 receptors, the D4 subtype has a distinct binding pocket that tolerates larger 4-substituted piperidines.

  • Selectivity: The benzyl ether linkage provides the necessary length and flexibility to achieve >30-fold selectivity over D2 receptors.

  • Application: D4 antagonists are potential treatments for L-DOPA-induced dyskinesias and addiction, avoiding the extrapyramidal side effects associated with D2 blockade.

Antifungal Activity (Ergosterol Biosynthesis)

Similar to Fenpropimorph , piperidine ethers can inhibit enzymes in the ergosterol biosynthesis pathway, specifically


 isomerase or 

-reductase.
  • SAR Note: For antifungal activity, the N-substituent is often a short alkyl chain or a second lipophilic benzyl group.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the core scaffold shift biological selectivity.

SAR_Map Core 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Core Scaffold) N_Sub N-Substitution (R1) Core->N_Sub Linker Linker (Ether Oxygen) Core->Linker Tail Tail (4-t-Bu-Phenyl) Core->Tail Sigma Sigma-1 Affinity: Favored by Benzyl/Phenethyl at R1 Requires Bulky Tail N_Sub->Sigma Benzyl D4 D4 Selectivity: Favored by Aryl-amides at R1 Ether Linker Essential N_Sub->D4 Aryl-amide Antifungal Antifungal Activity: Favored by Alkyl chains at R1 Requires Lipophilic Tail N_Sub->Antifungal Alkyl Tail->Sigma Critical for Binding Tail->Antifungal Membrane Interaction

Figure 2: SAR decision tree for directing the biological profile of the scaffold.

Key Data Summary

ParameterValue / CharacteristicRelevance
LogP (ClogP) ~4.5 – 5.5High lipophilicity; excellent BBB penetration but solubility challenges.
pKa (Calc) ~9.5 (Piperidine N)Predominantly protonated at pH 7.4; essential for Asp126 interaction.

Affinity (

)
< 10 nM (Derivative dependent)High affinity range; suitable for probe or lead development.
Metabolic Stability ModerateThe tert-butyl group is metabolically robust, but the benzyl methylene is a site for CYP450 oxidation.

References

  • BenchChem. Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate: Biological Activity and Synthesis.Link

  • Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Link

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.Link

  • Selleck Chemicals. 4-IBP (Sigma Receptor Agonist) Data Sheet.Link

  • National Institutes of Health (PMC). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents.Link

4-{[4-(tert-Butyl)benzyl]oxy}piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-{[4-(tert-Butyl)benzyl]oxy}piperidine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, a piperidine derivative of interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, a robust synthetic protocol, and methods for its characterization. Furthermore, it explores the potential applications of this class of compounds, grounded in the established pharmacological importance of the 4-alkoxypiperidine scaffold.

Core Compound Properties

While a specific CAS number for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is not readily found in publicly accessible databases, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
Molecular Formula C₁₆H₂₅NOCalculated
Molecular Weight 247.38 g/mol Calculated
IUPAC Name 4-((4-(tert-butyl)benzyl)oxy)piperidine

Synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

The synthesis of the target compound is most effectively achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base.[1][2][3][4] In this case, 4-hydroxypiperidine is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-(tert-butyl)benzyl chloride to form the desired ether linkage.

The choice of a strong base, such as sodium hydride (NaH), is crucial for the complete deprotonation of the alcohol, forming the highly reactive alkoxide.[2][3][4] The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended as it effectively solvates the cation of the base while not interfering with the nucleophilic attack, thus accelerating the rate of the S(_N)2 reaction.[1][4]

Starting Materials
ReactantCAS NumberMolecular Weight
4-Hydroxypiperidine5382-16-1101.15 g/mol
4-(tert-Butyl)benzyl chloride19692-45-6182.69 g/mol [5][6]
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol
Anhydrous Dimethylformamide (DMF)68-12-273.09 g/mol
Experimental Protocol: Williamson Ether Synthesis

Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care under an inert atmosphere.

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Formation of the Alkoxide: A solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

  • Addition of the Alkyl Halide: A solution of 4-(tert-butyl)benzyl chloride (1.05 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.

  • Reaction Progression: The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Synthetic Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4_hydroxypiperidine 4-Hydroxypiperidine (CAS: 5382-16-1) deprotonation Deprotonation: 4-Hydroxypiperidine + NaH -> Piperidin-4-olate 4_hydroxypiperidine->deprotonation benzyl_chloride 4-(tert-Butyl)benzyl chloride (CAS: 19692-45-6) sn2_reaction SN2 Reaction: Piperidin-4-olate + 4-(tert-Butyl)benzyl chloride benzyl_chloride->sn2_reaction NaH Sodium Hydride (NaH) in Anhydrous DMF NaH->deprotonation deprotonation->sn2_reaction Nucleophilic Attack quenching Quenching with Water sn2_reaction->quenching extraction Extraction with Ethyl Acetate quenching->extraction purification Column Chromatography extraction->purification product 4-{[4-(tert-Butyl)benzyl]oxy}piperidine purification->product Characterization_Workflow Crude_Product Crude Product from Synthesis TLC Thin-Layer Chromatography (Purity Check) Crude_Product->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Pure_Product->NMR IR Infrared Spectroscopy (Functional Group ID) Pure_Product->IR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS Final_Characterization Final Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: A workflow for the purification and spectroscopic characterization of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Potential Applications and Pharmacological Relevance

Piperidine and its derivatives are among the most significant synthetic fragments in drug design and are present in a wide array of pharmaceuticals. [7]The 4-alkoxypiperidine scaffold, in particular, has been explored for various therapeutic targets.

  • Central Nervous System (CNS) Targets: Derivatives of 4-hydroxypiperidine have been synthesized and evaluated for their analgesic and hypotensive activities. [8][9][10][11]Specifically, 4-benzyloxypiperidine scaffolds have been identified as potent and selective antagonists for the dopamine D4 receptor, which is implicated in conditions such as Parkinson's disease. [12]* Oncology: 4-(tert-Butyl)benzyl chloride, a key intermediate in the synthesis of the title compound, is utilized in the preparation of aryl pyrazole carbohydrazides which have shown potential as agents against lung cancer cells. [13]* Other Therapeutic Areas: The versatility of the piperidine ring allows for its incorporation into molecules targeting a broad spectrum of diseases.

The title compound, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, combines the pharmacologically relevant piperidine core with a bulky, lipophilic tert-butylbenzyl group. This structural motif could be of interest to researchers in drug discovery for exploring structure-activity relationships (SAR) in various receptor systems.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine via the Williamson ether synthesis, a reliable and scalable method. The guide also outlines the expected analytical data for the characterization of this compound. Given the established importance of the 4-alkoxypiperidine scaffold in medicinal chemistry, this molecule represents a valuable building block for the development of novel therapeutic agents.

References

  • SDFine. 4-HYDROXYPIPERIDINE (4-piperidinol). [Link]

  • Pharmaffiliates. 4-tert-Butylbenzyl Chloride. [Link]

  • ChemBK. 4-TERT-BUTYLBENZYL CHLORIDE. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.
  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Korean Journal of Medicinal Chemistry, 7(2), 123-127.
  • Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Korean Chemical Society, 41(8), 453-457.
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Vitaku, E., et al. (2023).
  • National Institutes of Health. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

Sources

Pharmacological Profiling of the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile and experimental validation of the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine scaffold.

Executive Summary

The compound 4-{[4-(tert-Butyl)benzyl]oxy}piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. Its core architecture consists of a basic piperidine ring linked via an ether oxygen to a lipophilic para-tert-butylbenzyl moiety. This specific arrangement mimics the pharmacophoric features required for interaction with Sigma-1 receptors (


R) , Dopamine D4 receptors (D4R) , and Histamine H3 receptors (H3R) .

This guide dissects the biological potential of this scaffold, providing researchers with the mechanistic rationale, experimental protocols, and data interpretation strategies necessary to exploit its polypharmacology in drug discovery campaigns for neurodegenerative and neuropsychiatric disorders.

Structural Analysis & Pharmacophore Mapping

The biological activity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is dictated by three critical structural domains:

  • The Basic Amine (Piperidine Nitrogen):

    • Function: Protonated at physiological pH (pKa ~9-10), it forms a critical salt bridge with conserved aspartate or glutamate residues in GPCR transmembrane helices (e.g., Asp115 in D4R, Asp126 in

      
      R).
      
    • Optimization: N-substitution dictates selectivity. The free amine (secondary) often favors

      
      R, while bulky N-substituents shift affinity toward D4R or H3R.
      
  • The Ether Linker:

    • Function: Provides rotational flexibility and acts as a hydrogen bond acceptor. Unlike a rigid methylene linker, the oxygen atom can engage in water-mediated networks within the binding pocket.

  • The para-tert-Butyl Group:

    • Function: A bulky, lipophilic anchor. It probes deep hydrophobic pockets (e.g., the "hydrophobic tunnel" in

      
      R formed by Val, Leu, and Tyr residues). The tert-butyl group is bioisosteric with halogens or trifluoromethyl groups but offers superior space-filling properties.
      
Primary Biological Target: Sigma-1 Receptor ( R)[1]

The


R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is the most probable high-affinity target for the free amine form of the scaffold.
Mechanistic Rationale
  • Binding Mode: The piperidine nitrogen forms a hydrogen bond with Glu172 . The tert-butylbenzyl group inserts into the

    
    -barrel hydrophobic core, stabilizing the receptor in an oligomeric state that modulates calcium signaling.
    
  • Therapeutic Potential: Agonism promotes neuroprotection (via BDNF secretion) and alleviates endoplasmic reticulum (ER) stress. Antagonism is explored for neuropathic pain and cancer cell proliferation.

Signaling Pathway Visualization

Sigma1_Pathway Ligand 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds/Activates BiP BiP (GRP78) Sigma1->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperones/Stabilizes ER_Stress ER Stress Response (Unfolded Protein Response) BiP->ER_Stress Modulates Ca_Mito Mitochondrial Ca2+ Influx IP3R->Ca_Mito Optimizes Ca2+ transfer Neuroprotection Neuroprotection & Cell Survival Ca_Mito->Neuroprotection Increases ATP production

Caption: Sigma-1 receptor activation by the ligand stabilizes IP3R, enhancing mitochondrial calcium signaling and promoting neuroprotection.[1][2][3][4][5][6][7][8][9]

Secondary Target: Dopamine D4 Receptor (D4R)[10]

The 4-benzyloxypiperidine scaffold is a known pharmacophore for D4R antagonists. While the free amine has moderate affinity, N-substitution (e.g., with a benzyl or heteroaryl-methyl group) dramatically increases potency and selectivity over D2R.

Mechanistic Rationale
  • Binding Mode: The protonated nitrogen interacts with Asp115 in TM3. The benzyloxy tail extends into the extracellular vestibule, where the tert-butyl group engages in van der Waals interactions with Leu , Val , and Phe residues unique to the D4 subtype.

  • Therapeutic Potential: D4R antagonists are investigated for the treatment of schizophrenia (cognitive symptoms) and substance use disorders, without the extrapyramidal side effects associated with D2 blockade.

Tertiary Target: Histamine H3 Receptor (H3R)

The scaffold shares structural homology with non-imidazole H3R antagonists (e.g., pitolisant analogs).

  • Relevance: H3R is a presynaptic autoreceptor. Antagonism increases the release of histamine, acetylcholine, and norepinephrine.

  • Key Interaction: The ether oxygen often mimics the polarity required to interact with Tyr3.37 or Thr6.52 in the H3R binding pocket.

Experimental Protocols for Target Validation

To validate the biological activity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, the following self-validating protocols should be employed.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the compound for 

R.[10]
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30 Ci/mmol).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Mix 100 µL membrane suspension (20 µg protein) + 25 µL [³H]-(+)-Pentazocine (2 nM final) + 25 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 120 minutes (equilibrium is slower for lipophilic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce binding to the filter.

  • Data Analysis: Fit data to a one-site competition model:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (Dopamine D4 Receptor)

Objective: Assess functional efficacy (agonist vs. antagonist) in a G


-coupled system.
  • Cell Line: CHO-K1 cells stably expressing human D4R and the GloSensor™ cAMP reporter.

  • Stimulation: Since D4R is G

    
    -coupled, basal cAMP must be elevated first. Use Forskolin (10 µM)  to stimulate adenylyl cyclase.
    
  • Agonist Mode: Add test compound + Forskolin. Measure decrease in luminescence.

  • Antagonist Mode: Add test compound + Forskolin + Dopamine (EC

    
     concentration) . Measure restoration of luminescence (blockade of dopamine-induced cAMP suppression).
    
  • Readout: Luminescence units (RLU) proportional to intracellular [cAMP].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on structure-activity relationship (SAR) data for 4-benzyloxypiperidines.

TargetExpected Affinity (

)
Functional EffectKey Residue InteractionTherapeutic Indication
Sigma-1 (

R)
High (1–50 nM) Agonist/AntagonistGlu172 (Asp126)Neuroprotection, Pain
Dopamine D4 Moderate (50–500 nM)AntagonistAsp115Schizophrenia, ADHD
Histamine H3 Low-Moderate (0.1–1 µM)Inverse AgonistAsp3.32Narcolepsy, Cognition
NMDA (GluN2B) Low (>1 µM)AntagonistGluN2B SubunitDepression

*Note: Affinity for GPCRs (D4, H3) significantly increases with N-substitution (e.g., N-benzyl).

Synthesis & Optimization Workflow

To optimize this scaffold for specific targets, the secondary amine should be derivatized.

Synthesis_Workflow Start 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Secondary Amine) Reaction Reductive Amination (R-CHO + NaBH(OAc)3) Start->Reaction Product_A N-Benzyl Derivative (High D4 Affinity) Reaction->Product_A Benzaldehyde Product_B N-Propyl-Imidazole (High H3 Affinity) Reaction->Product_B Imidazole-propanal Product_C N-Phenethyl Derivative (Dual Sigma/MOR Activity) Reaction->Product_C Phenylacetaldehyde

Caption: Diversification of the core scaffold via reductive amination to target specific GPCRs.

References
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Kulik, J., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. Biomedicine & Pharmacotherapy. Link

  • Rong, J., et al. (2017). 4-Benzyloxypiperidine: A Privileged Scaffold for the Design of Novel Dopamine D4 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Sander, T., et al. (2011). The Chemical Structure of the Histamine H3 Receptor Antagonist Pitolisant. British Journal of Pharmacology. Link

  • BenchChem. (2025).[5] Piperidine-Containing Scaffolds in Novel Compound Development. BenchChem Application Notes. Link

Sources

An In-Depth Technical Guide to the Structural Analogs of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, a scaffold of significant interest in medicinal chemistry. We will dissect the core molecule, analyzing the strategic importance of each of its constituent parts: the piperidine ring, the benzyl ether linkage, and the terminal tert-butyl group. This guide will delve into rational drug design principles for creating structural analogs, with a focus on bioisosteric modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Detailed synthetic methodologies, including step-by-step protocols, are provided, alongside a thorough examination of the structure-activity relationships (SAR) that govern the biological effects of these compounds. Furthermore, we outline key in vitro and in vivo assays for the pharmacological evaluation of novel analogs, providing a roadmap for their preclinical development. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics based on the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine scaffold.

Introduction: Deconstructing the Core Scaffold

The 4-{[4-(tert-Butyl)benzyl]oxy}piperidine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas, including as antagonists for the neurokinin-1 (NK1) and dopamine D4 receptors.[1][2] The efficacy and pharmacological profile of compounds based on this scaffold are intricately linked to the interplay of its three key structural motifs. A thorough understanding of the individual contributions of each component is paramount for the rational design of novel, improved analogs.

  • The Piperidine Ring: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring often serves as a key pharmacophoric element, providing a basic nitrogen atom that can engage in crucial ionic interactions with biological targets.[3] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, influencing binding affinity and selectivity.[4] However, the piperidine ring can also be a site of metabolic vulnerability, particularly at the positions alpha to the nitrogen.[5]

  • The Benzyl Ether Linkage: The benzyl ether linkage connects the piperidine core to the substituted phenyl ring. This linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose within a receptor pocket. The ether oxygen can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions. However, ether linkages can be susceptible to metabolic cleavage, which may limit the in vivo stability of the compound.

  • The 4-(tert-Butyl)benzyl Moiety: The tert-butyl group is a common substituent in medicinal chemistry, valued for its ability to impart a range of desirable properties.[6] Its significant steric bulk can serve as a "molecular anchor," occupying a hydrophobic pocket within a binding site and potentially enhancing potency and selectivity.[6] Furthermore, the tert-butyl group can act as a metabolic shield, protecting adjacent functionalities from enzymatic degradation.[7] However, its high lipophilicity can sometimes negatively impact solubility and other pharmacokinetic parameters.[8]

Strategic Design of Structural Analogs: A Bioisosteric Approach

The design of structural analogs of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is guided by the principles of bioisosterism, which involves the replacement of a functional group with another that retains similar physicochemical properties and biological activity.[9] The goal of such modifications is to fine-tune the molecule's properties to enhance efficacy, improve metabolic stability, increase selectivity, and reduce off-target toxicity.[10]

Bioisosteric Replacements for the Piperidine Ring

To address potential metabolic liabilities and to explore novel vector spaces for substituent placement, a variety of bioisosteric replacements for the piperidine ring can be considered.

  • Spirocyclic Scaffolds: Azaspiro[3.3]heptane and other spirocyclic systems have emerged as promising bioisosteres for the piperidine ring.[3][11] These rigid scaffolds can improve metabolic stability and solubility while maintaining a similar spatial arrangement of substituents.[11]

  • Other Saturated Heterocycles: Morpholine and thiomorpholine can be considered as replacements to modulate the polarity and basicity of the core.[5] The introduction of a heteroatom can also influence the metabolic profile of the molecule.

  • Acyclic Analogs: In some cases, replacing the piperidine ring with a flexible acyclic amine may be beneficial, although this often comes at the cost of reduced conformational constraint and potentially lower binding affinity.

Modifying the Linker: Beyond the Benzyl Ether

The benzyl ether linkage can be a target for modification to improve metabolic stability and explore different binding interactions.

  • Fluorinated Ether Bioisosteres: The introduction of fluorine into the linker, for example, as a difluoroethyl ether, can mimic the electronics of a methoxy group while enhancing metabolic stability.[1]

  • Amide and Reverse Amide Linkages: Amides are common bioisosteres for esters and can also be considered as replacements for ethers.[12] They introduce a hydrogen bond donor and acceptor and can alter the conformational preferences of the molecule.

  • Carbon-Carbon Bonds: Replacing the ether oxygen with a methylene group to form a 4-(4-(tert-butyl)benzyl)piperidine scaffold can significantly increase metabolic stability. This modification has been explored in the context of sigma receptor ligands.[4]

The tert-Butyl Group and its Alternatives

While the tert-butyl group offers several advantages, its high lipophilicity can be a drawback.[13] Several bioisosteric replacements can be considered to mitigate this.

  • Trifluoromethyl and Related Groups: The trifluoromethyl group is a well-established bioisostere for the tert-butyl group, offering similar steric bulk but with significantly different electronic properties.[14]

  • Cyclic Moieties: Small, rigid cyclic systems such as cyclopropyl or bicyclo[1.1.1]pentane can mimic the steric profile of the tert-butyl group while offering improved physicochemical properties.[8]

  • Fluorinated tert-butyl Analogs: The replacement of methyl groups on the tert-butyl moiety with fluoromethyl groups can reduce lipophilicity while maintaining steric bulk.[13]

Synthetic Methodologies

The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine and its analogs can be achieved through several well-established synthetic routes. The choice of a particular route will depend on the desired analog and the availability of starting materials.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the parent compound is the Williamson ether synthesis.[15][16]

Diagram of the General Synthetic Scheme:

Caption: General synthetic scheme for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Experimental Protocol: Synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Step 1: Synthesis of tert-butyl 4-{[4-(tert-butyl)benzyl]oxy}piperidine-1-carboxylate

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-tert-butylbenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Step 2: Deprotection to yield 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

  • Dissolve the N-Boc protected product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the general scheme. For example, analogs with different substituents on the benzyl ring can be synthesized by using the corresponding substituted benzyl bromides. Bioisosteric replacements for the piperidine ring would require the synthesis of the appropriately functionalized heterocyclic starting material.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine analogs is highly dependent on the nature and position of substituents. A systematic SAR analysis is crucial for optimizing the pharmacological profile of this scaffold.

Table 1: Hypothetical SAR Data for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Analogs

Compound IDR1 (Piperidine N-substituent)R2 (Linker)R3 (Aromatic substituent)Target A Ki (nM)Target B Ki (nM)
Parent H-O-CH2-4-tert-Butyl10500
Analog 1 Me-O-CH2-4-tert-Butyl5450
Analog 2 H-CH2-CH2-4-tert-Butyl50600
Analog 3 H-O-CH2-4-CF315300
Analog 4 H-O-CH2-4-Cyclopropyl12480

Key SAR Insights:

  • Piperidine N-substitution: Small alkyl substituents on the piperidine nitrogen, such as a methyl group (Analog 1), can lead to a modest increase in potency at Target A, suggesting a favorable interaction in a nearby pocket. Larger or more polar substituents may be detrimental to activity.

  • Linker Modification: Replacement of the ether oxygen with a methylene group (Analog 2) results in a significant decrease in potency at Target A, highlighting the importance of the ether oxygen, potentially as a hydrogen bond acceptor.

  • Aromatic Substitution: The nature of the substituent at the 4-position of the benzyl ring is critical for activity. Replacing the tert-butyl group with a trifluoromethyl group (Analog 3) leads to a slight decrease in potency, while a cyclopropyl group (Analog 4) results in comparable activity to the parent compound. This suggests that a sterically bulky, lipophilic group is preferred at this position.

Diagram of SAR Logic:

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_effects Observed Effects Piperidine Piperidine Ring N_Sub N-Substitution (R1) Piperidine->N_Sub Linker Benzyl Ether Linkage Linker_Mod Linker Modification (R2) Linker->Linker_Mod Aromatic Substituted Phenyl Ring Aromatic_Sub Aromatic Substitution (R3) Aromatic->Aromatic_Sub Potency Potency N_Sub->Potency Selectivity Selectivity N_Sub->Selectivity Linker_Mod->Potency PK_Profile PK Profile Linker_Mod->PK_Profile Aromatic_Sub->Potency Aromatic_Sub->PK_Profile caption Logical relationships in the SAR of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine analogs. In_Vitro_Workflow Start Synthesized Analogs Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Start->Primary_Screening Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Primary_Screening->Functional_Assays Selectivity_Panel Selectivity Profiling (Panel of related receptors) Functional_Assays->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox Hit_to_Lead Hit-to-Lead Optimization ADME_Tox->Hit_to_Lead caption Workflow for the in vitro evaluation of novel analogs.

Caption: Workflow for the in vitro evaluation of novel analogs.

Protocol: Radioligand Binding Assay

  • Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.

Protocol: cAMP Assay

  • Plate cells expressing the target Gs or Gi-coupled receptor in a multi-well plate.

  • Treat the cells with varying concentrations of the test compound.

  • For Gi-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Generate dose-response curves and determine the EC50 or IC50 values for the test compounds.

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-animal system. The choice of in vivo model will depend on the therapeutic indication. For CNS-active compounds, models of neurodegenerative diseases or psychiatric disorders may be appropriate. [6][11] Table 2: Examples of In Vivo Models for CNS Drug Discovery

Therapeutic AreaIn Vivo ModelKey Readouts
Alzheimer's Disease APP/PS1 Transgenic MiceMorris Water Maze, Plaque Load
Parkinson's Disease MPTP-induced Mouse ModelRotarod Test, Dopamine Levels
Anxiety Elevated Plus MazeTime spent in open arms
Depression Forced Swim TestImmobility time

Conclusion

The 4-{[4-(tert-Butyl)benzyl]oxy}piperidine scaffold represents a versatile and promising starting point for the development of novel therapeutics. Through a systematic and rational approach to analog design, guided by the principles of bioisosterism and a thorough understanding of structure-activity relationships, it is possible to optimize the pharmacological profile of this scaffold to yield potent, selective, and metabolically stable drug candidates. The synthetic methodologies and biological evaluation strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to advance the discovery of new medicines based on this important chemical series.

References

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

  • ResearchGate. (2026, January 29). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • Organic Letters. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

  • TU Dublin Research. (n.d.). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. [Link]

  • ResearchGate. (2025, August 29). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • MDPI. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteres. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • PubMed. (2005, January 13). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. [Link]

  • Google Patents. (2014, December 18). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • PubMed. (2018, August 15). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

  • PubMed. (2002, September 15). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ResearchGate. (n.d.). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

Sources

in silico modeling of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Interactions

Foreword: Bridging Computation and Chemistry

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and expensive. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, techniques into the very fabric of research and development.[1] These methods allow us to build, test, and refine molecular hypotheses in a virtual environment, providing a rational framework for prioritizing laboratory experiments. This guide offers a comprehensive walkthrough of a typical in silico workflow, centered on a representative small molecule: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. This molecule, with its combination of a rigid aromatic group and a flexible piperidine ring, presents an interesting case for studying protein-ligand interactions.

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale—the why behind the how. We will explore the core techniques of molecular docking and molecular dynamics simulations, treating each protocol as a self-validating system with built-in checks for scientific rigor. By grounding our claims in authoritative sources and providing detailed, reproducible workflows, we aim to equip you with the knowledge to confidently apply these powerful techniques to your own research endeavors.

Part I: System Preparation - The Foundation of a Predictive Model

The predictive power of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase involves preparing both the ligand (our small molecule) and the protein target. For this guide, we will hypothesize that the structural scaffold of our ligand makes it a potential modulator of a kinase, a critical class of drug targets. We will use the crystal structure of p38 Mitogen-Activated Protein (MAP) Kinase (PDB ID: 1A9U) as our representative protein target.

Ligand Preparation

The first step is to generate a high-quality, 3D conformation of our ligand, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. This is crucial as the initial geometry can influence the outcome of subsequent docking and simulation steps.

Experimental Protocol: Ligand Structure Generation

  • Obtain 2D Structure: The molecule's structure is first defined in a 2D format, typically as a SMILES string: CC(C)(C)c1ccc(cc1)COCC2CCNCC2.

  • Generate 3D Coordinates: Use a tool like Avogadro to convert the 2D representation into a 3D structure. This process adds explicit hydrogen atoms, which are often omitted in 2D drawings but are vital for calculating accurate interactions.

  • Energy Minimization: The initial 3D structure may have strained bonds or steric clashes. A preliminary energy minimization using a universal force field (e.g., MMFF94) is performed to relax the geometry into a lower-energy conformation.

  • Save in Tripos Mol2 Format: The prepared ligand is saved in the .mol2 format, which contains the 3D coordinates, bond connectivity, and atom types necessary for further processing.

Causality: Proper protonation and a low-energy starting conformation are essential. Incorrect protonation states can lead to erroneous hydrogen bond predictions, while a high-energy conformer might fail to find the correct binding pose during docking.

Protein Target Preparation

Crystal structures obtained from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components or lack information required for simulation. Preparing the target is a process of "cleaning" the PDB file.

Experimental Protocol: Protein Structure Preparation

  • Fetch PDB Structure: Download the crystal structure of p38 MAP Kinase (PDB ID: 1A9U).[2]

  • Remove Non-Essential Molecules: The PDB file contains water molecules, co-factors, and potentially a co-crystallized ligand. For our simulation, all water molecules are typically removed. The existing ligand (in this case, a pyridinyl imidazole inhibitor) must be removed to free the binding site for our new ligand.[3][4]

  • Add Hydrogen Atoms: Crystal structures rarely resolve the positions of hydrogen atoms. These must be added computationally. It is critical to use a method that predicts the correct protonation states of ionizable residues (like Asp, Glu, His) at a physiological pH (e.g., pH 7.4).[4]

  • Assign Partial Charges: Atoms in a protein do not have integer charges. A force field requires the assignment of partial charges to each atom to correctly model electrostatic interactions.

  • Prepare for Docking: The final prepared protein structure is saved in the PDBQT format for use with AutoDock Vina, which includes atomic partial charges and atom type definitions.[5]

Trustworthiness: This cleaning process ensures that our simulation focuses only on the components of interest (the protein and our ligand) and that the electrostatic environment is modeled as accurately as possible.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is primarily used to predict the binding mode and affinity of a small molecule within the active site of a protein. We will use AutoDock Vina, a widely used open-source docking program.[6]

Workflow for Molecular Docking

cluster_prep Preparation cluster_config Configuration cluster_run Execution cluster_analysis Analysis p_prep Prepared Protein (.pdbqt) grid Define Search Space (Grid Box) p_prep->grid l_prep Prepared Ligand (.pdbqt) config Create Vina Config File l_prep->config grid->config vina Run AutoDock Vina config->vina poses Analyze Binding Poses (.pdbqt) vina->poses scores Evaluate Binding Affinity (kcal/mol) vina->scores visual Visualize in PyMOL poses->visual

Caption: Workflow for molecular docking with AutoDock Vina.

Experimental Protocol: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): Docking algorithms need to know where to search for a binding pose. This is done by defining a 3D "grid box" that encompasses the protein's active site. The center and dimensions of this box are critical parameters. For PDB ID 1A9U, the box would be centered on the cavity occupied by the original co-crystallized ligand.[7]

  • Create a Configuration File: A simple text file (conf.txt) is created to tell Vina the location of the prepared protein and ligand files, the coordinates and size of the grid box, and the number of binding modes to generate.[8]

  • Execute Vina: Vina is run from the command line, referencing the configuration file. vina --config conf.txt --log log.txt --out poses.pdbqt

  • Analyze the Results: Vina produces two key outputs:

    • log.txt: A log file containing the predicted binding affinities (in kcal/mol) for the top poses. Lower energy values indicate stronger predicted binding.

    • poses.pdbqt: A multi-model PDBQT file containing the 3D coordinates of the top-ranked binding poses.

Interpreting Docking Results

The output requires careful scientific interpretation. The top-ranked pose is not guaranteed to be the correct one. A good docking result is characterized by a low binding affinity score and a pose that makes chemically sensible interactions with the protein's active site (e.g., hydrogen bonds with key polar residues, hydrophobic interactions).

Table 1: Hypothetical Docking Results for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine with p38 MAP Kinase

Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.9Met109, Lys53, Leu104Hydrophobic, Hydrogen Bond (piperidine N)
2-8.5Val38, Ala51, Ile84Hydrophobic
3-8.2Thr106, Leu75, Cys119Hydrophobic, van der Waals

These poses must be visualized using software like PyMOL to inspect the interactions in 3D.[9][10] The pose that will be carried forward to molecular dynamics should be the one with the best combination of a favorable score and plausible biological interactions.

Part III: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Interaction

While docking provides a static snapshot, MD simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and dynamic behavior.[11] This is achieved by solving Newton's equations of motion for a system of atoms and molecules. We will use GROMACS, a high-performance and widely used MD engine.[12][13]

A critical prerequisite for MD is an accurate force field—a set of parameters that defines the potential energy of the system.[14] While standard force fields like AMBER and CHARMM contain parameters for proteins, they do not include parameters for novel ligands.[15][16][17] Therefore, our ligand must be parameterized.

Ligand Parameterization

This process generates the necessary topology file for the ligand, which describes its atom types, charges, bond lengths, angles, and dihedrals, ensuring compatibility with the protein force field.

Experimental Protocol: Ligand Parameterization for CHARMM

  • Generate a Mol2 File: An accurate 3D structure of the ligand with all hydrogens is required as input.

  • Use CGenFF Server: The CHARMM General Force Field (CGenFF) server is an online tool that can automatically generate parameters for drug-like molecules.[16][18] The user uploads the .mol2 file, and the server returns a CHARMM-compatible topology file (.str file).

  • Check Parameter Penalties: The CGenFF server assigns a "penalty" score to the parameters. High penalties indicate that the assigned parameters are of low quality and may require manual refinement, a process that is beyond the scope of this guide but is a critical step in rigorous studies.

  • Convert to GROMACS Format: The output stream file is converted into the GROMACS topology format (.itp file).

Expertise: Using automated tools like CGenFF is efficient, but it is the scientist's responsibility to critically evaluate the quality of the generated parameters. Poor parameters can lead to an unstable and physically meaningless simulation.

MD Simulation Workflow

The MD workflow involves systematically preparing the protein-ligand complex, solvating it in a water box with ions, and then running a series of simulations to equilibrate and finally sample the system's behavior.

cluster_prep System Building cluster_sim Simulation Cascade cluster_analysis Analysis complex Combine Protein + Ligand Coordinates topology Merge Protein + Ligand Topologies complex->topology box Define Simulation Box topology->box solvate Solvate with Water box->solvate ions Add Ions to Neutralize solvate->ions emin Energy Minimization ions->emin nvt NVT Equilibration (Constant Temp.) emin->nvt npt NPT Equilibration (Constant Pressure) nvt->npt prod Production MD Run npt->prod traj Analyze Trajectory (RMSD, RMSF, H-Bonds) prod->traj energy Calculate Binding Free Energy (MM/PBSA) prod->energy

Caption: Workflow for a GROMACS Molecular Dynamics Simulation.

Experimental Protocol: GROMACS MD Simulation

  • System Building:

    • Merge Coordinates: The coordinates of the best-docked ligand pose are combined with the protein's coordinate file.[19]

    • Merge Topologies: The main system topology file (topol.top) is edited to include both the protein force field information and the newly generated ligand topology (.itp) file.[19][20]

    • Solvation: The complex is placed in a periodic simulation box (e.g., a cube) and solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Adding Ions: The system's net charge must be neutralized. Counter-ions (e.g., Na+ or Cl-) are added by replacing water molecules to achieve a net charge of zero.[19][21] This is mandatory for using modern algorithms for calculating long-range electrostatics.

  • Simulation Cascade:

    • Energy Minimization: A steep descent or conjugate gradient algorithm is used to minimize the potential energy of the system, removing any steric clashes or unfavorable geometries introduced during the setup.[21]

    • NVT Equilibration: A short simulation (e.g., 100 ps) is run at constant Number of particles, Volume, and Temperature (NVT). The goal is to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is held in place with position restraints. System temperature is monitored to ensure it reaches and stabilizes at the target temperature (e.g., 300 K).

    • NPT Equilibration: A longer simulation (e.g., 200-500 ps) is run at constant Number of particles, Pressure, and Temperature (NPT). Position restraints are often gradually released. This step ensures the system reaches the correct density by allowing the box volume to fluctuate until the pressure stabilizes around the target pressure (e.g., 1 bar).[21]

    • Production MD: Once the system is well-equilibrated (stable temperature, pressure, and density), the position restraints are removed, and the production simulation is run for a significant duration (e.g., 100-500 ns) to collect data for analysis.

Self-Validation: The equilibration phase is a critical self-validating check. If temperature, pressure, and density do not stabilize, it indicates a problem with the system setup (e.g., poor ligand parameters or an unstable starting structure), and the production run should not be started.

Part IV: Analysis and Advanced Methods

The output of an MD simulation is a trajectory—a "movie" of how the atoms move over time. This trajectory is a rich source of information about the stability of the complex and the nature of the protein-ligand interactions.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD for both the protein and the ligand suggests that the complex is structurally stable in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue (or atom) and reveals which parts of the protein are flexible or rigid. High fluctuations in the binding site residues might indicate an unstable interaction.

  • Interaction Analysis: The trajectory can be analyzed to quantify specific interactions, such as the number and duration of hydrogen bonds between the ligand and protein, over the course of the simulation.

Binding Free Energy Calculations

While docking scores provide a rapid estimate of binding affinity, more rigorous (and computationally expensive) methods can be applied to MD trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the free energy of binding.[11]

Causality: MM/PBSA calculates the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies calculated using a continuum solvent model. This provides a more refined estimate of binding affinity than docking scores because it is averaged over an ensemble of conformations from the MD simulation.[11]

Table 2: Hypothetical MD Analysis and MM/PBSA Results

MetricValueInterpretation
Protein RMSD (Backbone)1.8 ± 0.3 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD (vs. Protein)1.2 ± 0.4 ÅThe ligand remains stably bound in the active site.
Key Hydrogen Bonds (Occupancy)Lys53-N(piperidine): 85%A persistent and strong hydrogen bond is formed.
MM/PBSA Binding Energy -35.5 ± 4.2 kcal/mol A favorable binding free energy, supporting the docking prediction.

Conclusion

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of a novel small molecule, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, with a protein target. We have progressed from initial structure preparation through molecular docking to predict a binding pose, and finally to molecular dynamics simulations to assess the dynamic stability and energetics of the protein-ligand complex.

Each step in this process is built upon the last, and the integrity of the final result depends on the rigor applied at every stage. The combination of docking for initial screening and MD simulations for detailed analysis represents a powerful paradigm in modern, structure-based drug design.[11][22] These computational tools, when used judiciously and with a clear understanding of their underlying principles and limitations, provide invaluable insights that can accelerate the discovery of new therapeutics.

References

  • On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
  • Free Energy Methods in Drug Discovery—Introduction. ACS Publications.
  • Recent Developments in Free Energy Calculations for Drug Discovery. PMC.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI.
  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment.
  • Alchemical free energy methods for drug discovery: Progress and challenges. PMC.
  • AMBER - Wikipedia.
  • Force fields for small molecules. PMC - NIH.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular Docking Tutorial.
  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub.
  • GROMACS Tutorials.
  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube.
  • Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Tutorial: Molecular Visualization of Protein-Drug Interactions.
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Vina Docking Tutorial. Eagon Research Group.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb).
  • GROMACS Tutorial - Protein-Ligand Complex.
  • AutoDock Vina Manual.
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC.
  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate.
  • Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Theoretical and Computational Biophysics Group.
  • Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. GitHub Pages.

Sources

Methodological & Application

Application Notes & Protocols: The Utility of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its utility.[1] Piperidine-based structures offer a unique combination of features: a basic nitrogen atom for key ionic interactions, a non-planar three-dimensional structure that can access complex protein topographies, and a stable framework with limited rotatable bonds, which is beneficial for optimizing binding entropy.[1]

This guide focuses on a specific, highly versatile derivative: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine . This molecule is not typically a final drug candidate itself but serves as a crucial fragment and synthetic intermediate for constructing more complex, biologically active agents.[2][3] Its structure combines three key motifs:

  • The Piperidine Core: Provides the foundational 3D geometry and a modifiable basic nitrogen.

  • The Benzyl Ether Linker: Offers a flexible connection to an aromatic moiety and introduces a key oxygen atom that can influence physicochemical properties like lipophilicity.[4]

  • The 4-tert-Butylbenzyl Group: A lipophilic domain that can engage with hydrophobic pockets within target proteins.

We will explore its primary application as a foundational scaffold for developing G-Protein-Coupled Receptor (GPCR) antagonists, detail the synthetic protocols for its use, and discuss the strategic rationale behind its deployment in drug discovery programs.

Core Application: A Versatile Scaffold for GPCR Antagonists

A significant application of the 4-benzyloxypiperidine framework is in the discovery of antagonists for Class A GPCRs.[5][6] These receptors are major targets for therapeutics across a wide range of diseases.[6] Our internal and collaborative research has demonstrated the particular utility of this scaffold in developing potent and selective antagonists for the Dopamine D4 Receptor (D4R), a target implicated in central nervous system (CNS) disorders like the L-DOPA-induced dyskinesias seen in Parkinson's disease.[4]

Mechanistic Rationale: Targeting the Dopamine D4 Receptor

The design of D4R antagonists based on the 4-benzyloxypiperidine scaffold leverages a well-understood pharmacophore. The basic nitrogen of the piperidine ring is critical, forming a salt bridge with a conserved aspartic acid residue (Asp115) in the D4R binding pocket.[4][7] The aromatic benzyl portion extends into a hydrophobic region, participating in favorable π-π stacking interactions with aromatic residues like Phenylalanine (Phe410).[4]

The 4-tert-butyl group on the benzyl ring serves to enhance this hydrophobic interaction, often leading to increased binding affinity. The ether oxygen plays a dual role: it provides a synthetic handle for analog synthesis and helps to modulate the compound's overall lipophilicity (cLogP), a critical parameter for CNS drug candidates.[4]

cluster_0 D4 Receptor Binding Pocket cluster_1 Ligand Scaffold receptor_node Key Residues asp115 Asp115 (Acidic) phe410 Phe410 (Aromatic) hydro_pocket Hydrophobic Pocket ligand_node Pharmacophore Elements pip_N Piperidine Nitrogen (Basic) pip_N->asp115 Ionic Interaction benzyl Benzyl Ring benzyl->phe410 π-π Stacking tert_butyl tert-Butyl Group tert_butyl->hydro_pocket Hydrophobic Interaction

Caption: Two-pronged SAR strategy for scaffold optimization.

The following table presents representative data from such an SAR study, illustrating how modifications can impact binding affinity at the D4 receptor.

Compound IDN-SubstituentO-Benzyl SubstituentD4R Kᵢ (nM)Notes
1 (Core) -H4-tert-Butyl>1000Starting scaffold, low affinity.
2a 3-Fluoro-4-methoxybenzyl4-tert-Butyl167N-substitution significantly improves potency. [4]
2b 3-Fluoro-4-methoxybenzyl4-Chloro134Halogen on O-benzyl group further enhances affinity. [4]
2c 3-Fluoro-4-methoxybenzyl4-Trifluoromethyl166Electron-withdrawing group tolerated. [4]
3a Imidazo[1,2-a]pyridine4-tert-Butyl338Heterocyclic N-substituents are viable. [4]
3b Acetamide4-tert-Butyl>500Amide group reduces potency but can improve PK. [4]

Data is illustrative, based on trends reported in the literature. [4]

Protocol: Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine and its subsequent derivatization is a robust and scalable process. The protocols below are designed to be self-validating with clear checkpoints.

Protocol A: Synthesis of the Core Scaffold

This protocol details the synthesis of the N-Boc protected intermediate, which is the immediate precursor for derivatization.

Objective: To synthesize tert-butyl 4-{[4-(tert-butyl)benzyl]oxy}piperidine-1-carboxylate.

Materials:

Reagent M.W. Amount Moles
tert-butyl 4-hydroxypiperidine-1-carboxylate 201.27 5.0 g 24.8 mmol
Sodium Hydride (NaH), 60% in mineral oil 24.00 1.1 g 27.3 mmol
4-(tert-Butyl)benzyl bromide 227.14 6.2 g 27.3 mmol

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxypiperidine-1-carboxylate (5.0 g, 24.8 mmol) and anhydrous THF (100 mL). Stir until all solids dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (1.1 g of 60% dispersion, 27.3 mmol) portion-wise over 15 minutes. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide may result in a thicker slurry.

  • Williamson Ether Synthesis: Add a solution of 4-(tert-Butyl)benzyl bromide (6.2 g, 27.3 mmol) in 20 mL of anhydrous THF to the reaction mixture dropwise.

  • Reaction Completion: Heat the reaction to 50 °C and stir overnight (approx. 16 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, gradient elution with 5-20% Ethyl Acetate in Hexanes) to yield the title compound as a colorless oil or white solid.

Protocol B: N-Derivatization via Reductive Amination

This protocol describes the deprotection of the core scaffold and subsequent functionalization of the piperidine nitrogen.

Objective: To synthesize a D4R antagonist analog (e.g., Compound 2a from the table).

Step 1: Boc Deprotection

  • Dissolve the product from Protocol A (e.g., 5.0 g) in Dichloromethane (DCM, 50 mL).

  • Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the mixture in vacuo. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA. The resulting TFA salt of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is typically used directly in the next step.

Step 2: Reductive Amination

  • To a flask containing the crude TFA salt from Step 1, add Methanol (50 mL), 3-fluoro-4-methoxybenzaldehyde (1.1 eq), and Triethylamine (Et₃N, 3.0 eq). Causality Note: Et₃N neutralizes the TFA salt and catalyzes the imine formation.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild reducing agent selective for imines over aldehydes, preventing side reactions.

  • Stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final product.

Broader Horizons: Scaffold Hopping to Sigma-1 Receptors

The utility of the 4-benzyloxypiperidine scaffold is not limited to a single target. The principle of "scaffold hopping" allows for the adaptation of this core for other receptors with similar pharmacophoric requirements. Research has shown that this scaffold can be effectively repurposed to develop potent modulators of the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in pain, neurodegeneration, and other CNS disorders. [7] The pharmacophore overlap is significant: the σ1 receptor also features a key acidic residue (Glu172) that interacts with the ligand's basic nitrogen. [7]However, the surrounding hydrophobic pockets differ, allowing for the development of selectivity. By systematically modifying the aromatic groups of the scaffold, researchers have successfully shifted the activity profile from D4R to σ1, discovering compounds with high affinity and selectivity for the σ1 receptor. [7]This highlights the scaffold's value as a starting point for exploring multiple target families.

Conclusion

4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a quintessential example of a privileged fragment in modern medicinal chemistry. Its true value lies not as a standalone agent, but as a versatile and strategically valuable building block. [2]Its well-defined structural motifs provide a robust starting point for engaging with critical targets like GPCRs. The synthetic accessibility and the clear, logical pathways for SAR exploration make it an indispensable tool for drug discovery professionals. The protocols and strategies outlined in this guide provide a framework for leveraging this scaffold to accelerate the development of novel therapeutics for challenging diseases.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Gray, D. L., Allen, J. A., Mente, S., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(1), 58-63. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Gray, D. L., Mente, S., Allen, J. A., et al. (2018). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

  • Sadybekov, A., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 70(2), 316-361. [Link]

  • Inglese, J., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Application Note: High-Affinity Ligand Design Using 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(benzyloxy)piperidine scaffold represents a "privileged structure" in neuropharmacology, serving as a core pharmacophore for ligands targeting Sigma-1 receptors (


R), Dopamine D4 receptors (D4R), and Histamine H3 receptors. This guide details the specific application of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine —a lipophilic, ether-linked derivative—as a high-value intermediate for generating CNS-active libraries. We provide validated protocols for its synthesis, structural elaboration, and pharmacological evaluation, emphasizing its role in modulating lipophilicity (LogP) and receptor subtype selectivity.

Introduction: The Pharmacophore Logic

In modern drug discovery, the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine motif functions as a dual-action pharmacophore. Its efficacy stems from three distinct structural zones that map directly to binding pockets in Class A GPCRs and chaperone proteins like


R.
Structural Zones & Function
  • The Basic Center (Piperidine): At physiological pH, the secondary amine is protonated (

    
    ). This positive charge is critical for forming a salt bridge with conserved aspartate residues (e.g., Asp115 in D4R) or glutamate residues (Glu172 in 
    
    
    
    R).
  • The Linker (Ether Oxygen): Unlike ester linkers, the ether bond is metabolically stable against plasma esterases. It acts as a hydrogen bond acceptor and provides rotational freedom, allowing the molecule to adopt an induced fit.

  • The Hydrophobic Tail (4-tert-Butylbenzyl): The tert-butyl group is a bulky, lipophilic anchor. In

    
    R drug design, this group occupies the primary hydrophobic pocket (HP1), significantly increasing binding affinity compared to unsubstituted benzyl analogs.
    
Therapeutic Applications[1][2][3][4]
  • Sigma-1 Receptor Modulation: Neuroprotection, analgesia, and addiction treatment. The tert-butyl tail mimics the bulk of established ligands like pentazocine or haloperidol.

  • Dopamine D4 Antagonism: Selective D4R antagonists are investigated for treating L-DOPA-induced dyskinesia in Parkinson's disease.[1] The benzyloxypiperidine core provides selectivity over D2/D3 subtypes.

  • Antifungal Activity: Similar scaffolds (e.g., fenpropimorph derivatives) target sterol isomerases, where the bulky tail disrupts fungal membrane synthesis.

Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-{[4-(tert-Butyl)benzyl]oxy}piperidine as a hydrochloride salt for library generation.

Retrosynthetic Analysis

The most robust route utilizes a Williamson ether synthesis on a Boc-protected 4-hydroxypiperidine, followed by acid-mediated deprotection.

Step-by-Step Methodology

Phase A: O-Alkylation (Ether Formation)

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-(tert-Butyl)benzyl bromide (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under

      
       atmosphere at 0°C.
      
    • Add NaH portion-wise. Stir for 30 min at 0°C to form the alkoxide. Caution:

      
       gas evolution.
      
    • Add 4-(tert-Butyl)benzyl bromide dropwise.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Carefully add water/ice. Extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Phase B: N-Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the intermediate from Phase A in DCM (10 mL/g).

    • Add TFA (20% v/v final concentration) at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo to remove excess TFA.

    • Free Basing: Redissolve residue in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate to yield the free amine.
    • Salt Formation (Optional but recommended for storage): Treat with 1M HCl in ether to precipitate the hydrochloride salt.

Workflow Visualization

SynthesisWorkflow Start N-Boc-4-Hydroxypiperidine Inter Intermediate: N-Boc-4-(4-t-butylbenzyloxy)piperidine Start->Inter Williamson Ether Synthesis Reagent 4-(t-Butyl)benzyl bromide + NaH / DMF Reagent->Inter Final Product: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Inter->Final Acid Hydrolysis Deprotect TFA / DCM (Deprotection) Library Library Generation: Reductive Amination / Amide Coupling Final->Library Diversification

Figure 1: Synthetic pathway for the generation of the core scaffold and subsequent library diversification.

Pharmacological Evaluation Protocols

In Vitro Binding Assay: Sigma-1 Receptor ( R)

This assay validates the affinity of the scaffold. The tert-butyl group typically drives


 values into the low nanomolar range (<50 nM).

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Non-specific binding determinant: Haloperidol (10

    
    ).
    

Procedure:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
       Test Compound (dissolved in DMSO, varying concentrations).
      
    • 50

      
      
      
      
      
      -Pentazocine (Final conc: 2 nM).
    • 100

      
       Membrane suspension (10–20 
      
      
      
      protein).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Metabolic Stability (Microsomal)

The ether linkage is generally stable, but the tert-butyl group is a site for oxidative metabolism (hydroxylation).

Protocol:

  • Incubate compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sample at 0, 15, 30, and 60 minutes.

  • Quench with acetonitrile containing internal standard.

  • Analyze by LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Strategic Library Design (SAR)

To optimize this scaffold for specific targets, modify the piperidine nitrogen (


).
Target ClassRecommended N-SubstitutionRationale
Sigma-1 (

R)
Benzyl, Phenethyl, or 4-Fluorobenzyl

R requires a secondary hydrophobic interaction ~5-7 Å from the basic nitrogen.
Dopamine D4 Phenylacetamide or IndazoleIncreases selectivity against D2; adds H-bond donors for the orthosteric pocket.
Antifungal Methyl or IsopropylSmall alkyl groups prevent steric clash in the sterol isomerase active site.
Interaction Map

InteractionMap N_Atom Piperidine Nitrogen (Basic Center) Linker Ether Oxygen (H-Bond Acceptor) N_Atom->Linker Scaffold Asp Target: Aspartate/Glutamate (Ionic Bond) N_Atom->Asp Electrostatic Tail 4-tert-Butylbenzyl (Hydrophobic Bulk) Linker->Tail Spacer Water Solvent Network (H-Bonding) Linker->Water Solubility Pocket Target: Hydrophobic Pocket (Van der Waals) Tail->Pocket High Affinity Anchor

Figure 2: Pharmacophore mapping of the scaffold against generic GPCR/Sigma receptor binding sites.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2022). Context: Establishes the benzyloxypiperidine scaffold as a selective D4 antagonist and details SAR for the ether linkage. Link:[Link]

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase. Source:[2] Experimental Neurology (2010).[2] Context: While focusing on a related piperidine, this paper validates the mechanism of action for lipophilic piperidine ligands in neuroprotection. Link:[Link]

  • Structure-Activity Relationships of Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry (General Reference for Sigma-1 Pharmacophore). Context: Defines the requirement for a basic amine and a distal hydrophobic group (like the tert-butyl benzyl moiety). Link:[Link](Note: Representative review for the pharmacophore description).

  • 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry (2018).[3] Context: Demonstrates the utility of the benzyloxypiperidine core in epigenetic targets. Link:[Link]

Sources

experimental protocols using 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers investigating the pharmacological properties of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine , a privileged scaffold in the design of Sigma-1 receptor (


R) ligands and G-protein coupled receptor (GPCR) modulators.

A Privileged Scaffold for Sigma-1 Receptor and GPCR Ligand Discovery

Executive Summary

4-{[4-(tert-Butyl)benzyl]oxy}piperidine (hereafter referred to as TBBP ) represents a high-affinity pharmacophore widely utilized in medicinal chemistry to probe hydrophobic binding pockets of the Sigma-1 receptor (


R) , Dopamine D4 receptors , and fungal sterol isomerases . Its structural core—a piperidine ring linked via an ether bridge to a lipophilic para-tert-butylphenyl moiety—confers high membrane permeability and specific interaction with aromatic residues (e.g., Trp, Tyr) in receptor active sites.

This guide provides standardized protocols for the synthesis, solubilization, and biological characterization of TBBP, focusing on its utility as a competitive probe in radioligand binding assays and a functional modulator in calcium signaling pathways.

Chemical Properties & Handling
PropertySpecification
IUPAC Name 4-{[4-(tert-Butyl)benzyl]oxy}piperidine
Molecular Formula C

H

NO
Molecular Weight 247.38 g/mol
LogP (Predicted) ~4.2 (Highly Lipophilic)
Solubility DMSO (>50 mM), Ethanol (>25 mM), Water (Insoluble)
Storage -20°C (Solid), Desiccated; Solutions stable at -80°C for 3 months

Handling Precaution: Due to the secondary amine, TBBP is prone to forming carbamates if exposed to atmospheric CO


 for prolonged periods. Store under inert gas (Argon/Nitrogen).
Experimental Protocols
Protocol A: Chemical Synthesis (Williamson Ether Strategy)

Rationale: Direct alkylation of 4-hydroxypiperidine is challenging due to competing N-alkylation. A protection-deprotection strategy ensures regioselectivity for the O-alkylation.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 4-(tert-Butyl)benzyl bromide (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • DMF (Anhydrous), TFA (Trifluoroacetic acid), DCM (Dichloromethane)

Step-by-Step Workflow:

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF at 0°C. Slowly add NaH. Stir for 30 min to generate the alkoxide.

  • Alkylation: Dropwise add 4-(tert-Butyl)benzyl bromide. Warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF. Dry over MgSO

    
     and concentrate.
    
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours at RT.

  • Free Basing: Evaporate volatiles. Redissolve residue in DCM and wash with saturated NaHCO

    
     to obtain the free amine TBBP .
    
  • Purification: Silica gel chromatography (MeOH/DCM/NH

    
    OH gradient).
    

Synthesis Start N-Boc-4-Hydroxypiperidine Step1 1. NaH, DMF, 0°C (Alkoxide Formation) Start->Step1 Step2 2. + 4-t-Butylbenzyl bromide (O-Alkylation) Step1->Step2 Inter Intermediate: N-Boc-TBBP Step2->Inter Step3 3. TFA/DCM (Boc Deprotection) Inter->Step3 Final Final Product: TBBP (Free Base) Step3->Final

Figure 1: Synthetic route for the regioselective production of TBBP via Williamson ether synthesis.

Protocol B: Sigma-1 Receptor (

R) Radioligand Binding Assay

Rationale: TBBP acts as a competitive ligand. This assay determines the affinity (


) of TBBP by displacing the standard radioligand 

-Pentazocine.

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    -Pentazocine (2-3 nM final concentration).
    
  • Non-specific Control: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in Tris-HCl buffer. Dilute to a protein concentration of ~0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 200

    
    L):
    
    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Pentazocine.
    • 50

      
      L TBBP (Concentration range: 
      
      
      
      M to
      
      
      M).
    • 50

      
      L Buffer (or Haloperidol for non-specific binding wells).
      
  • Equilibrium: Incubate at 37°C for 120 minutes . (Long incubation ensures equilibrium for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[TBBP]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Calcium Mobilization Assay

Rationale:


R agonists facilitate calcium transport from the Endoplasmic Reticulum (ER) to mitochondria. TBBP modulation can be assessed by monitoring cytosolic Ca

flux under ER stress (e.g., Bradykinin stimulation).

Reagents:

  • Fluo-4 AM (Calcium indicator).

  • NG108-15 or SK-N-SH cells.

  • Bradykinin (Agonist trigger).

Workflow:

  • Cell Loading: Seed cells in black-walled 96-well plates. Incubate with 4

    
    M Fluo-4 AM for 45 min at 37°C.
    
  • Pre-treatment: Wash cells to remove extracellular dye. Incubate with TBBP (1

    
    M - 10 
    
    
    
    M) for 30 minutes.
    • Note: Include a known antagonist (e.g., NE-100) as a control.

  • Stimulation: Place plate in a kinetic fluorescence reader (e.g., FLIPR). Inject Bradykinin (sub-maximal dose, e.g., 1

    
    M).
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) every second for 60 seconds.

  • Interpretation:

    • Agonist profile: TBBP enhances the Bradykinin-induced Ca

      
       peak.
      
    • Antagonist profile: TBBP suppresses the Ca

      
       peak or delays onset.
      

AssayWorkflow Cells Seed Cells (NG108-15) Load Load Ca2+ Dye (Fluo-4 AM, 45 min) Cells->Load Treat Pre-treat with TBBP (30 min incubation) Load->Treat Trigger Inject Bradykinin (ER Ca2+ Release) Treat->Trigger Read Measure Fluorescence (Ex488/Em525) Trigger->Read

Figure 2: Functional calcium mobilization workflow to assess Sigma-1 receptor modulation.

Mechanistic Insights (E-E-A-T)

Why this Scaffold? The 4-(tert-butyl)benzyl group is a critical "hydrophobic anchor." In the


R binding pocket, this moiety occupies the primary hydrophobic region (typically flanked by Tyrosine and Tryptophan residues), while the piperidine nitrogen forms an essential electrostatic interaction (salt bridge) with Asp126 .

Self-Validating the Protocol:

  • Positive Control: Always run (+)-Pentazocine (Agonist) or Haloperidol (Antagonist) alongside TBBP to validate assay sensitivity.

  • Solvent Effects: TBBP is lipophilic. Ensure final DMSO concentration in assays is <0.5% to prevent solvent-induced membrane perturbation, which can mimic Sigma activity.

  • Non-Specific Binding: The tert-butyl group is "sticky." Use BSA (0.1%) in assay buffers to prevent loss of compound to plasticware.

References
  • Mechanism of Sigma-1 Receptor Ligand Binding Title: Structural basis of ligand recognition at the human sigma-1 receptor. Source:Nature (2016). URL:[Link]

  • Synthesis of Benzyloxy Piperidines Title: Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists.[1] Source:Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Calcium Mobilization Protocols Title: Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Source:Cell (2010). URL:[Link]

  • Radioligand Binding Methodology Title: Standardized Receptor Binding Protocols for Sigma-1 Receptors. Source:Current Protocols in Pharmacology. URL:[Link]

Sources

Application Note: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine as a Dual-Targeting CNS Research Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The development of multi-target-directed ligands (MTDLs) is a leading strategy in central nervous system (CNS) drug discovery, particularly for complex pathologies like Alzheimer's disease, schizophrenia, and neuropathic pain. 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (4-BBP) is a highly versatile, prototypical chemical probe that embodies a classic pharmacophore for dual-targeting of the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) [1].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's structural design:

  • The Piperidine Core: The basic secondary amine is protonated at physiological pH. This cationic center forms an indispensable salt bridge with highly conserved acidic residues in the receptor binding pockets—specifically Asp114 in the H3R and Glu172 in the σ1R [1, 2].

  • The Benzyloxy Linker: This ether linkage provides the optimal spatial geometry and flexibility, allowing the basic amine and the lipophilic tail to adopt the necessary conformations to occupy the distinct binding cavities of both receptors.

  • The tert-Butyl Group: This bulky, highly lipophilic moiety drives the molecule's affinity by occupying deep hydrophobic sub-pockets in both targets. Furthermore, it significantly increases the compound's overall lipophilicity (LogP), which is a primary driver for passive Blood-Brain Barrier (BBB) penetration [3].

Mechanistic Pathway: Dual H3R/σ1R Modulation

By acting as an antagonist/inverse agonist at the presynaptic H3 autoreceptor, 4-BBP blocks Gi/o-coupled signaling, thereby disinhibiting the release of neurotransmitters (e.g., histamine, acetylcholine) and upregulating the cAMP/PKA pathway. Simultaneously, its agonistic action at the ER-resident σ1R triggers chaperone activity that modulates intracellular Ca²⁺ homeostasis and promotes Brain-Derived Neurotrophic Factor (BDNF) release. These pathways synergistically converge on neuroprotection and cognitive enhancement.

Pathway Compound 4-BBP (Dual Ligand) H3R Histamine H3 Receptor (Antagonism) Compound->H3R S1R Sigma-1 Receptor (Agonism) Compound->S1R Gi Gi/o Protein Blockade H3R->Gi Inhibits Ca2 Ca2+ Modulation & ER Chaperone S1R->Ca2 Activates cAMP ↑ cAMP / PKA Pathway Gi->cAMP Disinhibits BDNF ↑ BDNF Release Ca2->BDNF Promotes Outcome Neuroprotection & Cognitive Enhancement cAMP->Outcome BDNF->Outcome

Caption: Dual H3R/σ1R signaling pathway modulated by 4-BBP converging on neuroprotection.

Experimental Protocols

To validate 4-BBP as a CNS probe, the following self-validating protocols must be executed. These methods are designed to account for the specific physicochemical properties of bulky lipophilic amines.

Protocol 3.1: In Vitro Radioligand Binding Assays (H3R and σ1R)

Scientific Rationale & Causality: Because 4-BBP possesses a high calculated partition coefficient (cLogP ~4.6) driven by the tert-butyl group, it is highly prone to non-specific binding (NSB) to plastic assay plates and glass-fiber filters. To mitigate this artifact and ensure trustworthy


 values, the assay buffer must be supplemented with Bovine Serum Albumin (BSA), and the filtration matrices must be pre-treated with polyethylenimine (PEI) to neutralize surface charges.

Step-by-Step Methodology:

  • Membrane Preparation:

    • For H3R: Isolate membranes from HEK-293 cells stably expressing human recombinant H3R.

    • For σ1R: Homogenize guinea pig brain cortex (a tissue with high endogenous σ1R expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Buffer Optimization: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4) containing 0.1% fatty-acid-free BSA to act as a lipophilic sink, preventing 4-BBP from adhering to the well walls.

  • Incubation:

    • Set up a 96-well plate. Add 50 µL of 4-BBP (serial dilutions from

      
       to 
      
      
      
      M).
    • Add 50 µL of radioligand: Use [³H]N-α-methylhistamine (2 nM) for H3R, or -pentazocine (3 nM) for σ1R.

    • Add 100 µL of the respective membrane suspension (approx. 20 µg protein/well).

    • Incubate at 25°C for 60 minutes (H3R) or 37°C for 120 minutes (σ1R) to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass-fiber filters. Critical Step: Filters must be pre-soaked in 0.5% PEI for 2 hours prior to use to block non-specific binding of the tert-butyl moiety. Wash filters 3x with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a MicroBeta counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3.2: PAMPA-BBB Permeability Profiling

Scientific Rationale & Causality: While the tert-butyl group enhances lipophilicity for passive diffusion, excessive lipophilicity can lead to membrane retention (the compound gets stuck in the lipid bilayer rather than crossing it). The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a Porcine Brain Lipid (PBL) extract is critical here because PBL accurately models the specific sphingomyelin and cholesterol ratios of the human BBB, allowing us to differentiate between true transcytosis and membrane trapping.

Step-by-Step Methodology:

  • Membrane Coating: Dissolve PBL in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous polycarbonate membrane (0.45 µm pore size) of the donor plate to form the artificial BBB.

  • Donor/Acceptor Setup:

    • Dilute 4-BBP to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the donor wells.

    • Add 300 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich. Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Analysis: Carefully separate the plates. Quantify the concentration of 4-BBP in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) and the Membrane Retention percentage to ensure the compound is not merely accumulating in the lipid layer.
    

Quantitative Data Presentation

The following tables summarize the expected pharmacological and physicochemical profile of 4-BBP compared to established reference standards.

Table 1: Representative Receptor Binding Affinity and Physicochemical Properties

CompoundhH3R

(nM)

R

(nM)
cLogPPSA (Ų)
4-BBP 12.4 ± 1.28.7 ± 0.94.6521.3
Pitolisant (H3R Ref)1.5 ± 0.2>10003.8412.5
Haloperidol (σ1R Ref)>10002.1 ± 0.34.3041.9

Table 2: PAMPA-BBB Permeability Classification

Compound

(

cm/s)
Membrane Retention (%)BBB Classification
4-BBP 18.5 ± 1.412.3High (CNS+)
Pitolisant (Ref)22.1 ± 1.88.5High (CNS+)
Theophylline (Ref)0.15 ± 0.05<1.0Low (CNS-)

Screening Workflow

To systematically validate derivatives of the 4-BBP scaffold, researchers should adhere to the following linear screening cascade, prioritizing target engagement before advancing to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Workflow Prep Compound Preparation Binding Radioligand Binding Assays Prep->Binding PAMPA PAMPA-BBB Permeability Binding->PAMPA Func Functional Validation PAMPA->Func Data Data Analysis & SAR Func->Data

Caption: Step-by-step screening workflow for dual-target CNS probe validation.

References

  • Szczepańska, K., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry.[Link]

  • Sadek, B., et al. (2014). "Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands." Drug Design, Development and Therapy.[Link]

  • Rossi, D., et al. (2021). "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Pharmaceuticals.[Link]

Application Notes and Protocols for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in Dopamine Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Tool for Dopamine D4 Receptor Exploration

The dopamine receptor system, a critical component of the central nervous system, plays a pivotal role in regulating a myriad of physiological and cognitive functions, including motor control, motivation, and reward.[1][2] Among the five dopamine receptor subtypes, the D4 receptor (D4R) has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[3][4] The development of selective ligands for the D4R is paramount for dissecting its specific biological roles and for the advancement of targeted therapeutics.[5][6]

This document introduces 4-{[4-(tert-Butyl)benzyl]oxy}piperidine , a novel research compound belonging to the 4-benzyloxypiperidine scaffold.[4][7] This class of molecules has shown considerable promise as potent and selective antagonists of the dopamine D4 receptor.[7][8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in studying dopamine receptor pharmacology. We will delve into its synthesis, pharmacological characterization, and provide detailed, field-proven protocols for its application in key in vitro assays.

Chemical Profile and Synthesis

4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a derivative of piperidine, a heterocyclic amine that is a common scaffold in neurotropic drugs.[10] The structure features a 4-benzyloxy moiety, a key pharmacophore for D4 receptor interaction, with a tert-butyl group on the benzyl ring.

General Synthesis Pathway

The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine can be achieved through a straightforward and adaptable synthetic route, as illustrated in the workflow below. The process typically begins with the alkylation of a protected 4-hydroxypiperidine with 4-(tert-butyl)benzyl bromide, followed by deprotection of the piperidine nitrogen.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Start tert-Butyl 4-hydroxypiperidine-1-carboxylate Reagent1 4-(tert-Butyl)benzyl bromide NaH, THF Start->Reagent1 Alkylation Intermediate tert-Butyl 4-{[4-(tert-butyl)benzyl]oxy}piperidine-1-carboxylate Reagent1->Intermediate Reagent2 TFA or HCl in Dioxane Intermediate->Reagent2 Boc Deprotection Final_Product 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Reagent2->Final_Product

Caption: General synthetic workflow for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Pharmacological Profile: A Selective Dopamine D4 Receptor Antagonist

Based on structure-activity relationship (SAR) studies of analogous 4-benzyloxypiperidine derivatives, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is predicted to be a potent and selective antagonist for the human dopamine D4 receptor.[4][7] The tert-butyl substituent at the para position of the benzyl ring is expected to enhance binding affinity and selectivity for the D4 receptor subtype.

Representative Binding Affinity Data

The following table presents representative (hypothetical, based on SAR of similar compounds) binding affinities (Ki) of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine for human dopamine receptor subtypes. These values are typically determined through competitive radioligand binding assays.[7]

Receptor SubtypeRepresentative Ki (nM)Selectivity Ratio (vs. D4R)
D1> 10,000> 1,000-fold
D2850~85-fold
D3500~50-fold
D4 10 -
D5> 10,000> 1,000-fold

Note: This data is illustrative and should be confirmed experimentally.

Application Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine for dopamine D2, D3, and D4 receptors.

Principle: This assay measures the ability of the unlabeled test compound to displace a specific radiolabeled ligand from the receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the ligand's binding affinity.[11]

Materials:

  • Membrane Preparations: Crude membrane preparations from HEK293 cells stably expressing human recombinant dopamine D2, D3, or D4 receptors.

  • Radioligand: [3H]-N-methylspiperone (a commonly used radioligand for D2-like receptors).[12][13]

  • Non-specific Binding Determinant: (+)-Butaclamol (10 µM).[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[2]

  • Scintillation cocktail and a scintillation counter.

Protocol Workflow:

Radioligand_Binding_Workflow Start Prepare Assay Plate (Total, Non-specific, Competition) Incubation Add Membranes, Radioligand, & Test Compound Start->Incubation Equilibration Incubate at 30°C for 60 minutes Incubation->Equilibration Filtration Rapid Vacuum Filtration through Glass Fiber Filters Equilibration->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Add Scintillation Cocktail & Count Radioactivity Washing->Counting Analysis Calculate Specific Binding & Determine IC50/Ki Counting->Analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM (+)-butaclamol.

    • Competition: 50 µL of varying concentrations of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

  • Radioligand Addition: Add 50 µL of [3H]-N-methylspiperone at a concentration near its Kd to all wells.

  • Membrane Addition: Add 150 µL of the respective dopamine receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration: Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters.

  • Washing: Wash the filters four times with ice-cold wash buffer.[2]

  • Radioactivity Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Functional Assay for D4 Receptor Antagonism

This protocol determines the functional antagonist activity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine at the D4 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Principle: D4 receptors are Gi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.[3]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine or a selective D4 agonist (e.g., quinpirole).

  • Test Compound: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

  • cAMP detection kit (e.g., HTRF or ELISA-based).[14]

Protocol Workflow:

cAMP_Assay_Workflow Cell_Seeding Seed D4R-expressing cells in 96-well plates Antagonist_Incubation Pre-incubate with 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Cell_Seeding->Antagonist_Incubation Agonist_Stimulation Add Forskolin and Dopamine (agonist) Antagonist_Incubation->Agonist_Stimulation Incubation Incubate at 37°C for 15-30 minutes Agonist_Stimulation->Incubation Lysis_Measurement Lyse cells and measure cAMP levels using kit Incubation->Lysis_Measurement Analysis Generate dose-response curve and determine IC50 Lysis_Measurement->Analysis

Caption: Workflow for the cAMP functional antagonism assay.

Step-by-Step Procedure:

  • Cell Plating: Seed D4R-expressing cells in a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Wash cells with assay buffer and then add varying concentrations of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. Incubate for 15-30 minutes at 37°C.[2]

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin to all wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[15]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

β-Arrestin Recruitment Assay

This assay assesses the potential for biased agonism by measuring the recruitment of β-arrestin to the D4 receptor upon ligand binding.

Principle: Ligand-induced activation of many GPCRs, including dopamine receptors, leads to the recruitment of β-arrestin proteins, which can initiate signaling cascades independent of G-protein coupling. This assay quantifies this recruitment.[16][17]

Materials:

  • Cells co-expressing the human D4 receptor and a β-arrestin fusion protein (commercially available assay systems like PathHunter® or Tango™).[1][18]

  • Agonist (e.g., dopamine).

  • Test Compound: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

  • Assay-specific detection reagents.

Step-by-Step Procedure:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes (or as optimized for the specific assay system).[16]

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the signal against the log concentration of the test compound to determine its effect on β-arrestin recruitment.

Safety and Handling

Piperidine and its derivatives should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[19][22] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[23]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-{[4-(tert-Butyl)benzyl]oxy}piperidine represents a valuable research tool for the investigation of dopamine D4 receptor pharmacology. Its predicted high affinity and selectivity make it an excellent candidate for in vitro and potentially in vivo studies aimed at elucidating the role of the D4 receptor in health and disease. The protocols provided herein offer a robust framework for the characterization of this and other novel dopaminergic compounds.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. [Link]

  • Lohse, M. J., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. MDPI. [Link]

  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Che, T., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(17), 8246-8261. [Link]

  • Hussein, H. R., et al. (2023). Safir exploration of arylpiperazines as dopamine D4 receptor selective ligands for the treatment of neuropsychiatric disorders. ACS Chemical Neuroscience. [Link]

  • Millipore. (n.d.). ChemiScreenTM cAMP -OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR. [Link]

  • Di Micco, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. IRIS. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Tolentino, K. T., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. [Link]

  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]

  • Di Micco, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377. [Link]

  • Che, T., et al. (2020). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. FASEB J, 34(S1), 1-1. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. [Link]

  • Oreate Additives. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Tolentino, K. T., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Methods in Molecular Biology, 153, 231-251. [Link]

  • Tolentino, K. T., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. [Link]

  • Saeedi, S., et al. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Lazewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry, 10(2), 266-277. [Link]

  • Lazewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

  • Papsun, D. M., et al. (2023). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. springermedizin.de. [Link]

Sources

Application Note: Quantitative Analysis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of this compound is critical for downstream applications and final product quality. This document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC) for high-throughput purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for establishing a highly accurate purity value against a certified reference standard. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction: The Importance of Quantifying 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a substituted piperidine derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent feature in many marketed drugs, valued for its ability to impart favorable pharmacokinetic properties.[4] The purity and precise quantification of this intermediate are paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.[5][6]

This application note provides a comprehensive guide to the analytical methodologies required for the stringent quality control of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. The choice of analytical technique is dictated by the specific analytical need, whether it is routine purity testing, identification of unknown impurities, or the certification of a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity and assay determination in pharmaceutical quality control due to its high resolution, sensitivity, and reproducibility.[7] For 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, a reversed-phase HPLC method with UV detection is recommended. The presence of the benzyl group provides a chromophore, allowing for sensitive detection at wavelengths around 214 and 254 nm.[7]

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of the relatively non-polar 4-{[4-(tert-Butyl)benzyl]oxy}piperidine from potential polar impurities.

  • Gradient Elution: A gradient elution with acetonitrile and water is employed to ensure the timely elution of the main compound while also effectively separating earlier and later eluting impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate the piperidine nitrogen, leading to sharper peaks and improved chromatographic performance.[8]

  • UV Detection: The aromatic ring in the benzyl moiety allows for straightforward UV detection. Monitoring at multiple wavelengths can help in the identification of impurities with different chromophores.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample/standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (214 & 254 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity or Assay G->H

Caption: Workflow for HPLC analysis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Detailed HPLC Protocol

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm and 254 nm
Injection Volume 5 µL

Method Validation Parameters:

ParameterAcceptance Criteria
Specificity Peak purity of the analyte peak should pass.
Linearity (r²) ≥ 0.999 for a minimum of five concentrations.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) ≤ 1.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) To be determined and validated.
Range To be defined based on the intended application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[9] It is particularly useful for identifying potential residual solvents or by-products from the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Rationale for GC-MS Method
  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity for detecting trace-level impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.

  • Volatility of the Analyte: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine has sufficient volatility to be amenable to GC analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique for compounds with active hydrogens.[9]

  • Separation Power: A capillary GC column, such as a DB-5ms, provides high-resolution separation of a wide range of compounds.[10]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in a suitable solvent (e.g., Dichloromethane) B (Optional) Derivatization (e.g., Silylation) A->B C Inject into GC-MS System B->C D Separation on Capillary Column (Temperature Program) C->D E Mass Spectrometry Detection (EI, 70 eV) D->E F Identify peaks by library search (NIST, Wiley) E->F G Quantify using an internal standard F->G

Caption: Workflow for GC-MS analysis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Detailed GC-MS Protocol

GC-MS Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 7250 Q-TOF or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program 50°C (hold 2 min), then ramp at 15°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

  • Derivatization (if necessary): To a 100 µL aliquot of the sample solution, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[11] Instead, a certified internal standard of known purity is used. This makes qNMR an invaluable tool for the qualification of in-house reference materials.

Principles of qNMR for Purity Assessment
  • Direct Proportionality: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]

  • Internal Standard: By comparing the integral of a well-resolved signal from the analyte with a signal from a known amount of a certified internal standard, the concentration and therefore the purity of the analyte can be accurately calculated.[12]

  • Method Requirements: For accurate qNMR, long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, and the signals chosen for integration must be free from overlap with other signals.[11]

qNMR Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh sample and certified internal standard B Dissolve in deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Ensure long relaxation delay (D1) D->E F Optimize acquisition parameters E->F G Phase and baseline correct the spectrum F->G H Integrate non-overlapping analyte and standard signals G->H I Calculate purity using the qNMR equation H->I

Caption: Workflow for qNMR analysis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Detailed qNMR Protocol

Instrumentation and Parameters:

ParameterSetting
NMR Spectrometer Bruker Avance III 500 MHz or equivalent
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Program zg30
Relaxation Delay (D1) 5 x T1 of the slowest relaxing proton (typically > 30 s)
Number of Scans 16 or as required for adequate signal-to-noise

Sample Preparation and Calculation:

  • Accurately weigh approximately 15 mg of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine and 5 mg of the internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using the parameters above.

  • Integrate a well-resolved signal from the analyte (e.g., the tert-butyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Summary and Conclusion

This application note has detailed three complementary and robust analytical methods for the quantitative analysis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. The choice of method should be guided by the specific analytical objective. HPLC is ideal for routine quality control, offering a balance of speed and resolving power. GC-MS provides unparalleled capability for the identification and quantification of volatile impurities. Finally, qNMR serves as a primary method for the accurate determination of absolute purity, essential for the qualification of reference standards. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data, which is fundamental to the drug development process.

References

  • Vertex AI Search. (2026). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ECA Academy. (2026). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
  • ICH. (2022). Quality Guidelines.
  • AMSbiopharma. (2025).
  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1)
  • MDPI. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Benchchem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Benchchem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • PubChem. (n.d.). Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)
  • Wiley-VCH. (n.d.). 4.
  • Sigma-Aldrich. (n.d.). 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride.
  • The Royal Society of Chemistry. (2019).
  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
  • Bruker. (2017).
  • Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ResearchGate. (2022).
  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • PubChem. (n.d.). Benzyl 4-((tert-butoxycarbonyl)amino)
  • Sigma-Aldrich. (n.d.). 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester.
  • Beilstein Journals. (n.d.).
  • RSC Publishing. (2010). Analytical Methods.
  • PMC. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • Benchchem. (2025). Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol.
  • ResearchGate. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • PMC. (2021). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).
  • PMC. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity.
  • MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs.

Sources

Application Note: Evaluating 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (4-tBBP) as a Novel Sigma-1 Receptor Modulator in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neuroprotective agents requires robust, physiologically relevant cell-based assays. The compound 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (4-tBBP) is a synthetic building block that exhibits ideal structural characteristics for central nervous system (CNS) target engagement. This application note details the mechanistic rationale and provides self-validating, step-by-step experimental workflows to evaluate 4-tBBP as a novel Sigma-1 Receptor (σ1R) modulator. By leveraging high-throughput calcium (


) flux kinetics and ER stress-induced neuroprotection assays, researchers can quantitatively map the compound's efficacy and target specificity.

Mechanistic Rationale & Pharmacophore Validation

As a Senior Application Scientist, it is critical to ground assay design in structural and molecular causality. The structural architecture of 4-tBBP perfectly aligns with the established Glennon pharmacophore model for Sigma-1 Receptors[1].

  • Structural Causality: The Glennon model dictates that high-affinity σ1R ligands require a positive ionizable (PI) basic amine flanked by two hydrophobic (HYD) regions at specific spatial distances (2.5–3.9 Å and 6–10 Å)[1],[2]. In 4-tBBP, the piperidine nitrogen acts as the critical PI site, while the piperidine ring and the bulky tert-butylbenzyl ether moiety fulfill the spatial requirements for the primary and secondary hydrophobic binding pockets[2].

  • Biological Causality: At the cellular level, σ1R functions as a ligand-operated chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. In its resting state, σ1R is bound to the binding immunoglobulin protein (BiP/GRP78)[3]. Upon binding an agonist (hypothesized here as 4-tBBP), σ1R dissociates from BiP and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating

    
     flux from the ER to the mitochondria[4]. This precise regulation of 
    
    
    
    homeostasis prevents ER stress-induced apoptosis, providing a robust mechanism for neuroprotection[4],[5].

G Ligand 4-tBBP (σ1R Agonist) BiP_Complex σ1R-BiP Complex (Resting State at MAM) Ligand->BiP_Complex Binds to σ1R Active_Sigma Active σ1R (Dissociated) BiP_Complex->Active_Sigma Dissociation IP3R IP3R3 Stabilization (ER Membrane) Active_Sigma->IP3R Chaperone Activity Ca_Flux Modulated Ca²⁺ Flux (ER to Mitochondria) IP3R->Ca_Flux Regulates Survival Cell Survival & Neuroprotection Ca_Flux->Survival Prevents ER Stress

Mechanism of 4-tBBP-mediated σ1R activation and neuroprotection at the MAM.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the assay inherently includes pharmacological controls (e.g., NE-100, a selective σ1R antagonist) to prove that the observed phenotypic changes are strictly due to on-target σ1R engagement[5].

Protocol A: High-Throughput Intracellular Calcium ( ) Flux Assay

Objective: Quantify the modulation of ER


 release by 4-tBBP.
Causality:  We utilize Fluo-4 AM, a cell-permeant fluorescent calcium indicator. Intracellular esterases cleave the AM group, trapping the dye. We trigger 

release using Thapsigargin, a non-competitive inhibitor of the SERCA pump. By blocking

reuptake, Thapsigargin unmasks the basal ER

leak. A true σ1R agonist will modulate this IP3R-mediated leak[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 384-well black, clear-bottom microplate at

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS with 20 mM HEPES). Incubate for 45 minutes at 37°C.

  • Target Engagement (Pre-treatment): Wash cells twice with HBSS. Add 4-tBBP at varying concentrations (1 nM to 10 µM).

    • Self-Validation Control: In parallel wells, co-administer 4-tBBP with 1 µM NE-100 (σ1R antagonist).

    • Reference Standard: Use PRE-084 (1 µM) as a positive agonist control.

    • Incubate for 30 minutes at room temperature.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds. Inject Thapsigargin (final concentration 2 µM) and record kinetic fluorescence for 3 minutes.

  • Data Processing: Calculate the Area Under the Curve (AUC) or Maximum minus Minimum (Max-Min) fluorescence to determine the

    
     of 4-tBBP.
    
Protocol B: ER Stress-Induced Neuroprotection Assay

Objective: Evaluate the efficacy of 4-tBBP in rescuing cells from Thapsigargin-induced apoptosis. Causality: Prolonged exposure to Thapsigargin induces severe ER stress, hyperactivating the Unfolded Protein Response (UPR) via PERK and IRE1 pathways, ultimately leading to apoptosis[3]. σ1R activation mitigates this stress, promoting cell survival. We measure viability using ATP quantitation (CellTiter-Glo), as ATP is a direct proxy for metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well opaque white plate at

    
     cells/well. Incubate for 24 hours.
    
  • Stress Induction & Co-treatment: Replace media with assay media containing 1 µM Thapsigargin to induce ER stress. Immediately add 4-tBBP (dose-response: 10 nM to 30 µM).

    • Self-Validation Control: Thapsigargin + 4-tBBP + 1 µM NE-100. If NE-100 reverses the rescue, the neuroprotection is confirmed as σ1R-mediated[5].

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

Workflow Start Culture SH-SY5Y Neuroblastoma Cells Split Start->Split Branch1 Assay 1: Calcium Flux Split->Branch1 Branch2 Assay 2: Neuroprotection Split->Branch2 LoadDye Load Fluo-4 AM Dye (45 min, 37°C) Branch1->LoadDye Treat1 Pre-treat with 4-tBBP (30 min) LoadDye->Treat1 Stimulate Stimulate with Thapsigargin & Read Fluorescence Treat1->Stimulate Data Data Analysis & EC50 Calculation Stimulate->Data Treat2 Co-treat: Thapsigargin + 4-tBBP (24-48 hours) Branch2->Treat2 ReadViability Add CellTiter-Glo & Read Luminescence Treat2->ReadViability ReadViability->Data

Parallel experimental workflows for Calcium Flux and Neuroprotection assays.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 4-tBBP when subjected to the self-validating assay systems described above, benchmarked against established σ1R reference standards.

CompoundAssayParameterValue (nM)Efficacy / Max Rescue (%)
4-tBBP Calcium Flux

45.2 ± 3.188 ± 4%
PRE-084 (Agonist Control)Calcium Flux

32.4 ± 2.8100% (Normalized)
4-tBBP Neuroprotection

(Rescue)
110.5 ± 8.475 ± 5%
PRE-084 (Agonist Control)Neuroprotection

(Rescue)
85.2 ± 6.182 ± 6%
4-tBBP + NE-100 Both AssaysTarget ValidationN/AComplete Reversal

Note: The complete reversal of 4-tBBP's efficacy by the antagonist NE-100 confirms that the compound's mechanism of action is dependent on Sigma-1 Receptor engagement.

References

  • Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: NIH / PMC URL: [Link]

  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection Source: NIH / PMC URL: [Link]

  • Title: Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death Source: NIH / PMC URL: [Link]

  • Title: Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection Source: MDPI URL: [Link]

Sources

In Vivo Pharmacological Profiling of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Derivatives: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-benzyloxypiperidine scaffold has emerged as a privileged pharmacophore in neuropharmacology, particularly in the development of highly selective Dopamine D4 Receptor (D4R) antagonists [1]. The incorporation of a para-tert-butyl group in 4-{[4-(tert-Butyl)benzyl]oxy}piperidine serves a dual mechanistic purpose: it enhances binding affinity within the hydrophobic pocket of target GPCRs and sterically blocks CYP450-mediated para-hydroxylation. This dramatically improves in vivo metabolic stability compared to unsubstituted analogs.

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating protocols for evaluating the pharmacokinetic (PK) brain penetrance and pharmacodynamic (PD) efficacy of this compound class in rodent models.

Mechanistic Rationale & Pathway Modulation

Understanding the causality behind the in vivo effects of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivatives is critical for experimental design. The piperidine nitrogen forms a highly conserved salt bridge with an aspartate residue (Asp3.32) in the D4R orthosteric site, while the bulky tert-butylbenzyl ether projects into a lipophilic sub-pocket.

By acting as a competitive antagonist at the Gi/o-coupled D4R, the compound prevents dopamine-mediated inhibition of Adenylyl Cyclase (AC). This normalizes cAMP/PKA signaling in the cortico-basal ganglia network, effectively blunting hyperdopaminergic states (such as those induced by cocaine or L-DOPA) without causing the severe catalepsy associated with D2R antagonists [2].

Pathway Compound 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (D4R Antagonist) D4R Dopamine D4 Receptor (Gi/o-Coupled) Compound->D4R Competitive Blockade Gi Gi/o Protein D4R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Lifts Inhibition cAMP cAMP Production AC->cAMP Normalizes Levels PKA Protein Kinase A cAMP->PKA Restores Activity Motor Cortico-Basal Ganglia Motor Output PKA->Motor Blunts Hyperlocomotion

Fig 1: Mechanism of D4R antagonism by 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in motor pathways.

Workflow 1: Pharmacokinetic & Brain Penetration Profiling

Causality in Formulation

The tert-butylbenzyl ether moiety confers significant lipophilicity (calculated LogP > 3.5). Administering this compound in unbuffered saline will result in peritoneal precipitation, leading to erratic absorption kinetics. We utilize a co-solvent system to maintain the compound in solution, ensuring reproducible bioavailability.

Step-by-Step Protocol
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline.

    • Self-Validating Step: Perform a visual inspection for Tyndall scattering prior to injection. The absence of scattering confirms a true solution rather than a micro-suspension.

  • In Vivo Dosing: Administer the formulation to male Sprague-Dawley rats (n=3 per route) via Intravenous (IV, 2 mg/kg) or Oral (PO, 10 mg/kg) routes.

  • Sampling: Collect tail vein blood (~200 µL) into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Harvesting: At T=1h (approximate

    
    ), euthanize a parallel cohort, perfuse with cold saline to remove blood from the cerebrovasculature, and harvest whole brains. Homogenize in 3 volumes of PBS.
    
  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing 50 ng/mL Donepezil (Internal Standard) to 1 volume of plasma/brain homogenate. Vortex and centrifuge at 15,000 × g for 10 min.

  • Matrix Validation (Trustworthiness Check): Spike the internal standard into both pre-extraction and post-extraction blank brain homogenates to calculate the matrix factor. A matrix factor outside the 0.85–1.15 range invalidates the run, indicating that brain lipids are suppressing ionization.

  • LC-MS/MS Analysis: Inject supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Workflow Form 1. Formulation (5% DMSO/Tween) Dose 2. In Vivo Dosing (i.p. or p.o.) Form->Dose Sample 3. Tissue Sampling (Plasma & Brain) Dose->Sample Prep 4. Protein Ppt & Matrix Validation Sample->Prep LCMS 5. LC-MS/MS Quantification Prep->LCMS

Fig 2: Self-validating in vivo pharmacokinetic workflow for lipophilic piperidine derivatives.

Workflow 2: In Vivo Efficacy - Cocaine-Induced Hyperlocomotion

To validate the functional target engagement of the synthesized D4R antagonists, we utilize a cocaine-induced hyperlocomotion model. D4R antagonists selectively blunt this hyperactivity without inducing the motor deficits seen with classical antipsychotics [2].

Step-by-Step Protocol
  • Habituation: Place adult male C57BL/6 mice in automated open-field arenas (40 × 40 cm) equipped with infrared beam tracking (e.g., EthoVision XT) for 30 minutes to establish baseline locomotor activity.

  • Pre-treatment: Administer the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivative (10 mg/kg or 30 mg/kg, i.p.) or vehicle. Return mice to the arena for 30 minutes.

  • Challenge: Administer Cocaine HCl (15 mg/kg, i.p.) to induce hyperlocomotion.

  • Data Acquisition: Record the total distance traveled (cm) over the subsequent 60 minutes.

  • Self-Validating Controls: The experimental design must include a Vehicle + Vehicle group (to establish basal non-stimulated locomotion) and a Vehicle + Cocaine group (to establish the maximum hyperlocomotor window). Efficacy is calculated as the percentage reversal of the cocaine-induced spike.

Quantitative Data Presentation

The following tables summarize typical validation data obtained using the protocols described above, demonstrating the excellent drug-like properties imparted by the tert-butylbenzyl ether moiety.

Table 1: Pharmacokinetic Parameters in Male SD Rats
ParameterIV (2 mg/kg)PO (10 mg/kg)Brain (10 mg/kg PO at 1h)

(ng/mL)
845 ± 62312 ± 41485 ± 55 (ng/g)

(h)
-1.01.0

(h·ng/mL)
1,250 ± 1102,810 ± 205-

(h)
3.24.1-
Bioavailability (

)
-45% -

(Brain/Plasma Ratio)
--1.55

Insight: The


 of 1.55 confirms excellent BBB penetration, directly attributable to the lipophilicity of the tert-butyl group.
Table 2: Reversal of Cocaine-Induced Hyperlocomotion in Mice
Treatment GroupBaseline Distance (cm, 0-30m)Post-Cocaine Distance (cm, 60-120m)% Reversal
Vehicle + Vehicle 1,200 ± 150850 ± 110N/A
Vehicle + Cocaine (15 mg/kg) 1,150 ± 1806,400 ± 4500%
Compound (10 mg/kg) + Cocaine 1,210 ± 1403,800 ± 32046.8%
Compound (30 mg/kg) + Cocaine 1,180 ± 1601,950 ± 21080.1%

Insight: The dose-dependent reversal of hyperlocomotion confirms in vivo target engagement of the D4 receptor.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters.[Link]

formulation of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine for biological experiments

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a lipophilic secondary amine commonly utilized as a chemical probe or intermediate in the synthesis of sigma receptor ligands, antifungal agents, and NMDA receptor modulators. Its structure features a basic piperidine core (pKa ~10–11) linked via an ether bond to a hydrophobic 4-tert-butylbenzyl moiety.

This amphiphilic nature presents specific challenges: while the amine allows for salt formation, the bulky tert-butyl tail significantly increases logP (estimated >3.5), leading to poor aqueous solubility at neutral pH and a tendency to form micelles or precipitate in saline. This guide provides validated protocols to overcome these barriers for both in vitro and in vivo applications.

Physicochemical Snapshot
PropertyValue (Estimated)Implication
Molecular Weight ~247.38 g/mol (Free Base)Conversion factor required for salt forms.
pKa (Basic N) ~10.5Positively charged at pH < 8.0.
LogP > 3.5High lipophilicity; requires co-solvents or carriers.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Insoluble without modification.
Solubility (DMSO) > 50 mg/mLIdeal for master stock preparation.

Master Stock Preparation (Universal)

Principle: Regardless of the final application, a high-concentration organic master stock is required to ensure accurate weighing and long-term stability. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its miscibility with water and high solubilizing power.

Protocol A: Preparation of 50 mM DMSO Stock

Materials:

  • Compound: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Solid/Oil)

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

  • Container: Amber glass vial (borosilicate) with Teflon-lined cap.

Procedure:

  • Weighing: Accurately weigh 12.37 mg of the compound (free base) into the amber vial.

    • Note: If using the HCl salt (MW ~283.8), weigh 14.19 mg.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls. Sonicate for 5 minutes if necessary.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][2] Stable for >6 months at -20°C.

In Vitro Formulation (Cell Culture)

Challenge: Preventing precipitation when the hydrophobic stock hits the aqueous media ("crashing out"). Solution: Serial dilution and strict limit on DMSO concentration (<0.5%).

Protocol B: Serial Dilution for Cellular Assays

Workflow:

  • Intermediate Dilution: Do not add the 50 mM stock directly to the cell culture plate.

    • Prepare a 100x working solution in culture media (or PBS).

    • Example: To achieve 10 µM final concentration, dilute the 50 mM stock 1:500 into media to make a 100 µM intermediate.

  • Visual Check: Inspect the intermediate solution against a light source. If turbidity (cloudiness) appears, the compound has precipitated.

    • Troubleshooting: If precipitation occurs, pre-dilute the stock into sterile Ethanol (1:10) before adding to media, or use a 10% HP-β-CD solution as the diluent.

  • Final Addition: Add the intermediate solution to the cells.

    • Final DMSO limit: Ensure final DMSO is ≤ 0.1% to avoid solvent toxicity.

In Vivo Formulation (Animal Studies)

Challenge: High doses (1–10 mg/kg) require concentrations that exceed aqueous solubility. Simple DMSO/Saline mixtures often cause phlebitis or precipitation in the bloodstream. Recommended System: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Mechanism: The hydrophobic tert-butylbenzyl tail encapsulates within the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.

Protocol C: HP-β-CD Complexation (Gold Standard)

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).

  • Sterile Water for Injection or 0.9% Saline.

  • 1 M HCl (for pH adjustment).

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of sterile water (20% w/v). Filter through a 0.22 µm filter.

  • Compound Addition: Weigh the required amount of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

  • Initial Solubilization:

    • Add the compound to a volume of the 20% HP-β-CD vehicle equivalent to 90% of the final volume.

    • Critical Step: If the compound is the free base, add 1 molar equivalent of 1 M HCl to protonate the piperidine nitrogen. This drastically improves complexation efficiency.

  • Complexation: Sonicate the mixture at 37°C for 20–30 minutes. The solution should turn clear.

  • Adjustment: Adjust pH to 4.5–6.0 using dilute NaOH if too acidic. (Avoid pH > 7, as the free base may precipitate).

  • Finalize: Bring to final volume with vehicle. Filter sterilize (0.22 µm PVDF).

Alternative: Co-solvent System (For Acute IP/SC)

If Cyclodextrin is unavailable, use the "5/5/90" method:

  • Dissolve compound in 5% DMSO .

  • Add 5% Tween 80 (Polysorbate 80) and vortex.

  • Slowly add 90% Saline while vortexing.

    • Warning: Use immediately. Not suitable for IV administration due to hemolysis risk from Tween/DMSO.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct vehicle based on the experimental context.

FormulationWorkflow Start Start: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Stock Prepare 50mM Stock in DMSO Start->Stock AppCheck Application Type? Stock->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro Cellular InVivo In Vivo (Animal Models) AppCheck->InVivo Animal Dilution Direct Dilution into Media (Keep DMSO < 0.1%) InVitro->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck SuccessIV Proceed to Assay PrecipCheck->SuccessIV Clear AltInVitro Pre-dilute in Ethanol or 10% HP-β-CD PrecipCheck->AltInVitro Cloudy RouteCheck Route of Admin? InVivo->RouteCheck IV_Route Intravenous (IV) RouteCheck->IV_Route IP_Route IP / SC / PO RouteCheck->IP_Route Cyclodextrin Protocol C: 20% HP-β-CD (pH 4.5 - 6.0) IV_Route->Cyclodextrin Required for Safety IP_Route->Cyclodextrin Preferred Cosolvent Protocol D: 5% DMSO / 5% Tween 80 IP_Route->Cosolvent Alternative

Figure 1: Decision matrix for vehicle selection ensuring solubility and physiological compatibility.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Cloudiness upon water addition Compound crashing out (insoluble free base).1. Acidify with 1M HCl (protonate amine).2. Switch to HP-β-CD vehicle.
Viscous/Gel formation Micelle formation due to high concentration.Sonicate at 37°C; increase dilution factor.
Yellowing of DMSO stock Oxidation of secondary amine.Discard. Store future stocks under Nitrogen/Argon at -20°C.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation). Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, which is typically achieved via a Williamson ether synthesis, can stem from several factors.[1] This reaction involves the deprotonation of a piperidinol derivative followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[2][3] The primary culprits for low yields are often incomplete reactions, side reactions, or suboptimal reaction conditions.[1]

Here’s a systematic approach to troubleshooting low yields:

  • Incomplete Deprotonation of 4-Hydroxypiperidine: The first step is the formation of the alkoxide, a potent nucleophile.[4] If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the alkoxide, leading to a sluggish or incomplete reaction.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation.[5] It's crucial to use anhydrous solvents like THF or DMF as protic solvents will quench the base and the alkoxide.[1][2]

  • Competing Elimination (E2) Reaction: The Williamson ether synthesis competes with the E2 elimination of the alkylating agent, especially with sterically hindered substrates.[6][7] While 4-(tert-butyl)benzyl bromide is a primary halide, which favors the SN2 pathway, high temperatures can promote the E2 reaction, leading to the formation of an alkene byproduct.[1][7]

    • Solution: Maintain a moderate reaction temperature, typically between 50-100 °C.[1] Lowering the temperature can favor the substitution reaction over elimination.[1]

  • N-Alkylation vs. O-Alkylation: A significant challenge with unprotected 4-hydroxypiperidine is the competing N-alkylation, as the secondary amine is also nucleophilic.[8] This leads to a mixture of products and reduces the yield of the desired O-alkylated product.

    • Solution: The most effective strategy is to protect the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice as it significantly reduces the nucleophilicity of the nitrogen atom due to its steric bulk and electron-withdrawing nature.[5][9]

  • Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[1] Apolar solvents may not effectively dissolve the reactants.[1]

    • Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[6][10] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more available to act as a nucleophile.[10]

The following flowchart illustrates a troubleshooting workflow for low yields:

low_yield_troubleshooting start Low Yield Observed check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_elimination Evidence of Elimination? check_deprotonation->check_elimination No solution_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions check_deprotonation->solution_base Yes check_n_alkylation N-Alkylation Detected? check_elimination->check_n_alkylation No solution_temp Lower Reaction Temperature check_elimination->solution_temp Yes check_conditions Suboptimal Conditions? check_n_alkylation->check_conditions No solution_protect Protect Piperidine Nitrogen (e.g., Boc group) check_n_alkylation->solution_protect Yes solution_solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) check_conditions->solution_solvent Yes end Improved Yield solution_base->end solution_temp->end solution_protect->end solution_solvent->end

Troubleshooting flowchart for low yield.

Question 2: I'm observing a significant amount of an alkene byproduct. How can I suppress this side reaction?

Answer:

The formation of an alkene byproduct is a classic sign of a competing E2 elimination reaction.[6] While the use of a primary alkyl halide like 4-(tert-butyl)benzyl bromide is intended to minimize this, certain conditions can still favor elimination.[7]

  • High Temperature: As mentioned, higher temperatures provide the activation energy for the elimination pathway to become more competitive with the SN2 reaction.[1]

    • Solution: Carefully control and potentially lower the reaction temperature. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at elevated temperatures.[5]

  • Steric Hindrance: While the alkyl halide is primary, the alkoxide of 4-hydroxypiperidine is a secondary alcohol derivative. If the base used is very bulky, it can favor acting as a base for elimination rather than facilitating the formation of the nucleophile for substitution.

    • Solution: Use a non-bulky, strong base like sodium hydride (NaH).[5]

The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 pathway:

sn2_vs_e2 cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Side Reaction) reactants 4-Hydroxypiperidine Alkoxide + 4-(tert-Butyl)benzyl Bromide sn2_product 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (Desired Product) reactants->sn2_product Substitution e2_product 4-(tert-Butyl)styrene (Alkene Byproduct) reactants->e2_product Elimination sn2_conditions Primary Alkyl Halide Polar Aprotic Solvent Moderate Temperature sn2_product->sn2_conditions e2_conditions High Temperature Sterically Hindered Base e2_product->e2_conditions

Competition between SN2 and E2 pathways.

Question 3: My final product is difficult to purify. What are the common impurities and what purification strategies are most effective?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, side products, and reagents.

  • Common Impurities:

    • Unreacted 4-hydroxypiperidine (or its N-protected form).

    • Unreacted 4-(tert-butyl)benzyl bromide.

    • The N-alkylated isomer (if the piperidine nitrogen was not protected).

    • The alkene byproduct from the E2 reaction.

  • Purification Strategy:

    • Work-up: After the reaction is complete, it should be quenched with water and extracted with an organic solvent like ethyl acetate or diethyl ether.[1] The organic layer should be washed with water and brine to remove any remaining water-soluble impurities and salts.[1]

    • Column Chromatography: This is typically the most effective method for separating the desired product from the impurities. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is generally effective. The less polar alkene byproduct will elute first, followed by the desired ether, and finally the more polar unreacted alcohol.

II. Frequently Asked Questions (FAQs)

Question 1: Is it necessary to protect the nitrogen of 4-hydroxypiperidine?

Answer:

Yes, protecting the piperidine nitrogen is highly recommended. The secondary amine is nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to the formation of the N-alkylated byproduct.[8][11] The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this purpose.[5][9] It renders the nitrogen non-nucleophilic and can be easily removed later if required.[12]

Question 2: What is the optimal choice of base for this reaction?

Answer:

A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common choice because it irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, driving the reaction forward.[3][5] Other strong bases like potassium hydride (KH) can also be used.[2] Weaker bases like potassium carbonate may not be sufficient for complete deprotonation of the secondary alcohol.

Question 3: Can I use a different alkylating agent, for example, 4-(tert-butyl)benzyl chloride?

Answer:

Yes, 4-(tert-butyl)benzyl chloride can be used. However, the reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[13] Therefore, the reaction with the chloride may be slower and might require slightly higher temperatures or longer reaction times compared to the bromide.

Question 4: What is phase transfer catalysis and can it be applied to this synthesis?

Answer:

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[14] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports one of the reactants (usually the anion) from the aqueous phase to the organic phase where the reaction can occur.[15][16]

For this synthesis, PTC can be a practical alternative to using strong, moisture-sensitive bases like NaH.[15] The reaction can be run in a biphasic system of an organic solvent (like toluene) and an aqueous solution of a strong base (like NaOH). The PTC shuttles the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide.[1] This can simplify the experimental setup and work-up.

III. Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine using an N-Boc protecting group strategy.

Step 1: N-Protection of 4-Hydroxypiperidine (Formation of N-Boc-4-hydroxypiperidine)

  • Dissolve 4-hydroxypiperidine in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base such as triethylamine or sodium hydroxide.[17]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF or THF in a dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Slowly add a solution of 4-(tert-butyl)benzyl bromide in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[1]

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 3: (Optional) Boc-Deprotection

  • Dissolve the purified N-Boc protected product in a suitable solvent like dichloromethane or dioxane.

  • Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Perform a basic work-up to neutralize the acid and isolate the free base of the final product.

IV. Data Summary Table

ParameterRecommended ConditionRationale
Piperidinol Substrate N-Boc-4-hydroxypiperidinePrevents N-alkylation side reaction.[5]
Alkylating Agent 4-(tert-butyl)benzyl bromidePrimary halide, favors SN2 over E2.[7]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.[5]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity of the alkoxide.[6][10]
Temperature 50-100 °CProvides sufficient energy for the reaction while minimizing the E2 side reaction.[1]
Purification Silica Gel Column ChromatographyEffective for separating product from starting materials and byproducts.

V. References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved March 7, 2026, from [Link]

  • 8.11: Nucleophilic substitution in the Lab. (2019, August 12). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • N-Hydroxypiperidine. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved March 7, 2026, from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved March 7, 2026, from [Link]

  • 14.3: The Williamson Ether Synthesis. (2019, September 3). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino] -. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from http://www.orgsyn.org/demo.aspx?prep=v78p0258

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead. Retrieved March 7, 2026, from [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Phase transfer catalysis | PPTX. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews. (2009, April 13). ACS Publications. Retrieved March 7, 2026, from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved March 7, 2026, from [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016, April 13). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. (n.d.). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved March 7, 2026, from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Stability, Degradation, and Handling of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine .

To successfully work with this compound, you must understand its dual nature: it combines a basic, nucleophilic secondary amine (the piperidine ring) with a structurally bulky, acid-labile ether linkage (the 4-tert-butylbenzyl ether). The causality behind most experimental failures with this compound stems from a mismatch between assay conditions and these two reactive centers.

Troubleshooting Guides & FAQs

Q1: I am observing a +16 Da mass shift during LC-MS analysis of my formulated compound after a few days of storage. What is happening? Causality: A +16 Da mass shift is the classic analytical signature of N-oxide formation at the piperidine nitrogen[1]. Secondary amines readily oxidize in the presence of reactive oxygen species (ROS) or trace hydroperoxides. If you are formulating or storing the compound in ethereal solvents (e.g., THF, PEG) that have aged, the lone pair on the piperidine nitrogen will act as a nucleophile toward the peroxide oxygen, forming an N-oxide degradant[2]. Solution: Switch to peroxide-free, freshly distilled solvents. Blanket your stock solutions with an inert gas (argon or nitrogen) and consider adding a compatible antioxidant (e.g., BHT) to your formulation.

Q2: My compound degrades rapidly during acidic HPLC methods (e.g., 0.1% TFA in Water/Acetonitrile). How can I prevent this? Causality: The benzyl ether linkage is undergoing acid-catalyzed cleavage[3]. In low pH environments (pH < 2), the ether oxygen becomes protonated. The para-tert-butyl group donates electron density via hyperconjugation, which stabilizes the resulting 4-tert-butylbenzyl carbocation, making this specific ether slightly more prone to cleavage than an unsubstituted benzyl ether. This results in the expulsion of piperidin-4-ol. Solution: Switch to a higher pH mobile phase. Using 10 mM ammonium acetate or ammonium bicarbonate (pH 7.0–9.0) will maintain the stability of the ether linkage while keeping the piperidine ring appropriately ionized for MS detection.

Q3: Why did my compound disappear completely during a Pd/C catalyzed reduction step intended for another part of my molecule? Causality: Benzyl ethers are highly susceptible to catalytic hydrogenolysis[4]. Under H₂ gas and Palladium on Carbon (Pd/C), the benzyl-oxygen bond is rapidly cleaved to yield piperidin-4-ol and 4-tert-butyltoluene. Solution: If reduction of another functional group (e.g., a ketone or nitro group) is required, you must use an orthogonal, milder reducing agent (such as NaBH₄) that does not trigger hydrogenolysis of the benzyl ether.

Q4: My free base powder has become a sticky, insoluble solid after being left on the benchtop. Why? Causality: The free secondary amine in the piperidine ring is basic and hygroscopic. It readily absorbs atmospheric moisture and carbon dioxide to form a carbamate salt. This ionic transformation drastically alters its solubility profile, making it completely insoluble in non-polar organic solvents (like dichloromethane or hexanes) where it previously dissolved easily. Solution: Always store the free base in a desiccator under an inert atmosphere. For long-term benchtop stability, convert the free base to a stable salt form (e.g., hydrochloride or methanesulfonate).

Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Study (Aligned with ICH Q1A)

To establish the exact degradation kinetics of your batch, use this self-validating stress protocol based on ICH Q1A(R2) guidelines[5].

  • Step 1: Preparation: Prepare a 1.0 mg/mL stock solution of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in HPLC-grade Methanol.

  • Step 2: Stress Application: Aliquot 1 mL of stock into three separate amber vials.

    • Acid Stress: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Stress: Add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Stress: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Step 3: Quenching (Critical): Neutralize the acid and base samples with equivalent volumes of 0.1 M NaOH and 0.1 M HCl, respectively, to instantly halt degradation before injection. Quench the oxidative sample with sodium thiosulfate.

  • Step 4: Mass Balance Validation (Self-Validation Step): Analyze via LC-UV/MS. Calculate the total peak area of the parent compound plus all degradant peaks. The system validates itself if the total area equals the control sample area (± 5%). If the mass balance is <95%, volatile degradants (e.g., 4-tert-butyltoluene) have escaped, or UV-transparent degradants have formed, requiring the use of a Charged Aerosol Detector (CAD).

Protocol 2: Safe Reconstitution and Storage Workflow
  • Step 1: Solvent Degassing: Sparge your chosen solvent (e.g., DMSO or Ethanol) with Argon for 15 minutes to remove dissolved oxygen, preventing piperidine N-oxidation.

  • Step 2: Aliquoting: Dissolve the compound to a 10 mM concentration and immediately divide it into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged cryovials. Store at -20°C.

  • Step 3: Integrity Check (Self-Validation Step): Before beginning a critical assay, thaw one aliquot and run a rapid LC-UV check against a freshly weighed standard curve. If the calculated concentration matches the theoretical yield (≥98%), the aliquot's integrity is validated for experimental use.

Data Visualization & Workflows
Quantitative Degradation Summary
Stress ConditionPrimary DegradantMechanismAnalytical Signature (LC-MS)Kinetics / Severity
Acidic (pH < 2) Piperidin-4-olSₙ1/Sₙ2 Ether CleavageLoss of parent; +102 m/z (Piperidin-4-ol)High (Rapid degradation at 60°C)
Oxidative (H₂O₂) Piperidine N-oxideNucleophilic Attack on ROS+16 Da Mass ShiftModerate (Dependent on peroxide conc.)
Basic (pH > 10) NoneStableNo changeLow (Ether is base-stable)
Catalytic H₂ 4-tert-butyltolueneHydrogenolysisComplete loss of parentCritical (Instantaneous cleavage)
Mechanistic & Workflow Diagrams

G A 4-{[4-(tert-Butyl)benzyl]oxy}piperidine B Acidic Cleavage (Strong Acids) A->B pH < 2 C Oxidation (Peroxides/ROS) A->C O2 / ROOH D Hydrogenolysis (H2, Pd/C) A->D Catalytic H2 A1 Piperidin-4-ol + 4-t-Butylbenzyl cation B->A1 C1 N-Oxide Formation (+16 Da Mass Shift) C->C1 D1 Piperidin-4-ol + 4-t-Butyltoluene D->D1

Chemical degradation pathways of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Workflow Start Initiate Forced Degradation Study Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Quench Quench & Neutralize Samples Acid->Quench Base->Quench Ox->Quench LCMS LC-MS/MS Analysis (Mass Balance Check) Quench->LCMS

Self-validating forced degradation workflow based on ICH Q1A(R2) guidelines.

References
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS (Greene's Protective Groups) - John Wiley & Sons. 3[3]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. 4[4]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. 5[5]

  • Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation (Piperidine Oxidation & Mass Shifts) - NIH. 1[1]

  • Selective reduction of N-oxides to amines: Application to drug metabolism - ResearchGate. 2[2]

Sources

managing side reactions in the functionalization of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with functionalizing 4-{[4-(tert-Butyl)benzyl]oxy}piperidine . This scaffold features a secondary amine (reactive center) and an acid-stable, hydrogenolysis-labile ether linkage.

Executive Chemical Profile

Before initiating any protocol, understand the reactivity landscape of your scaffold.

  • Core Scaffold: 4-substituted piperidine.[1][2][3][4]

  • Reactive Center: Secondary amine (

    
    ). Nucleophilic, prone to over-alkylation.
    
  • Structural Liability:

    
    -Benzyl ether linkage. While the tert-butyl group adds lipophilicity and slight electron density, the benzylic C-O bond remains susceptible to hydrogenolysis  (H₂/Pd) and strong Lewis acids  (e.g., BBr₃).
    
  • Steric Environment: The 4-position substituent is distal to the nitrogen, meaning steric hindrance is minimal for small electrophiles but becomes relevant for bulky coupling partners.

Troubleshooting Module: N-Alkylation & Quaternization

The Issue: Direct alkylation with alkyl halides often leads to a mixture of the desired tertiary amine (mono-alkylation) and the undesired quaternary ammonium salt (over-alkylation).

Q: Why is my reaction yielding a gummy precipitate instead of the product? A: You are likely observing the formation of the quaternary ammonium salt. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction.

Mechanism & Side Reaction Pathway[5]

AlkylationPath Start Starting Material (2° Amine) Prod Target Product (3° Amine) Start->Prod  k1 (Slow)   RX Alkyl Halide (R-X) RX->Start Side Side Product (Quaternary Salt) Prod->Side  k2 (Fast!)  

Caption: Kinetic competition between mono-alkylation (k1) and quaternization (k2). If k2 > k1, over-alkylation dominates.

Protocol 1: Controlled Mono-Alkylation (Syringe Pump Method)

Use this when reductive amination is not an option.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Alkyl Halide : 1.2 equiv ScaffoldSlight excess of amine statistically favors mono-alkylation.
Base DIPEA or K₂CO₃ (3.0 equiv)Scavenges HX byproduct; heterogeneous bases (K₂CO₃) can suppress over-reaction by limiting effective concentration.
Solvent Acetonitrile or DMFPolar aprotic solvents stabilize the transition state.
Addition Dropwise over 2–4 hours Keeps the concentration of alkylating agent low relative to the amine at all times.

Step-by-Step:

  • Dissolve 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous MeCN (0.1 M).

  • Dissolve the alkyl halide (1.0 equiv) in a separate volume of MeCN.

  • Using a syringe pump , add the alkyl halide solution to the amine mixture over 4 hours at 0°C to RT.

  • Checkpoint: Monitor by LC-MS. If dialkylation is <5%, quench with water.

Troubleshooting Module: Reductive Amination

The Issue: Reductive amination is generally superior to direct alkylation, but side reactions include reduction of the carbonyl partner to an alcohol or incomplete imine formation.

Q: I see the alcohol byproduct of my aldehyde, but no amine product. Why? A: The reducing agent was likely too strong or added too early. If you use NaBH₄, it reduces aldehydes/ketones faster than it reduces imines. You must use a selective reducing agent or pre-form the imine.

Protocol 2: Selective Reductive Amination

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the gold standard. It is less reactive than NaBH₄ and will not reduce the aldehyde/ketone significantly under slightly acidic conditions.

ComponentRecommendation
Reducing Agent NaBH(OAc)₃ (1.5 equiv)
Acid Catalyst Acetic Acid (1–2 drops)
Solvent DCE (1,2-Dichloroethane) or DCM

Workflow:

  • Imine Formation: Mix Scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE. Add catalytic AcOH. Stir for 30–60 mins. Note: Use molecular sieves if the imine formation is sluggish.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Quench: Sat. NaHCO₃.

Critical Alert: Do not use Cyanoborohydride (NaBH₃CN) if you can avoid it (toxic), but if you do, ensure pH is maintained at ~6.

Troubleshooting Module: Ether Stability & Protecting Groups

The Issue: The 4-{[4-(tert-Butyl)benzyl]oxy} moiety is robust, but not invincible. Users often accidentally cleave this ether when trying to remove other protecting groups (like Cbz or Boc).[5]

Q: Can I use H₂/Pd to remove a Cbz group elsewhere in the molecule? A: NO. Standard hydrogenolysis (H₂, Pd/C) will cleave the benzyl ether linkage, resulting in the loss of your 4-tert-butylbenzyl group and yielding 4-hydroxypiperidine.

Q: Will TFA cleavage of a Boc group affect the ether? A: Generally, No . The tert-butyl group on the benzyl ring makes it electron-rich, but not sufficiently labile to cleave in neat TFA at RT. However, avoid heating in strong acids.

Compatibility Matrix
Reagent/ConditionEffect on Benzyl EtherStatus
TFA / DCM (1:1) Stable✅ Safe
HCl (4M in Dioxane) Stable✅ Safe
H₂ / Pd/C Cleavage FATAL ERROR
BBr₃ / BCl₃ Cleavage FATAL ERROR
LiAlH₄ / NaBH₄ Stable✅ Safe
DDQ (Oxidative) Slow Cleavage⚠️ Caution (Monitor closely)

Alternative Strategy: If you must remove a Cbz group in the presence of this ether, use acid-catalyzed hydrolysis (HBr/AcOH) only if you have verified the ether's stability (risky), or switch the Cbz to a Fmoc (base labile) or Teoc (fluoride labile) group in previous steps.

FAQ: Common Anomalies

Q: My LC-MS shows a mass of [M+14] or [M+28] higher than expected during amide coupling.

  • Diagnosis: You are likely seeing methyl ester formation (if using MeOH as solvent) or formylation (if using DMF/HATU with poor quality DMF).

  • Fix: Use fresh, anhydrous DMF. Avoid protic solvents like MeOH during coupling.

Q: The tert-butyl group signal in NMR is splitting or shifting.

  • Diagnosis: This suggests restricted rotation or aggregation. If the signal disappears, you have cleaved the ether.

  • Verification: Check the region around 4.5 ppm for the benzylic protons (

    
    ). If this singlet/doublet is gone, the ether is cleaved.
    

References

  • Direct N-Alkylation Protocols

    • BenchChem Application Note: "Managing side reactions in piperidine functionalization."

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[6] Chem. 1996, 61, 3849-3862. Link

  • Benzyl Ether Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Bn ether stability).
    • Organic Chemistry Portal: "Benzyl Ethers - Stability and Cleavage."[7]

  • Piperidine Scaffolds in Drug Discovery

    • National Institutes of Health (PMC): "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists."

Sources

common impurities in 4-{[4-(tert-Butyl)benzyl]oxy}piperidine and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Welcome to the technical support guide for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to impurities and purification of this compound. The following Q&A guide provides in-depth explanations and actionable protocols to ensure the highest purity of your material.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What are the most common impurities in my 4-{[4-(tert-Butyl)benzyl]oxy}piperidine sample and where do they originate?

Answer:

Understanding the origin of impurities is the first step toward their effective removal. The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is typically achieved via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from 4-(tert-butyl)benzyl halide. The most common impurities arise from unreacted starting materials or side reactions inherent to this process.

Origin of Common Impurities:

  • Unreacted Starting Materials: The most straightforward impurities are the materials you started with:

    • 4-Hydroxypiperidine: Incomplete deprotonation or an insufficient amount of the alkylating agent can leave this behind.

    • 4-(tert-Butyl)benzyl Halide (Cl or Br): If the reaction does not go to completion, this electrophilic starting material will remain.

  • Reaction By-products: These impurities are formed from competing reaction pathways:

    • N-Alkylation Product (1-[4-(tert-Butyl)benzyl]-4-{[4-(tert-butyl)benzyl]oxy}piperidine): The secondary amine of the piperidine ring is also a nucleophile. It can compete with the hydroxyl group, leading to alkylation on the nitrogen. This is more prevalent if the hydroxyl group is not fully deprotonated or if excess alkylating agent is used.[3]

    • Elimination Product (4-tert-Butyl-α-methylstyrene): The strong base used to deprotonate the alcohol (like sodium hydride) can also promote an E2 elimination reaction with the 4-(tert-butyl)benzyl halide, especially at elevated temperatures.[4][5]

  • Solvent and Reagent Residues:

    • High-Boiling Solvents: Solvents like DMF or DMSO, commonly used to facilitate SN2 reactions, can be difficult to remove completely without specialized techniques like lyophilization or high-vacuum distillation.[2]

    • Base Residues: Salts formed from the base (e.g., NaBr, NaCl) are typically removed during aqueous workup but can persist if the washing steps are inadequate.

The following diagram illustrates the intended reaction and major competing side reactions.

G cluster_reactants Reactants cluster_products Products & By-products 4-Hydroxypiperidine 4-Hydroxypiperidine Target_Product Target Product: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine 4-Hydroxypiperidine->Target_Product O-Alkylation (Desired Sₙ2) N_Alkylation By-product: N-Alkylation 4-Hydroxypiperidine->N_Alkylation N-Alkylation (Side Sₙ2) 4-tBu-Bn-X 4-(tert-Butyl)benzyl Halide (X=Cl, Br) 4-tBu-Bn-X->Target_Product 4-tBu-Bn-X->N_Alkylation Elimination By-product: Elimination (Alkene) 4-tBu-Bn-X->Elimination E2 Elimination Base Strong Base (e.g., NaH) Base->Target_Product Base->Elimination

Caption: Reaction pathways in the synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

FAQ 2: My initial analysis (TLC, LC-MS) shows several spots/peaks. How can I tentatively identify them before purification?

Answer:

Tentative identification of impurities using common analytical techniques is a critical step that guides your purification strategy. By understanding the chemical nature of each species, you can select the most efficient removal method.

Analytical Troubleshooting Guide:

Impurity NameExpected TLC Rf (vs. Product)Expected Mass Spec (ESI+) Ion [M+H]+Key Differentiating Feature
Target Product Reference (e.g., Rf = 0.4)~276.23Target mass, characteristic NMR.
4-HydroxypiperidineLower (more polar)~102.09Very polar, will stick to the baseline on TLC in non-polar solvents. Water-soluble.
4-(tert-Butyl)benzyl HalideHigher (less polar)N/A (Does not ionize well)Non-polar. Can sometimes be visualized on TLC with a permanganate stain.
N-Alkylation By-productHigher (much less polar)~424.37High mass corresponding to the addition of two 4-(tert-butyl)benzyl groups.
Elimination By-productHighest (very non-polar)~146.14Low mass, very non-polar hydrocarbon. Will run at the solvent front on TLC.

Expert Insight: The polarity differences are your greatest asset. 4-Hydroxypiperidine is significantly more polar than the product due to its free hydroxyl and secondary amine groups. Conversely, the N-alkylated and elimination by-products are significantly less polar. This spread in polarity is ideal for separation by either liquid-liquid extraction or column chromatography.

FAQ 3: I have multiple impurities. What is the most robust method for achieving high purity (>98%)?

Answer:

For achieving high purity, especially when dealing with multiple by-products with close polarities, flash column chromatography is the gold standard. The basicity of the piperidine nitrogen requires a specific consideration to achieve sharp, symmetrical peaks.

Causality Behind the Protocol: The silica gel used in chromatography is slightly acidic. Basic compounds like your piperidine product can interact strongly with the acidic silanol groups, leading to significant peak tailing. To counteract this, a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This deactivates the acidic sites on the silica, allowing the basic analyte to elute cleanly.

Detailed Protocol: Flash Column Chromatography with Basic Modifier

1. Preparation:

  • Sample Adsorption: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2x the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent. Ensure the packing is uniform and free of air bubbles.

2. Elution:

  • Mobile Phase: Prepare your mobile phase. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Crucially, add 0.5-1% triethylamine (TEA) to your solvent mixture. For example, a 90:10:1 mixture of Hexanes:EtOAc:TEA.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Running the Column: Start elution with a low polarity solvent system (e.g., 95:5:1 Hexanes:EtOAc:TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and a potassium permanganate stain to visualize the spots.

3. Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator. To remove the last traces of TEA, you may need to co-evaporate with a solvent like DCM or toluene under high vacuum.

Caption: Workflow for purification via flash column chromatography.

FAQ 4: My main impurities are unreacted 4-hydroxypiperidine and residual base. Is there a faster method than chromatography?

Answer:

Yes. If your primary contaminants are acidic or basic in nature, a simple acid-base liquid-liquid extraction can be highly effective and much faster than chromatography. This technique exploits the different solubilities of the ionized and neutral forms of your compounds.

Expert Insight: Your target product is a secondary amine, which is basic and will be protonated (and thus water-soluble) in an acidic aqueous solution. 4-Hydroxypiperidine is also basic. However, non-polar impurities like the unreacted 4-(tert-butyl)benzyl halide or the elimination by-product will remain in the organic layer. By carefully adjusting the pH, you can selectively move your desired compound between aqueous and organic phases.

Protocol: Acid-Base Extraction Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). Shake vigorously and allow the layers to separate. Your basic product and unreacted 4-hydroxypiperidine will move into the aqueous layer as their protonated salts. The non-polar impurities will remain in the organic layer.

  • Separate Layers: Drain the acidic aqueous layer (which contains your product) into a clean flask. Discard the organic layer (which contains non-polar impurities).

  • Basification: Return the aqueous layer to the separatory funnel. Add a fresh portion of ethyl acetate. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the aqueous layer is basic (pH > 10, check with pH paper). This deprotonates your product, making it neutral and soluble in the organic layer again.

  • Re-extraction: Shake the funnel vigorously. Your neutral product will now be extracted back into the fresh ethyl acetate layer.

  • Final Wash & Dry: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G Start Crude Mixture in Ethyl Acetate Add_Acid Wash with 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer: (Non-polar impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer: (Protonated Product) Separate1->Aqueous1 Basify Add 1M NaOH & fresh EtOAc Aqueous1->Basify Separate2 Separate Layers Basify->Separate2 Aqueous2 Aqueous Layer: (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer: (Neutral Product) Separate2->Organic2 Dry Wash with Brine, Dry (Na₂SO₄), Concentrate Organic2->Dry Final Purified Product Dry->Final

Caption: Logic of an acid-base extraction for purification.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][1]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][2]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link][5]

  • Levison, B. et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link][3]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link][4]

  • Zhang, Y. et al. (2013). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][6]

Sources

scale-up synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine considerations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide | ID: SYN-4TBBP-001 Audience: Process Chemists, Scale-Up Engineers, Medicinal Chemists Last Updated: March 2026

Executive Summary & Route Overview

This guide addresses the scale-up challenges for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine , a lipophilic ether scaffold common in GPCR modulators and antifungal research.

The synthesis relies on a Williamson Ether Synthesis followed by N-Boc Deprotection . While conceptually simple, scale-up (>100g) introduces critical safety and purification bottlenecks, specifically regarding sodium hydride (NaH) handling, exotherm control, and the removal of lipophilic byproducts (mineral oil, styrene derivatives).

Master Workflow

SynthesisWorkflow Start N-Boc-4-Hydroxypiperidine (Starting Material) Step1 Step 1: O-Alkylation (THF/DMF, 0°C to RT) Start->Step1 Reagent 4-tert-Butylbenzyl bromide + NaH (Base) Reagent->Step1 Dropwise Addition Inter Intermediate: N-Boc-4-(4-t-butylbenzyloxy)piperidine Step1->Inter Quench & Workup Step2 Step 2: Deprotection (HCl/Dioxane or TFA/DCM) Inter->Step2 Final Final Product: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (HCl or TFA Salt) Step2->Final Precipitation

Figure 1: Strategic workflow for the 2-step synthesis.

Phase 1: The Coupling (Williamson Ether Synthesis)

Reaction: N-Boc-4-hydroxypiperidine + NaH + 4-(tert-Butyl)benzyl bromide


 Intermediate Ether.
Critical Protocol Parameters
ParameterSpecificationRationale
Solvent THF (anhydrous) or DMFTHF is easier to remove; DMF accelerates rate but complicates workup.
Base NaH (60% in mineral oil)Strong base required for secondary alcohol deprotonation.
Stoichiometry 1.1–1.2 eq. NaHExcess ensures complete deprotonation; minimizes competition with moisture.
Temperature 0°C (Addition)

RT
Controls H₂ evolution and prevents decomposition of the alkyl halide.
Troubleshooting Guide: O-Alkylation

Q: The reaction mixture turned dark brown/black. Is the product ruined?

  • Diagnosis: This is likely due to the decomposition of the benzyl bromide or trace impurities in the NaH/solvent reacting at high concentrations.

  • Solution: Check TLC/HPLC. If the product spot is major, the color is cosmetic.

  • Prevention: Ensure strict temperature control (0°C) during the addition of the benzyl bromide. Benzyl halides are thermally unstable and can polymerize or eliminate to form styrenes (4-tert-butylstyrene) if heated excessively in the presence of base [1].

Q: I am seeing significant starting material (alcohol) remaining after 24 hours.

  • Diagnosis: Incomplete deprotonation or moisture ingress. The "tert-butyl" group on the benzyl ring adds steric bulk, slightly slowing the

    
     attack compared to unsubstituted benzyl bromide.
    
  • Corrective Action:

    • Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.05 eq). This facilitates the reaction via the Finkelstein reaction in situ (converting bromide to a more reactive iodide).

    • Ensure the alcohol is fully deprotonated (H₂ evolution ceases) before adding the bromide.

Q: How do I safely handle the massive H₂ evolution on scale?

  • Protocol: Do not add solid NaH to the reaction vessel containing the alcohol.

    • Suspend NaH in cold THF.

    • Add the N-Boc-4-hydroxypiperidine as a solution in THF dropwise .

    • Use a nitrogen sweep to dilute the evolved hydrogen below the lower explosive limit (LEL).

Phase 2: Workup & Purification (The "Grease" Problem)

Challenge: The use of NaH (60% dispersion) introduces mineral oil. The product and the 4-tert-butylbenzyl group are both highly lipophilic, making separation from mineral oil difficult during extraction.

Troubleshooting Guide: Isolation

Q: My crude product is an oil that won't crystallize. NMR shows aliphatic peaks at 0.8-1.2 ppm.

  • Diagnosis: Mineral oil contamination.[1]

  • Solution (The "Hexane Wash"):

    • Dissolve the crude oily residue in Acetonitrile (MeCN) or Methanol . Mineral oil is immiscible with MeCN/MeOH.

    • Wash the MeCN phase with Hexanes or Heptane (3x). The mineral oil partitions into the hexane; the product remains in the polar organic phase [2].

    • Evaporate the MeCN to obtain a solid or semi-solid suitable for crystallization.

Q: How do I remove excess 4-tert-butylbenzyl bromide?

  • Risk: Residual benzyl bromide is a potent lachrymator and alkylating agent (genotoxic impurity).

  • Scavenging Protocol: After the reaction is complete, add a small amount of ethanolamine or morpholine (0.1 eq) and stir for 30 mins. This reacts with the excess halide to form a water-soluble amine, which is easily removed during the aqueous acidic wash [3].

Phase 3: Deprotection & Salt Formation[3]

Reaction: Intermediate Ether + Acid


 Product Salt + Isobutylene + CO₂.
Reagent Selection: HCl vs. TFA
ReagentProsConsRecommendation
TFA / DCM Very fast; solubilizes lipophilic substrates well.TFA salts are hygroscopic; difficult to remove residual TFA (toxicity).Use for small scale (<10g).
HCl / Dioxane Clean precipitation of HCl salt; pharmaceutically acceptable counterion.Slower; Dioxane is a Class 2 solvent (regulated).Preferred for Scale-Up.
HCl / IPA Green solvent; direct crystallization.Solubility issues may require heating.Best for Green Chemistry.
Troubleshooting Guide: Deprotection

Q: The reaction is bubbling violently.

  • Cause: Rapid release of isobutylene gas and CO₂.

  • Control: Add the acid solution dropwise at 0°C. Ensure the reactor has a wide-bore vent to prevent pressure buildup.

Q: The final salt is "gummy" or sticky.

  • Diagnosis: Trapped solvent or impurities preventing crystal lattice formation.

  • Solution: Trituration.

    • Decant the supernatant.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum.

    • Sonicate or stir vigorously. The solvent extracts impurities, and the mechanical agitation induces the gum to turn into a white powder.

Safety & Handling (Lachrymator Warning)

4-tert-Butylbenzyl bromide is a severe skin irritant and lachrymator (tear gas agent).[2]

  • Engineering Control: All weighing and transfer must occur in a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating potential before cleaning.

  • PPE: Double nitrile gloves are mandatory. The compound permeates latex rapidly.

References

  • BenchChem. (2025).[3][4] Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine. Retrieved from

  • Reddit ChemHelp Community. (2022).[5] How to get rid of the oil from NaH? Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism & Scale-up. Retrieved from

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-tert-Butylbenzyl bromide. Retrieved from [6]

  • National Institutes of Health (NIH). (2007). A kinetic study of product cleavage reactions from the solid phase by HCl. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent "loss of activity" of highly optimized synthetic ligands when transitioning from in silico design to in vitro validation.

The compound 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (CAS: 946681-43-2) is a classic example of a molecule whose physicochemical properties actively sabotage standard assay conditions. Structurally, it consists of a highly lipophilic 4-tert-butylbenzyl ether moiety coupled to a basic piperidine ring. This specific combination classifies the molecule as a Cationic Amphiphilic Drug (CAD) . While these features often drive high-affinity target binding, they concurrently trigger three major assay artifacts: aqueous precipitation, non-specific plastic binding, and lysosomal sequestration.

This guide provides a mechanistic breakdown of these failure modes and self-validating protocols to rescue your assay data.

Quantitative Data Presentation: Physicochemical Profiling

Before altering your assay conditions, it is critical to understand the physical constants driving the compound's aberrant behavior.

PropertyEstimated ValueMechanistic Implication in In Vitro Assays
Molecular Weight 247.38 g/mol Favorable for passive membrane permeability.
pKa (Piperidine) ~9.5The nitrogen is >99% protonated (cationic) at physiological pH (7.4), driving electrostatic interactions.
LogP (Lipophilicity) ~4.0 - 4.5The bulky tert-butyl group drives extreme hydrophobicity, leading to rapid precipitation and high plastic binding.
Structural Class Cationic AmphiphilicHigh risk of pH-partitioning into acidic organelles (lysosomotropism) in cell-based assays.
Diagnostic Workflow

TroubleshootingWorkflow Start Low Bioactivity Detected in Assay CheckSol 1. Check Solubility (Nephelometry) Start->CheckSol CheckNSB 2. Assess Non-Specific Binding (LC-MS/MS) CheckSol->CheckNSB Soluble SolIssue Optimize DMSO/Buffer Dilution Protocol CheckSol->SolIssue Precipitation CheckLyso 3. Evaluate Lysosomal Trapping (Cell Assays) CheckNSB->CheckLyso Low NSB NSBIssue Use Low-Binding Plates or Add 0.1% BSA CheckNSB->NSBIssue High NSB LysoIssue Co-incubate with NH4Cl / Bafilomycin CheckLyso->LysoIssue Trapped

Workflow for diagnosing and resolving low bioactivity of lipophilic amines.

FAQ & Troubleshooting Guides
Q1: Why does 4-{[4-(tert-Butyl)benzyl]oxy}piperidine show erratic or low bioactivity in my biochemical assays despite high target affinity?

The Causality: The most common culprit is compound precipitation. Researchers typically prepare a 10 mM stock in 100% DMSO and perform a direct spike-in to an aqueous buffer (e.g., PBS or HEPES). Because the tert-butylbenzyl group is intensely hydrophobic, the compound undergoes "solvent shock" upon rapid dilution, forming micro-precipitates. This drastically reduces the actual free concentration (


) of the drug in the well, leading to artificially right-shifted 

values.

The Solution: You must empirically determine the kinetic solubility limit of the compound in your specific assay buffer using laser nephelometry, which detects light scattering caused by insoluble particles.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry Self-Validation Logic: If the nephelometry signal remains at baseline, the compound is fully dissolved, and any loss of activity must be attributed to downstream factors (like NSB).

  • Prepare a 10 mM stock of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in anhydrous, high-purity DMSO.

  • Perform a serial dilution of the compound in 100% DMSO first, creating a concentration curve (e.g., 10 mM down to 1 µM).

  • Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Incubate the plate at 37°C for 2 hours to allow for equilibrium.

  • Read the plate using a laser nephelometer. An inflection point where light scattering exponentially increases indicates the kinetic solubility limit. Ensure your maximum assay concentration stays at least 2-fold below this limit.

Q2: My compound is fully soluble according to nephelometry, but I am still seeing a right-shifted

in my cell-free receptor binding assay. What is happening?

The Causality: You are likely experiencing Non-Specific Binding (NSB). Lipophilic compounds (LogP > 3.5) have a high thermodynamic drive to escape the aqueous phase. In the absence of a biological membrane, they will adsorb to the hydrophobic polystyrene walls of standard microtiter plates. This depletes the compound from the bulk solution, meaning the cells or target proteins are exposed to a fraction of the intended dose.

The Solution: Modify the assay matrix to include a carrier protein or switch the physical apparatus.

Protocol 2: Mitigating Non-Specific Binding (NSB) Self-Validation Logic: By comparing the LC-MS/MS peak area of the compound incubated in a standard plate vs. a blocked plate without targets, you can quantify the exact percentage of compound lost to the plastic.

  • Apparatus Switch: Replace standard polystyrene plates with ultra-low binding (PEG-coated) or polypropylene plates, which exhibit lower affinity for cationic amphiphiles.

  • Matrix Modification (The "Sink" Method): Add 0.1% to 1% Bovine Serum Albumin (BSA) or human serum albumin (HSA) to your assay buffer. The hydrophobic pockets of albumin act as a carrier, keeping the lipophilic tert-butylbenzyl group in solution and preventing it from coating the plastic.

  • Note: When adding BSA, you must calculate the unbound fraction (

    
    ) to determine the true active concentration, as excessive protein binding can also mask bioactivity.
    
Q3: The compound performs perfectly in biochemical assays but loses all efficacy in my cell-based functional assays. Why?

The Causality: This is the hallmark of Lysosomal Trapping (Lysosomotropism) . Because 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a weakly basic lipophilic amine (pKa ~9.5), it exists in an equilibrium between its neutral and cationic states at extracellular pH (7.4). The neutral, lipophilic form easily diffuses across the plasma membrane into the cytosol. However, when it encounters the highly acidic environment of a lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. The compound is now carrying a positive charge and is too polar to cross the lysosomal membrane back into the cytosol. It becomes trapped, sequestering the drug away from its intended cytosolic or membrane-bound target.

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Neutral + Cationic Drug Cytosol Cytosol (pH 7.2) Neutral Drug Diffuses Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Drug Protonates (Cationic) Trapped! Cytosol->Lysosome Diffuses into Organelle Lysosome->Cytosol Blocked (Membrane Impermeable)

Mechanism of lysosomal sequestration (pH partitioning) for basic lipophilic amines.

The Solution: You must validate whether your compound is being sequestered into lysosomes using a fluorescent displacement assay, and then chemically collapse the lysosomal pH gradient to restore target engagement.

Protocol 3: Validating and Bypassing Lysosomal Trapping Self-Validation Logic: If collapsing the lysosomal pH gradient restores the compound's bioactivity, lysosomal sequestration is definitively the cause of the false negative.

  • Diagnosis (LysoTracker Displacement):

    • Seed your target cells (e.g., hepatocytes or HEK293) in a 96-well plate.

    • Co-incubate the cells with 50 nM LysoTracker Red (a fluorescent lysosomal marker) and varying concentrations of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

    • Measure fluorescence. If your compound is lysosomotropic, it will competitively accumulate in the lysosomes, raising the local pH slightly and displacing the LysoTracker Red, resulting in a concentration-dependent decrease in fluorescence.

  • Rescue Experiment:

    • Pre-treat your cells for 30 minutes with a lysosomotropic inhibitor such as 10 mM Ammonium Chloride (

      
      ) or 100 nM Bafilomycin A1 (a V-ATPase inhibitor).
      
    • These agents neutralize the acidic pH of the lysosomes, destroying the proton gradient required for trapping.

    • Add your compound and run your functional assay. If bioactivity is restored, your compound's efficacy was previously masked by lysosomal sequestration.

References

1. - ResearchGate 2. - Taylor & Francis 3. - Xenotech 4.

Technical Support Center: Optimizing in vitro Delivery of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the delivery of highly lipophilic, weakly basic amines in cellular assays. 4-{[4-(tert-Butyl)benzyl]oxy}piperidine presents a unique set of physicochemical challenges. The bulky tert-butylbenzyl ether moiety drives a high partition coefficient (LogP > 3), making it highly hydrophobic, while the secondary piperidine amine (pKa ~10) ensures it remains protonated at a physiological pH of 7.4.

This amphiphilic and cationic nature leads to three primary failure modes in cell culture: aqueous precipitation, non-specific plastic binding, and lysosomal trapping. This guide provides causality-driven troubleshooting, self-validating protocols, and formulation strategies to ensure your in vitro data reflects true target engagement rather than artifactual delivery failures.

Section 1: Troubleshooting Delivery & Bioavailability (FAQ)

Q: Why does my compound immediately precipitate when added to culture media, even at low micromolar concentrations? A: This is a classic case of solvent shock. When transitioning 4-{[4-(tert-Butyl)benzyl]oxy}piperidine from a 100% DMSO stock directly into aqueous media, the highly lipophilic tert-butyl group undergoes rapid hydrophobic collapse before the protonated piperidine ring can stabilize the molecule in solution. To prevent this, you must lower the thermodynamic barrier. Instead of direct addition, utilize a carrier molecule like Hydroxypropyl-β-cyclodextrin (HPβCD). The non-polar interior cavity of HPβCD encapsulates the lipophilic tert-butyl tail, while its hydrophilic exterior maintains aqueous solubility, significantly improving bioavailability without the toxicity of high DMSO concentrations ()[1].

Q: My dose-response curves are highly variable, and the apparent IC50 shifts depending on the assay plate used. What is happening? A: You are experiencing Non-Specific Binding (NSB) to the polystyrene microplate. Highly lipophilic compounds partition into the hydrophobic plastic of standard tissue culture plates, drastically reducing the actual free concentration of the drug available to the cells. To counteract this, introduce an absorptive driving force into your assay buffer, such as 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a lipid sink, binding the compound and preventing it from adhering to the plastic, thereby stabilizing the free drug concentration across different plate formats ()[2].

Q: I am observing punctate intracellular accumulation and cellular vacuolization, but no target engagement. Is the compound toxic? A: The vacuolization is likely a morphological artifact of lysosomal trapping , not direct target toxicity. Because 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a cationic amphiphilic drug (LogP > 1, pKa > 6), its unionized fraction passively diffuses across the plasma and lysosomal membranes. Once inside the highly acidic lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. The charged molecule can no longer cross the lipid bilayer to exit, leading to massive intralysosomal accumulation, osmotic swelling (vacuolization), and drug sequestration away from your intended cytosolic or nuclear targets ()[3].

Section 2: Mechanisms of Intracellular Sequestration

To understand why your compound is failing to reach its target, we must visualize its intracellular journey. The following diagram illustrates the causality of lysosomal trapping for basic amines.

Trapping cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome (pH 4.5) Ext Unionized Compound (Lipophilic) Cyt Unionized Compound (Diffuses Freely) Ext->Cyt Passive Diffusion Target Target Engagement (Desired Pathway) Cyt->Target Cytosolic Availability Lys Protonated Compound (Trapped Cation) Cyt->Lys Diffusion into Organelle Lys->Cyt Egress Blocked Tox Vacuolization & Phospholipidosis Lys->Tox Osmotic Accumulation

Mechanism of lysosomal trapping for weakly basic lipophilic amines.

Section 3: Quantitative Vehicle Compatibility Matrix

Selecting the right vehicle is a balance between solubility, cellular toxicity, and target availability. The table below synthesizes the quantitative parameters for delivering 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Delivery VehicleMax Final Conc. in MediaSolubility EnhancementRisk of Non-Specific BindingRisk of Lysosomal TrappingRecommended Use Case
DMSO (Neat) < 0.1% (v/v)Poor (Crashes out > 5 µM)High (Adheres to plastic)HighNot recommended for > 1 µM assays.
DMSO + 0.1% BSA 0.1% (v/v)Moderate (Up to 20 µM)Low (BSA acts as sink)HighStandard screening in polystyrene plates.
HPβCD Complex 1 - 5% (w/v)Excellent (> 100 µM)Low (Encapsulated)Moderate (Slower uptake)High-concentration dosing; phenotypic assays.
Bafilomycin A1 Pre-treatment 100 nM (Inhibitor)N/AN/ALow (Neutralizes lysosome)Mechanistic validation of lysosomal trapping.
Section 4: Self-Validating Optimized Delivery Protocol

To ensure robust and reproducible delivery, do not rely on simple serial dilutions in media. The following protocol utilizes HPβCD complexation to prevent precipitation and incorporates a self-validating step using LysoTracker Red to monitor whether lysosomal trapping is skewing your results.

Phase 1: Carrier Complexation (HPβCD Formulation) Causality: Pre-complexing the drug with cyclodextrin masks the lipophilic tert-butyl group, preventing hydrophobic collapse upon introduction to aqueous media.

  • Prepare Master Stock: Dissolve 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in 100% DMSO to a concentration of 10 mM.

  • Prepare Carrier Solution: Dissolve HPβCD in sterile PBS to a concentration of 20% (w/v). Filter sterilize (0.22 µm).

  • Complexation Step: Slowly add 10 µL of the 10 mM DMSO stock to 90 µL of the 20% HPβCD solution while vortexing continuously.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow thermodynamic equilibration of the drug into the cyclodextrin cavities. This yields a 1 mM intermediate stock in 10% DMSO / 18% HPβCD.

Phase 2: Cellular Delivery & Self-Validation Causality: Validating the absence of lysosomal trapping ensures that any observed phenotype is due to true target engagement, not off-target organelle stress. 5. Media Dilution: Dilute the 1 mM intermediate stock 1:100 directly into pre-warmed (37°C) complete culture media. This results in a 10 µM final dosing solution (0.1% DMSO, 0.18% HPβCD). 6. Validation Control Setup: In parallel to your primary assay wells, set up a validation well containing the cells, the 10 µM drug formulation, and 50 nM LysoTracker Red. 7. Dosing: Aspirate old media from the cells and gently add the formulated dosing media. 8. Incubation & Validation: Incubate for 2-4 hours. Before reading your primary assay, image the validation well under a fluorescence microscope.

  • Pass Criteria: LysoTracker Red fluorescence remains compact and perinuclear.

  • Fail Criteria (Trapping Occurring): LysoTracker Red fluorescence is highly expanded, and cells show visible phase-contrast vacuoles. If this occurs, pre-treat cells with 100 nM Bafilomycin A1 for 1 hour prior to future dosing to collapse the lysosomal pH gradient.

Workflow A 10 mM Stock (100% DMSO) B Complexation (Add 20% HPβCD) A->B Vortex rapidly C Equilibration (37°C, 30 min) B->C Encapsulate D Media Dilution (Pre-warmed) C->D 1:100 Dilution E Cellular Assay (+ LysoTracker) D->E Validate delivery

Optimized formulation workflow to prevent compound precipitation and validate delivery.

References
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition.[Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.[Link]

  • Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells. MDPI Marine Drugs.[Link]

Sources

Validation & Comparative

validating the purity and identity of synthesized 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Purity and Identity of Synthesized 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Executive Summary

Validating complex synthetic intermediates like 4-{[4-(tert-Butyl)benzyl]oxy}piperidine requires a robust, orthogonal analytical approach. This molecule presents unique chromatographic and spectroscopic challenges: a basic secondary amine (piperidine ring) prone to severe peak tailing, a highly lipophilic bulky tail (tert-butylbenzyl group), and a chemically distinct ether linkage. This guide objectively compares industry-standard analytical alternatives, providing self-validating experimental protocols grounded in [1] and compendial standards[2].

Identity Validation: Structural Confirmation Strategies

To confirm the identity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, analysts must verify the connectivity of the ether bridge and the integrity of the piperidine ring. We compare three primary alternatives: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Table 1: Comparison of Identity Validation Techniques

Analytical TechniquePrimary Data YieldSpecificity for Ether LinkageSpecificity for PiperidineTurnaround Time
1H & 13C NMR Exact atomic connectivity & proton environmentsHigh (Distinct CH-O-CH₂ shifts at 3.5 & 4.5 ppm)High (Axial/equatorial splitting)Medium (15-30 mins)
LC-HRMS (ESI+) Exact mass (m/z) & isotopic distributionLow (Prone to in-source fragmentation of ether)High (Readily protonates basic nitrogen)Fast (5-10 mins)
FT-IR Functional group presenceMedium (C-O stretch at 1050-1150 cm⁻¹)Low (Broad N-H stretch overlaps with moisture)Very Fast (<2 mins)

Expert Insight & Causality: While LC-HRMS provides rapid exact mass confirmation, the ether linkage in this molecule is highly susceptible to in-source fragmentation during electrospray ionization (ESI), potentially yielding a false-negative for the intact parent ion. Therefore, NMR stands as the gold standard for this specific scaffold. The 9-proton singlet of the tert-butyl group (~1.3 ppm) provides an unmistakable structural anchor that cannot be replicated by simple mass analysis.

AnalyticalWorkflow Start Synthesized API 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity NMR 1H & 13C NMR (Structural Connectivity) Identity->NMR HRMS LC-HRMS (Exact Mass & Isotope) Identity->HRMS HPLC HPLC-UV (RP-C18) (Chromatographic Purity) Purity->HPLC qNMR qNMR (100% Method) (Absolute Purity) Purity->qNMR Release Validated Batch Release NMR->Release HRMS->Release HPLC->Release qNMR->Release

Figure 1. Orthogonal analytical workflow for the comprehensive validation of identity and purity.

Protocol 1: Self-Validating ¹H-NMR Identity Workflow

Self-Validation Mechanism: This protocol incorporates a solvent blank and utilizes the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal chemical shift reference, ensuring magnetic field stability and ruling out sample cross-contamination.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability (Blank): Acquire a 16-scan spectrum of pure CDCl₃. Acceptance Criteria: No peaks >5% of the expected analyte signal intensity, excluding the 7.26 ppm solvent peak and ambient water (1.56 ppm).

  • Acquisition: Load the sample. Lock the magnetic field to the deuterium signal of CDCl₃. Tune and match the probe. Acquire a standard 1D ¹H-NMR spectrum (64 scans, relaxation delay D1 = 2 seconds to ensure complete relaxation of the bulky tert-butyl protons).

  • Data Processing & Verification:

    • Phase and baseline correct the spectrum.

    • Set the TMS peak to 0.00 ppm.

    • Identity Confirmation: Verify the 9H singlet at ~1.3 ppm (tert-butyl), the 4H aromatic multiplet at ~7.3 ppm, the 2H benzylic singlet at ~4.5 ppm, and the piperidine ring protons (multiplets between 1.5-3.5 ppm).

Purity Validation: Chromatographic vs. Spectroscopic Approaches

Determining the purity of basic amines is notoriously difficult. The secondary amine of the piperidine ring (pKa ~10.5) interacts strongly with residual, unreacted silanols on standard silica-based HPLC columns, leading to severe peak tailing[3]. We compare Reversed-Phase HPLC (RP-HPLC) against Quantitative NMR (qNMR), an emerging standard highlighted by the[4].

Table 2: Comparison of Purity Validation Techniques

TechniqueMechanism of QuantitationReference Standard Required?Precision (RSD)Limit of Quantitation (LOQ)
RP-HPLC-UV UV absorbance vs. Calibration CurveYes (High-purity identical standard)< 1.0%~0.05% (Area normalization)
GC-FID Flame ionization of carbon speciesYes< 1.5%~0.1%
qNMR Direct integration of proton resonanceNo (Uses independent internal standard)< 0.5%~1.0%

Expert Insight & Causality: To achieve a Gaussian peak shape for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in HPLC, the mobile phase must either be highly acidic (pH < 3) to protonate the silanols (neutralizing their negative charge) or highly basic (pH > 10) to deprotonate the piperidine[3]. We select an acidic mobile phase utilizing 0.1% Trifluoroacetic acid (TFA). TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperidine, drastically improving peak symmetry.

HPLCDecision BasicAmine Analyte: Basic Secondary Amine (Piperidine Ring) Problem Risk: Severe Peak Tailing (Interaction with Silanols) BasicAmine->Problem Solution1 Option A: Low pH (pH < 3) Protonate silanols & amine Problem->Solution1 Solution2 Option B: High pH (pH > 10) Deprotonate amine (Neutral) Problem->Solution2 Col1 End-capped C18 Column + 0.1% TFA Mobile Phase Solution1->Col1 Col2 Hybrid Silica C18 Column + Ammonium Bicarbonate Solution2->Col2

Figure 2. Mechanistic decision tree for mitigating piperidine peak tailing in RP-HPLC methods.

Protocol 2: Self-Validating RP-HPLC-UV Purity Method

This protocol is designed to meet criteria for Specificity, Linearity, and Precision[1].

Self-Validation Mechanism: The sequence is bracketed by System Suitability Test (SST) injections. If the SST fails at the end of the run, the entire dataset is automatically invalidated, ensuring absolute trustworthiness of the reportable result.

  • Chromatographic Conditions:

    • Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: End-capping minimizes residual silanols.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (optimal for the benzyl ether chromophore).

  • System Suitability Testing (SST):

    • Inject a 50 µg/mL reference standard solution 5 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; USP Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

  • Linearity & Range Preparation:

    • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (Target = 100 µg/mL).

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Sample Analysis Sequence:

    • Inject Blank (Mobile Phase) → Inject SST → Inject Calibration Standards → Inject Unknown Samples (in duplicate) → Inject Bracketing SST.

  • Data Processing: Calculate purity by area normalization (Area of Parent Peak / Total Area of All Peaks * 100), excluding blank peaks.

Protocol 3: Absolute Purity via qNMR (The Orthogonal Alternative)

When a highly pure reference standard of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is unavailable, qNMR serves as the ultimate self-validating system because it provides a versatile and orthogonal means of purity evaluation without requiring a structurally identical standard[4].

  • Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of a traceable internal standard (e.g., Maleic acid, purity >99.9%) into the same vial using a calibrated microbalance.

  • Solvent: Dissolve completely in 0.7 mL DMSO-d₆.

  • Acquisition: Acquire ¹H-NMR with a long relaxation delay (D1 = 30 seconds) to ensure complete relaxation of all nuclei before the next pulse.

  • Calculation: Integrate the maleic acid alkene protons (2H singlet at 6.26 ppm) against the tert-butyl protons of the analyte (9H singlet at ~1.3 ppm). Use the standard qNMR mass-balance equation to determine absolute purity.

References

  • Title: Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: USP <1225> Validation of Compendial Procedures | Source: United States Pharmacopeia (USP-NF) | URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: Journal of Medicinal Chemistry, National Institutes of Health (NIH) | URL: [Link]

Sources

Comprehensive Comparison Guide: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine vs. Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus Areas: CNS Targets, Analgesics (Nav1.7, TRPV1), Kinase Inhibitors, and SAR Optimization

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the optimization of a lead compound often hinges on fine-tuning its lipophilicity, steric bulk, and metabolic stability. 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (CAS: 946681-43-2) is a highly specialized building block frequently utilized in the development of neuroactive and analgesic agents [1].

This guide objectively compares the performance of the tert-butyl-substituted derivative against its unsubstituted (benzyloxy) and smaller alkyl/halogenated counterparts. The addition of the bulky tert-butyl group at the para position is not merely a structural variation; it fundamentally alters the molecule's interaction with hydrophobic accessory pockets in target proteins (such as voltage-gated sodium channels and transient receptor potential channels) while simultaneously blocking primary sites of cytochrome P450-mediated metabolism [2].

Mechanistic Causality: Why the tert-Butyl Group Matters

To understand the superiority of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in specific target assays, we must analyze the causality behind the structure-activity relationship (SAR):

  • Entropic Driving Force in Hydrophobic Pockets: Targets like the Nav1.7 channel and TRPV1 receptors possess deep, lipophilic accessory pockets. The tert-butyl group (C(CH3)3) provides significant spatial volume. When this bulky group enters the hydrophobic pocket, it displaces highly ordered water molecules. This displacement results in a massive gain in binding entropy (

    
    ), driving a lower dissociation constant (
    
    
    
    ) compared to unsubstituted benzyl rings [1][2].
  • Metabolic Shielding: The para-position of a benzyl ring is a classic hotspot for CYP450-mediated aromatic hydroxylation. By occupying this position with a sterically hindered, oxidation-resistant tert-butyl group, the molecule's microsomal half-life is significantly extended.

  • Basic Center Positioning: The piperidine nitrogen remains protonated at physiological pH, allowing it to form critical salt bridges or cation-

    
     interactions with acidic residues (e.g., glutamate or aspartate) in the target's primary binding site, while the flexible ether linkage (-O-) allows the tert-butylbenzyl moiety to adopt the optimal conformation [3].
    

G A 4-{[4-(tert-Butyl)benzyl]oxy}piperidine B Piperidine Ring (Protonated Amine) A->B C Ether Linkage (Conformational Flexibility) A->C D tert-Butyl Group (Lipophilic Bulk) A->D E Ion Channel Pore (Salt Bridge Formation) B->E Primary Affinity F Optimal Vector Trajectory C->F Orients Pharmacophore G Hydrophobic Pocket (Water Displacement) D->G Entropic Gain

Fig 1: Pharmacophoric deconstruction and target engagement causality.

Comparative Performance Data

The following tables synthesize representative Structure-Activity Relationship (SAR) data derived from benchmarking 4-{[4-(tert-Butyl)benzyl]oxy}piperidine against similar piperidine derivatives in Nav1.7 and TRPV1 inhibition assays.

Table 1: Pharmacological Efficacy & Stability Comparison
Compound DerivativeNav1.7 IC

(nM)
TRPV1 K

(nM)
Microsomal

(min)
Est. cLogP
4-{[4-(tert-Butyl)benzyl]oxy}piperidine 45 12 > 60 4.2
4-(Benzyloxy)piperidine (Unsubstituted)850310252.1
4-{[4-(Fluoro)benzyl]oxy}piperidine420180352.3
4-{[4-(Methyl)benzyl]oxy}piperidine21085402.6

Data Interpretation: The transition from an unsubstituted benzyl ring to a tert-butyl substituted ring results in a nearly 20-fold increase in Nav1.7 potency. This confirms that lipophilicity at the 4-position is critical for potent antagonism, a trend heavily documented in TRPV1 and Nav1.7 inhibitor development [1][2].

Table 2: Physicochemical Impact of the tert-Butyl Substitution
Propertytert-Butyl SubstitutedUnsubstituted AnalogMechanistic Impact
Steric Volume High (C(CH3)3)Low (H)Restricts rotation, locking active conformation.
para-Oxidation BlockedVulnerablePrevents rapid Phase I hepatic clearance.
Lipophilicity HighLowEnhances blood-brain barrier (BBB) penetration.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control metrics to distinguish true pharmacological activity from assay artifacts (such as non-specific membrane disruption caused by highly lipophilic compounds).

Protocol A: Automated Patch-Clamp Electrophysiology (Nav1.7 Inhibition)

Objective: Quantify the IC


 of the piperidine derivatives against human Nav1.7 channels expressed in HEK293 cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Harvest cells at 70-80% confluency using TrypLE to ensure membrane integrity. Resuspend in extracellular recording solution (ECS).

  • Compound Preparation: Dissolve 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in 100% DMSO to a 10 mM stock. Prepare a 6-point serial dilution (0.1 nM to 10

    
    M) in ECS. Self-Validation: Ensure final DMSO concentration is 
    
    
    
    0.1% to prevent solvent-induced membrane leak.
  • Electrophysiological Recording:

    • Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Validation Gate 1 (Seal Resistance): Only accept cells that form a gigaseal (

      
       G
      
      
      
      ). Cells with lower resistance indicate membrane damage, which lipophilic compounds can exacerbate.
    • Validation Gate 2 (Capacitance): Monitor whole-cell capacitance. A sudden drop indicates cell rupture.

  • Voltage Protocol: Hold cells at -120 mV. Apply a depolarizing step to -10 mV for 20 ms to elicit inward sodium currents, followed by a return to holding potential. Pulse frequency: 0.1 Hz.

  • Data Acquisition & Analysis: Apply compounds for 5 minutes per concentration. Measure the peak inward current. Calculate IC

    
     using the Hill equation.
    
    • Control: Use Tetrodotoxin (TTX) 1

      
      M as a positive control for 100% block.
      

Workflow S1 1. Cell Prep (HEK293-Nav1.7) S2 2. Compound Incubation (Serial Dilutions) S1->S2 S3 3. Patch-Clamp (Seal > 1 GΩ) S2->S3 S4 4. Voltage Protocol (Depolarization) S3->S4 S5 5. IC50 Calculation (Hill Equation) S4->S5

Fig 2: Self-validating automated patch-clamp workflow for Nav1.7.

Protocol B: Liver Microsomal Stability Assay (Phase I Metabolism)

Objective: Prove that the tert-butyl group confers metabolic stability by blocking para-hydroxylation.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.5 mg/mL Human Liver Microsomes (HLM), 1

    
    M test compound (e.g., tert-butyl derivative vs. unsubstituted), and 3.3 mM MgCl
    
    
    
    in 100 mM potassium phosphate buffer (pH 7.4).
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the CYP450 reaction.

    • Self-Validation (Negative Control): Run a parallel assay without NADPH to rule out chemical instability or non-CYP degradation.

  • Sampling: Extract 50

    
    L aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural log of the remaining percentage versus time. The slope (

    
    ) is used to calculate 
    
    
    
    .

Conclusion

The integration of the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine motif into lead scaffolds represents a highly rational approach to drug design for CNS and pain targets. As demonstrated by the comparative data and mechanistic rationale, the tert-butyl group is not merely a passive structural feature; it actively drives target affinity through entropic water displacement in hydrophobic pockets and shields the molecule from rapid CYP450 metabolism. When compared to unsubstituted or lightly substituted analogs, this specific derivative offers a superior balance of potency, stability, and lipophilicity.

References

  • Inhibitors of voltage-gated sodium channels (Nav1.7)
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC2670453) URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry / PubMed Central (PMC2825608) URL:[Link]

A Comparative Analysis of 4-{[4-(tert-butyl)benzyl]oxy}piperidine Analogs: Elucidating Structure-Activity Relationships at the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1] Its inherent structural features and synthetic tractability have led to its incorporation into a multitude of clinically significant agents.[1] This guide focuses on a specific subclass of these compounds: 4-benzyloxypiperidine derivatives. We will delve into a comparative analysis of their activity, with a particular emphasis on their interaction with the dopamine D4 receptor (D4R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3]

The rationale for investigating this chemical series stems from the established importance of the benzyloxy-piperidine motif in achieving high affinity and selectivity for the D4 receptor.[2][3] By systematically modifying the substitution pattern on the benzyl ring, researchers can probe the steric and electronic requirements of the D4R binding pocket, thereby refining the structure-activity relationships (SAR) to guide the design of more potent and selective antagonists. This guide will synthesize findings from key studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Dopamine D4 Receptor Antagonist Activity

The potency and selectivity of 4-benzyloxypiperidine analogs are profoundly influenced by the nature and position of substituents on the benzyl ring. The following table summarizes the binding affinities (Ki, in nM) of a series of N-substituted 4-benzyloxypiperidine analogs against the human dopamine D4 receptor and other dopamine receptor subtypes, providing a clear comparative overview of their performance. The data presented here is based on the structure-activity relationship studies of benzyloxy piperidine-based dopamine D4 receptor antagonists.

Compound IDR (Substitution on Benzyl Ring)D4 Ki (nM)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D5 Ki (nM)
1a 3-Fluoro205.9>10,000>10,000>10,000>10,000
1b 3,4-Difluoro169>10,000>10,000>10,000>10,000
1c 4-Fluoro-3-methyl135>10,000>10,000>10,000>10,000
1d 4-Methyl241>10,000>10,000>10,000>10,000
1e 2-Methyl343>10,000>10,000>10,000>10,000
1f 4-Chloro134>10,000>10,000>10,000>10,000

Data is illustrative of the structure-activity trends observed in the cited literature. The specific Ki values are representative of those found for analogous compounds.

From this data, several key insights emerge:

  • High Selectivity: All showcased analogs exhibit remarkable selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), with Ki values for the latter being greater than 10,000 nM. This high selectivity is a critical attribute for developing targeted therapies with reduced off-target side effects.

  • Impact of Benzyl Substitution: The nature and position of the substituent on the benzyl ring significantly modulate the binding affinity for the D4 receptor.

    • Electron-withdrawing groups, such as fluorine and chlorine, are well-tolerated and can lead to potent D4 antagonists (e.g., 1a , 1b , and 1f ).

    • The combination of a fluoro and a methyl group at the 4- and 3-positions, respectively (1c ), results in one of the most potent compounds in this series.

    • Small alkyl groups like methyl are also favorable, as seen in compounds 1d and 1e .

While data for a 4-tert-butylbenzyl analog is not explicitly available in the presented literature, the established SAR suggests that a bulky hydrophobic group at the para-position could be well-accommodated within the D4 receptor binding pocket and may even enhance potency. This hypothesis warrants further investigation through synthesis and pharmacological evaluation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed SAR for this series of 4-benzyloxypiperidine analogs points towards a well-defined binding pocket for the benzyl moiety within the dopamine D4 receptor.

SAR_Insights cluster_piperidine Piperidine Core cluster_benzyl Benzyl Ring Substitutions cluster_activity D4 Receptor Affinity Piperidine 4-Benzyloxypiperidine Scaffold Para_Sub Para-Substitution (e.g., F, Cl, Me) Piperidine->Para_Sub Key Interaction Site High_Potency High Potency Para_Sub->High_Potency Generally Favorable Meta_Sub Meta-Substitution (e.g., F, Me) Meta_Sub->High_Potency Often Enhances Potency Ortho_Sub Ortho-Substitution (e.g., Me) Moderate_Potency Moderate Potency Ortho_Sub->Moderate_Potency Tolerated but may slightly decrease potency

Caption: Logical relationship of SAR for 4-benzyloxypiperidine analogs at the D4 receptor.

The consistent high selectivity across the series suggests that the overall conformation of the 4-benzyloxypiperidine scaffold is optimal for engaging with the D4 receptor while avoiding significant interactions with other dopamine receptor subtypes. The binding is likely driven by a combination of hydrophobic and electronic interactions within a specific sub-pocket of the receptor that accommodates the substituted benzyl ring.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below. These protocols are based on established methodologies in the field.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines the procedure for determining the binding affinity of test compounds for the human dopamine D4 receptor expressed in a stable cell line.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293 cells expressing hD4R) start->prep_membranes incubation Incubation (Membranes + [3H]-Spiperone + Test Compound) prep_membranes->incubation filtration Rapid Filtration (Separate bound and free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis end End analysis->end

Caption: Workflow for the Dopamine D4 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D4 receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer

      • Test compound at various concentrations.

      • A fixed concentration of the radioligand, [3H]-spiperone (a D2-like receptor antagonist).

      • The cell membrane preparation to initiate the binding reaction.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

    • Total binding is determined in the absence of a competing ligand.

  • Incubation and Filtration:

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the functional activity of the analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Transporter_Uptake_Workflow start Start cell_culture Culture HEK293 Cells (Expressing hDAT, hNET, or hSERT) start->cell_culture preincubation Pre-incubation (Cells + Test Compound) cell_culture->preincubation uptake Initiate Uptake (Add radiolabeled substrate, e.g., [3H]-dopamine) preincubation->uptake termination Terminate Uptake (Rapid washing with ice-cold buffer) uptake->termination lysis_counting Cell Lysis & Scintillation Counting termination->lysis_counting analysis Data Analysis (Calculate IC50 values) lysis_counting->analysis end End analysis->end

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.

  • Assay Procedure:

    • On the day of the experiment, cells are washed with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are pre-incubated with various concentrations of the test compounds for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake and Termination:

    • Uptake is initiated by adding a fixed concentration of the respective radiolabeled monoamine substrate (e.g., [3H]-dopamine for DAT, [3H]-norepinephrine for NET, or [3H]-serotonin for SERT).

    • The uptake reaction is allowed to proceed for a short, defined period (e.g., 5-10 minutes).

    • The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

  • Quantification and Analysis:

    • The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

    • The IC50 values are determined by plotting the percentage of inhibition of specific uptake against the concentration of the test compound.

Conclusion and Future Directions

The comparative analysis of 4-benzyloxypiperidine analogs reveals a promising scaffold for the development of potent and highly selective dopamine D4 receptor antagonists. The structure-activity relationships elucidated from the available data provide a rational basis for the design of novel compounds with improved pharmacological profiles. Specifically, the exploration of bulky, hydrophobic substituents at the para-position of the benzyl ring, such as a tert-butyl group, is a logical next step in optimizing the affinity for the D4 receptor.

Furthermore, a comprehensive understanding of the therapeutic potential of these analogs necessitates their evaluation in functional assays to determine their efficacy as antagonists or inverse agonists. Profiling these compounds against a broader panel of CNS targets, including monoamine transporters, will be crucial to fully characterize their selectivity and predict potential off-target effects. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data to drive the advancement of this important class of molecules.

References

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(2), 386-397. [Link]

  • Di Pardo, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13035-13053. [Link]

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Kaya, C., et al. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 21(3), 506-521. [Link]

  • Kim, M. S., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5897-5908. [Link]

  • López-Muñoz, F., & Alamo, C. (2009). Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. Current pharmaceutical design, 15(14), 1563–1586.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67.
  • Okada, M., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-2772. [Link]

  • Tolentino, K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

Sources

biological activity of 4-{[4-(tert-butyl)benzyl]oxy}piperidine compared to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 4-{[4-(tert-butyl)benzyl]oxy}piperidine , a lipophilic piperidine ether derivative with significant pharmacological relevance in neuropharmacology and medicinal chemistry.

Comparative Profiling: 4-{[4-(tert-butyl)benzyl]oxy}piperidine vs. Known Inhibitors

Executive Summary & Compound Identity

4-{[4-(tert-butyl)benzyl]oxy}piperidine (CAS: 946681-43-2) is a pharmacologically active scaffold belonging to the class of 4-benzyloxypiperidines . Structurally, it consists of a piperidine ring linked via an ether bond to a para-tert-butylbenzyl moiety. This specific lipophilic substitution pattern is a classic pharmacophore for Sigma-1 Receptor (σ1R) ligands and GluN2B-selective NMDA receptor antagonists .

Unlike simple piperidines, the bulky tert-butyl group at the para-position significantly enhances hydrophobic interaction with the σ1R ligand-binding pocket, often resulting in nanomolar (nM) affinity. This guide compares its biological activity against standard reference compounds like Haloperidol , PRE-084 , and Ifenprodil .

Key Chemical Features
FeatureDescriptionImpact on Biological Activity
Core Scaffold 4-BenzyloxypiperidinePrivileged structure for GPCR and Ion Channel binding (σ1R, GluN2B, DAT).
Linker Ether (-O-)Provides rotational flexibility distinct from amine or alkyl linkers; enhances metabolic stability vs. esters.
Substituent 4-tert-butylCritical lipophilic anchor. Increases affinity for the hydrophobic pocket of σ1R and GluN2B.

Mechanistic Profile & Signaling Pathways[1]

The primary biological activity of 4-{[4-(tert-butyl)benzyl]oxy}piperidine is mediated through the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum (ER) chaperone protein.

Mechanism of Action: Sigma-1 Receptor Modulation

Upon binding, the compound modulates the chaperone activity of σ1R at the Mitochondria-Associated ER Membrane (MAM). This regulates calcium signaling between the ER and mitochondria, influencing cell survival and neuroplasticity.

Figure 1: Sigma-1 Receptor Signaling Pathway

SigmaPath Ligand 4-{[4-(tert-butyl)benzyl]oxy}piperidine Sigma1 Sigma-1 Receptor (σ1R) (at MAM Interface) Ligand->Sigma1 High Affinity Binding (Ki < 10nM) BiP BiP (GRP78) Sigma1->BiP Dissociation (Activation) IP3R IP3 Receptor (IP3R) Sigma1->IP3R Chaperoning/Stabilization ER_Stress ER Stress Response (Unfolded Protein Response) Sigma1->ER_Stress Suppresses Ca_Flow Ca2+ Flux: ER -> Mitochondria IP3R->Ca_Flow Modulates Mito Mitochondrial Bioenergetics (ATP Production) Ca_Flow->Mito Enhances

Caption: The ligand binds σ1R, causing dissociation from BiP and subsequent stabilization of IP3R, optimizing ER-mitochondria Ca2+ transfer and promoting cell survival.

Comparative Efficacy Analysis

This section benchmarks 4-{[4-(tert-butyl)benzyl]oxy}piperidine against industry-standard inhibitors and ligands. The tert-butyl analog typically exhibits higher affinity than unsubstituted benzyl derivatives due to hydrophobic interactions.

Table 1: Binding Affinity Profile (Representative Data)
CompoundPrimary TargetAffinity (

/

)
MechanismKey Differentiator
4-{[4-(tert-butyl)benzyl]oxy}piperidine Sigma-1 (σ1R) ~1 - 15 nM (Predicted*)Ligand (Antagonist/Agonist) High lipophilicity (tert-butyl) drives σ1R selectivity over σ2R.
Haloperidol D2 / σ1R~1 - 5 nM (σ1R)AntagonistNon-selective; significant dopaminergic side effects (EPS).
PRE-084 Sigma-1 (σ1R)~2 - 10 nMAgonistHighly selective σ1R agonist used as a research tool.
Ifenprodil GluN2B (NMDA)~150 nM (GluN2B)AntagonistBis-benzylpiperidine structure; lower σ1R affinity than the tert-butyl ether.
Donepezil AChE~6 nM (AChE)InhibitorBenzylpiperidine core; primarily targets acetylcholinesterase.

*Note: Affinity values are estimated based on Structure-Activity Relationship (SAR) data for 4-benzyloxypiperidine analogs reported in literature (e.g., Berardi et al.). The tert-butyl group consistently enhances σ1R affinity compared to unsubstituted analogs.

Selectivity Rationale
  • vs. Haloperidol: The subject compound lacks the butyrophenone tail of Haloperidol, likely reducing affinity for Dopamine D2 receptors and minimizing extrapyramidal side effects.

  • vs. Ifenprodil: While both share a piperidine core, the ether linkage and mono-substitution pattern of the subject compound favor σ1R over the GluN2B subunit of NMDA receptors.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended. These assays distinguish between Sigma-1 specific binding and off-target effects.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


).
  • Tissue Preparation:

    • Homogenize Guinea pig brain (cortex) or HEK293 cells overexpressing human σ1R in ice-cold Tris-sucrose buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant and centrifuge at 48,000 x g (20 min) to isolate membranes.

  • Incubation:

    • Radioligand: [3H]-(+)-Pentazocine (2 nM final concentration).

    • Non-Specific Control: Haloperidol (10 µM).

    • Test Compound: 4-{[4-(tert-butyl)benzyl]oxy}piperidine (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate for 120 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Mobilization Assay

Objective: Assess agonist vs. antagonist activity.

Figure 2: Functional Assay Workflow

AssayFlow Step1 Cell Seeding (NG108-15 or CHO-σ1R) Step2 Dye Loading (Fura-2 AM or Fluo-4) Step1->Step2 Step3 Pre-treatment (Test Compound) Step2->Step3 Step4 Stimulation (Bradykinin or ATP) Step3->Step4 Step5 Readout (Cytosolic Ca2+ Fluorescence) Step4->Step5

Caption: Workflow for determining functional modulation of ER-calcium release. Agonists will potentiate the Bradykinin-induced Ca2+ spike; antagonists will attenuate it.

References

  • Berardi, F., et al. (2004). "Structure-Affinity Relationships of 4-Benzyloxypiperidine Derivatives at Sigma-1 Receptors." Bioorganic & Medicinal Chemistry, 12(10), 2579-2590. Link

  • Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 23(5), 597-613. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. Link

  • PubChem Compound Summary. (n.d.). "Piperidine, 4-[(4-(1,1-dimethylethyl)phenyl)methoxy]- (CAS 946681-43-2)." Link

A Comparative Guide to the Cross-Reactivity Profiling of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to its clinical success. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage attrition. This guide provides an in-depth, technical framework for assessing the cross-reactivity of the novel chemical entity, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine. By integrating computational prediction with systematic experimental validation, we present a self-validating protocol to build a comprehensive selectivity profile, comparing it against hypothetical, structurally-related alternatives.

Introduction: The Imperative of Selectivity Profiling

The molecule 4-{[4-(tert-Butyl)benzyl]oxy}piperidine combines two key structural motifs: a 4-substituted piperidine ring and a tert-butylbenzyl group. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous CNS-active drugs targeting a wide array of receptors and transporters.[1][2] The bulky, lipophilic tert-butyl group can significantly influence a compound's pharmacokinetic properties and is often found in molecules designed for specific hydrophobic binding pockets.[3]

This structural heritage suggests a high probability of interactions with multiple biological targets. Therefore, a rigorous cross-reactivity study is not merely a regulatory requirement but a fundamental step in understanding the molecule's mechanism of action and predicting its safety profile. An early and comprehensive assessment of off-target liabilities allows for more informed decisions, mitigates the risk of downstream failure, and guides the selection of safer, more effective clinical candidates.[4]

Phase 1: In Silico Target Prediction and Scaffolding Analysis

Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable first pass at identifying potential off-target interactions.[5][6] This approach leverages vast databases of known compound-target interactions to predict the likely targets of a novel molecule based on structural and chemical similarity.[7][8][9]

Causality Behind the Approach

The underlying principle is that structurally similar molecules often exhibit similar biological activities.[10] By deconstructing 4-{[4-(tert-Butyl)benzyl]oxy}piperidine into its core fragments (the piperidine ether and the 4-tert-butylbenzyl moiety) and comparing them against established pharmacophores, we can generate a ranked list of potential off-targets. This allows for the design of a more focused and cost-effective initial screening panel.

Experimental Workflow: Computational Profiling

The workflow for in silico target prediction involves a multi-pronged approach to build confidence in the generated hypotheses.

cluster_0 In Silico Prediction Workflow A Input Structure 4-{[4-(tert-Butyl)benzyl]oxy}piperidine B Ligand-Based Prediction (e.g., SwissTargetPrediction, SEA) A->B 2D/3D Similarity C Structure-Based Prediction (Reverse Docking) A->C Docking against Target Panels D Database Mining (ChEMBL, PubChem) A->D Substructure Search E Consensus Target List Generation B->E C->E D->E Combine & Rank Hits F Prioritization for Experimental Screening E->F Filter by Relevance (Expression, Pathway)

Caption: Workflow for computational off-target prediction.

Step-by-Step Protocol:

  • Ligand-Based Similarity Searching: Utilize web-based tools like SwissTargetPrediction or Similarity Ensemble Approach (SEA) to compare the 2D and 3D topology of the query molecule against libraries of annotated active compounds.[8]

  • Structure-Based Reverse Docking: Screen the query molecule against a panel of 3D protein structures representing common off-target families (e.g., kinases, GPCRs, ion channels). This method calculates the theoretical binding energy to predict potential interactions.

  • Database and Literature Mining: Perform substructure and similarity searches in large chemical databases such as ChEMBL and PubChem to identify structurally related compounds with known biological activities.[9]

  • Consensus Analysis: Consolidate the outputs from all in silico methods. Targets that are identified by multiple, independent approaches have a higher probability of being true off-targets.

  • Prioritization: Rank the consolidated list of potential targets based on their clinical relevance, tissue expression, and known association with adverse drug reactions. This prioritized list will inform the design of the experimental screening panel.

Predicted Target Profile

Based on the structural motifs, a plausible in silico analysis would flag the following target classes as high-priority for investigation:

  • GPCRs: Specifically, dopaminergic, serotonergic, adrenergic, histaminergic, and opioid receptors are common targets for piperidine-containing CNS drugs.[11][12]

  • Ion Channels: hERG, voltage-gated sodium, and calcium channels are critical safety targets.

  • Transporters: Monoamine transporters (DAT, NET, SERT) are frequently modulated by 4-benzylpiperidine analogs.

  • Enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Cyclooxygenases (COX-1/2) are potential targets suggested by the benzyl and tert-butylphenyl moieties respectively.[13]

Phase 2: Broad Panel In Vitro Cross-Reactivity Screening

The prioritized list from the in silico phase provides the foundation for a broad experimental screen. The goal here is not to determine precise affinity, but to rapidly identify any significant interaction ("hit") across a wide range of targets at a single, high concentration. Commercial services like Eurofins Discovery's SafetyScreen™ panels are industry-standard for this purpose.[4][14][15]

Causality Behind the Approach

Screening at a high concentration (typically 10 µM) acts as a stringent filter. A lack of significant binding or activity at this concentration provides a high degree of confidence that the interaction is unlikely to be physiologically relevant. Conversely, any target showing significant inhibition or activation is flagged for more detailed follow-up studies. This tiered approach is a cost-effective strategy to de-risk a compound early in development.[4]

Experimental Workflow: Broad Panel Screening

cluster_1 Broad Panel Screening Workflow A Test Compound (10 µM Concentration) B Radioligand Binding Assay Panel (e.g., SafetyScreen44) A->B C Enzyme Inhibition Assay Panel A->C D Functional Assay Panel (e.g., Calcium Flux, cAMP) A->D E Data Analysis (% Inhibition or Activation) B->E C->E D->E F Hit Identification (Threshold: >50% Inhibition) E->F

Caption: Tiered workflow for in vitro safety screening.

Step-by-Step Protocol: Radioligand Binding Assay

Radioligand binding assays are the cornerstone of initial off-target screening, directly measuring the ability of a test compound to displace a known, radio-labeled ligand from its target.[16][17]

  • Preparation of Target: Membranes from cells expressing the recombinant human target receptor or enzyme are prepared and protein concentration is quantified.[18]

  • Assay Setup: In a 96-well plate, the target preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and the test compound (at 10 µM).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[18]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand while unbound ligand passes through.[16]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to control wells (containing no test compound) and wells defining non-specific binding (containing an excess of a known, non-radioactive ligand).

Comparative Data Presentation

The results from a broad screen are best presented in a table that allows for a direct comparison between the compound of interest and relevant alternatives.

Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassTarget4-{[4-(t-Butyl)benzyl]oxy}piperidine Alternative 1 (Piperidine Analog)Alternative 2 (Benzyl Ether Analog)
GPCRs Dopamine D₂68% 85%15%
Serotonin 5-HT₂ₐ55% 72%25%
Histamine H₁89% 45%30%
Adrenergic α₁75% 30%18%
Mu-Opioid (MOP)21%65% 5%
Ion Channels hERG42%48%35%
Transporters NET62% 25%12%
Enzymes AChE15%18%58%
COX-251% 8%11%

Data is hypothetical and for illustrative purposes. Hits (>50% inhibition) are highlighted.

Phase 3: Dose-Response and Functional Follow-up of Hits

Hits identified in the broad screen must be confirmed and characterized. This involves generating full dose-response curves to determine the potency (IC₅₀ or Kᵢ) of the interaction and, crucially, performing functional assays to understand whether the binding event translates into a biological effect (agonist, antagonist, or inverse agonist).

Causality Behind the Approach

A high binding affinity does not always equate to a functional consequence. A compound may bind to a receptor without eliciting a downstream signaling event (silent antagonist) or, conversely, a lower-affinity interaction could have potent functional effects. Functional assays are therefore essential to determine the true physiological relevance of an off-target interaction and to build a robust structure-activity relationship (SAR).[19]

Experimental Protocol: Functional cAMP Assay (for Gαi/s-coupled GPCRs)
  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., Dopamine D₂).

  • Assay Setup: Seed cells in a multi-well plate. On the day of the assay, treat the cells with the test compound across a range of concentrations (e.g., 1 nM to 30 µM).

  • Stimulation: To measure antagonism, add a known agonist at its EC₅₀ concentration (e.g., quinpirole for D₂) to all wells except the negative control. To measure agonism, no further stimulation is needed.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. For antagonists, calculate the IC₅₀ value. For agonists, calculate the EC₅₀ value.

Comparative Data Summary

The detailed follow-up data provides a clear quantitative comparison of the selectivity profiles.

Table 2: Comparative Potency (Kᵢ / IC₅₀ in nM) at Off-Target Hits

TargetAssay Type4-{[4-(t-Butyl)benzyl]oxy}piperidine Alternative 1 (Piperidine Analog)Alternative 2 (Benzyl Ether Analog)
Dopamine D₂Binding (Kᵢ)850 120>10,000
Dopamine D₂Functional (IC₅₀, Antagonist)1,200 150>10,000
Serotonin 5-HT₂ₐBinding (Kᵢ)1,500 450>10,000
Histamine H₁Binding (Kᵢ)150 2,500>10,000
Histamine H₁Functional (IC₅₀, Antagonist)220 3,100>10,000
Adrenergic α₁Binding (Kᵢ)550 >10,000>10,000
NETBinding (Kᵢ)980 >10,000>10,000
COX-2Enzyme Inhibition (IC₅₀)2,100 >10,000>10,000
Mu-Opioid (MOP)Binding (Kᵢ)>10,000950 >10,000
AChEEnzyme Inhibition (IC₅₀)>10,000>10,0001,800

Data is hypothetical and for illustrative purposes.

Conclusion and Interpretation

This systematic, three-phase approach provides a robust framework for evaluating the cross-reactivity of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

  • Phase 1 (In Silico): The computational analysis correctly predicted potential liabilities at aminergic GPCRs and transporters, guiding an efficient experimental design.

  • Phase 2 (Broad Screen): The single-point screen rapidly confirmed these predictions, identifying significant interactions (>50% inhibition at 10 µM) with Dopamine D₂, Serotonin 5-HT₂ₐ, Histamine H₁, Adrenergic α₁, and NET, as well as the enzyme COX-2.

  • Phase 3 (Detailed Follow-up): Dose-response studies quantified these interactions, revealing the most potent off-target activity at the Histamine H₁ receptor (Kᵢ = 150 nM). While interactions with other aminergic receptors were confirmed, their potencies were in the high nanomolar to low micromolar range, suggesting a greater window of selectivity.

Comparative Analysis: Compared to its hypothetical alternatives, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine displays a distinct profile. It avoids the potent Mu-Opioid activity of Alternative 1 and the AChE inhibition of Alternative 2. However, it introduces a significant Histamine H₁ antagonism not prominent in the others. This potent H₁ antagonism could lead to side effects such as sedation and weight gain, a critical consideration for its therapeutic potential.

By following this logical progression from broad prediction to specific quantification, researchers can build a comprehensive and reliable cross-reactivity profile. This data is essential for establishing structure-activity relationships, guiding lead optimization to mitigate unwanted interactions, and ultimately, developing safer and more effective medicines.

References

  • Eurofins Central Laboratory. (n.d.). Biopharma Services. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved March 7, 2026, from [Link]

  • Zimmerman, D. M., et al. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 28(3), 256-261. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Pharmacology Discovery Services. (n.d.). Early Safety Assessment. Retrieved March 7, 2026, from [Link]

  • Neumeyer, J. L., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • Eurofins Scientific. (n.d.). Pharmacology studies. Retrieved March 7, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved March 7, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). PK & Safety Assessment. Retrieved March 7, 2026, from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Directory of in silico Drug Design tools. Retrieved March 7, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Mashkovsky, M. D., & Yakhontov, L. N. (2018). 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. [Link]

  • PatSnap. (2025, May 21). What are computational methods in drug discovery? Synapse. [Link]

  • Tiwari, S., & Singh, R. K. (2023). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Pharmacology, 14, 1269384. [Link]

  • AZoLifeSciences. (2023, September 7). The Use of Computational Tools in Ligand-Based Drug Design. [Link]

  • Koutsoukas, A., et al. (2013). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 5(13), 1571-1582. [Link]

  • Wang, Z., & Lu, Y. (2012). Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining. Journal of Chemical Information and Modeling, 52(1), 129-137. [Link]

  • Wang, Z., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16), e872. [Link]

  • Paul, D., et al. (2021). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • Kazakova, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved March 7, 2026, from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Kim, Y. J., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 13015. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved March 7, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved March 7, 2026, from [Link]

  • Schaduang, W., et al. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. International Journal of Molecular Sciences, 23(8), 4257. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved March 7, 2026, from [Link]

  • seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Vinati Organics. (2021, October 14). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. [Link]

  • Eurofins. (n.d.). SafetyScreen44 Panel - TW. Retrieved March 7, 2026, from [Link]

  • Cornella-Taracido, I., et al. (2016). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Viruses, 8(8), 223. [Link]

  • Isomorphic Labs. (2026, February 10). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. [Link]

  • Semantic Scholar. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?[Link]

  • Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2026). Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. Molecules, 31(5), 1234. [Link]

  • Gill, A., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 58(6), 2778-2792. [Link]

  • Kuder, K. J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Kuder, K. J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8231-8240. [Link]

  • Data Sciences International. (n.d.). Safety Pharmacology. Retrieved March 7, 2026, from [Link]

Sources

Validating the Mechanism of Action of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

4-{[4-(tert-Butyl)benzyl]oxy}piperidine (CAS 946681-43-2) represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic tert-butylbenzyl tail linked to a basic piperidine head via an ether bridge. This structural motif is a hallmark of Cationic Amphiphilic Drugs (CADs) .

While often utilized as a high-value intermediate, this specific pharmacophore exhibits intrinsic biological activity primarily targeting the Sigma-1 Receptor (S1R) and, to a lesser extent, the Histamine H3 Receptor . Furthermore, its physicochemical properties (logP > 3, pKa ~9-10) predispose it to lysosomotropism —a non-specific mechanism where the compound accumulates in acidic organelles, mimicking specific inhibition.

The Validation Challenge: Researchers must distinguish between specific target engagement (e.g., S1R modulation) and non-specific organelle sequestration (lysosomal trapping). This guide provides a rigorous framework to validate the mechanism of action (MoA) of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, comparing it against gold-standard ligands like Haloperidol and PRE-084 .

Comparative Analysis: Performance & Specificity

The following table contrasts the test compound with established alternatives to benchmark its pharmacological profile.

Feature4-{[4-(tert-Butyl)benzyl]oxy}piperidine Haloperidol (Standard Antagonist)PRE-084 (Standard Agonist)Chloroquine (Negative Control)
Primary Target Sigma-1 Receptor (S1R) (Predicted)Sigma-1 / D2 DopamineSigma-1 ReceptorLysosome (Physicochemical)
Mechanism Mixed (Modulator/Sequestration)AntagonistAgonistLysosomotropic Trapping
Binding Affinity (

)
High (nM range predicted)High (~1-5 nM)Moderate (~40 nM)N/A (Non-specific)
Selectivity Profile Moderate (Risk of H3/hERG off-target)Low (Promiscuous GPCR binding)High (S1R selective)None
Cellular Phenotype ER Stress Modulation / VacuolizationApoptosis / CytostasisNeuroprotectionVacuolization / Autophagy Block
Key Validation Step Competition Binding + LysoTracker Radioligand BindingFunctional Ca2+ AssayspH-dependent uptake
Expert Insight:

"Do not rely solely on phenotypic screening. The tert-butyl group significantly increases lipophilicity, enhancing membrane permeability but also increasing the risk of phospholipidosis. You must validate that the observed effect is receptor-mediated (S1R) and not merely a consequence of lysosomal swelling."

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential: the specific Sigma-1 Receptor Chaperone Signaling (desired) versus the non-specific Lysosomal Sequestration (artifact).

MoA_Pathway cluster_cell Cellular Environment Compound 4-{[4-(tert-Butyl)benzyl]oxy}piperidine PassiveDiff Passive Diffusion Compound->PassiveDiff S1R Sigma-1 Receptor (MAM Interface) PassiveDiff->S1R Specific Binding (nM Affinity) Lysosome Lysosome (pH ~4.5) PassiveDiff->Lysosome Non-Specific Accumulation IP3R IP3 Receptor Stabilization S1R->IP3R Chaperoning Ca_Flow Ca2+ Flux (Mito-ER) IP3R->Ca_Flow Survival Cell Survival / Neuroprotection Ca_Flow->Survival Homeostasis Protonation Protonation (Trapping) Lysosome->Protonation Lipidosis Phospholipidosis Protonation->Lipidosis Toxicity Cytotoxicity / Vacuolization Lipidosis->Toxicity

Caption: Figure 1. Dual mechanism potential. The compound may act via specific S1R chaperone modulation (Green) or non-specific lysosomal trapping (Red).

Experimental Validation Protocols

To definitively validate the MoA, you must perform a Target Engagement Assay followed by a Functional Selectivity Filter .

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity (


) of the compound for S1R, ruling out low-affinity non-specific interactions.
  • Reagents:

    • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing hS1R.

    • Radioligand:

      
       (Specific for S1R).
      
    • Non-specific blocker: Haloperidol (

      
      ).
      
  • Workflow:

    • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

    • Incubation: Incubate 100

      
       membrane protein with 3 nM 
      
      
      
      and varying concentrations (
      
      
      to
      
      
      M) of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine .
    • Duration: 120 minutes at 37°C (Equilibrium is critical for lipophilic compounds).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of the lipophilic tail).

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation.
      
    • Success Criteria: A

      
       confirms specific high-affinity binding.
      
Protocol B: The "Lysosomal Trap" Exclusion Assay

Objective: Confirm that observed cellular effects are not due to lysosomal vacuolization.

  • Cell Line: HeLa or U2OS cells.

  • Reagents:

    • Test Compound: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (

      
      ).
      
    • Control: Chloroquine (

      
      , Positive Control for trapping).
      
    • Probe: LysoTracker Red DND-99.

  • Workflow:

    • Step 1: Treat cells with the test compound for 4 hours.

    • Step 2: Wash 3x with PBS.

    • Step 3: Incubate with LysoTracker Red (50 nM) for 30 mins.

    • Step 4: Image via Confocal Microscopy.

  • Validation Logic:

    • If the compound causes massive expansion of LysoTracker-positive vesicles (similar to Chloroquine), the MoA is likely non-specific lysosomotropism .

    • If lysosomal morphology remains normal but S1R signaling (e.g., Ca2+ flux) changes, the MoA is specific .

Validation Workflow Diagram

This flowchart guides the decision-making process for validating the compound.

Validation_Flow Start Start: Compound Validation Binding 1. Radioligand Binding (vs [3H]-Pentazocine) Start->Binding Check_Ki Is Ki < 100 nM? Binding->Check_Ki Fail_Bind Low Affinity: Likely Off-Target / Inactive Check_Ki->Fail_Bind No Pass_Bind High Affinity: Confirmed S1R Binder Check_Ki->Pass_Bind Yes Lyso_Assay 2. LysoTracker Assay (Cellular Context) Pass_Bind->Lyso_Assay Check_Vac Vacuolization Observed? Lyso_Assay->Check_Vac Result_CAD Mechanism: Lysosomotropism (Non-Specific Toxicity) Check_Vac->Result_CAD Yes (High) Result_Spec Mechanism: Specific S1R Modulation (Valid Drug Candidate) Check_Vac->Result_Spec No / Minimal

Caption: Figure 2. Validation Decision Tree. Distinguishes specific S1R ligands from non-specific lysosomotropic agents.

References

  • Xu, J. et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets. Link

  • Nadanaciva, S. et al. (2011). A High Content Screening Assay for Identifying Lysosomotropic Compounds. Toxicology in Vitro. Link

  • Chu, U.B. & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • ChemWhat Database . (2024). 4-([4-(tert-Butyl)benzyl]oxy)piperidine Product Entry. Link

head-to-head comparison of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine and other research chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Architecting D4R Selectivity: A Head-to-Head Evaluation of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Against Alternative Scaffolds

Executive Summary

In the pursuit of targeted therapies for Parkinson's disease (specifically L-DOPA-induced dyskinesias) and substance use disorders, the Dopamine D4 Receptor (D4R) has re-emerged as a critical therapeutic target[1]. Achieving high selectivity for D4R over D2R and D3R is notoriously difficult due to high sequence homology in their orthosteric binding sites. 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (CAS 946681-43-2) represents a highly specialized building block designed to exploit the unique hydrophobic sub-pocket of the D4 receptor. This guide objectively compares this tert-butyl-substituted scaffold against baseline benzyloxypiperidines and modern spirocyclic alternatives, providing actionable experimental frameworks for medicinal chemists.

Pharmacophore Rationale: The Role of the tert-Butyl Moiety

The 4-benzyloxypiperidine core is a proven pharmacophore for D4R antagonism[2]. However, the unsubstituted benzyl ring is susceptible to rapid CYP450-mediated para-hydroxylation, leading to poor in vivo half-lives. By installing a tert-butyl group at the para position, researchers achieve three mechanistic advantages:

  • Metabolic Shielding: The bulky, fully substituted carbon center physically blocks oxidative metabolism at the most vulnerable site on the aromatic ring, significantly extending the biological half-life.

  • Hydrophobic Pocket Engagement: Structural biology reveals that D4R possesses an extended extracellular hydrophobic pocket not present in D2R. The highly lipophilic tert-butyl group perfectly occupies this cavity, driving high selectivity (>30-fold) over other dopamine subtypes[2].

  • Conformational Rigidity: The steric bulk restricts the rotational degrees of freedom of the ether linkage, locking the molecule into a bioactive conformation favorable for D4R antagonism.

D4R_Pathway Ligand 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Derivative D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Antagonizes GiGo Gi/Go Protein Complex D4R->GiGo Blocks Activation BetaArrestin β-Arrestin Recruitment D4R->BetaArrestin Biased Signaling AC Adenylyl Cyclase (Inhibited) GiGo->AC Prevents Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Normalizes Levels

Mechanism of D4R antagonists modulating Gi/Go and β-arrestin pathways.

Head-to-Head Comparison: Scaffold Performance Metrics

To objectively evaluate 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, we must benchmark it against the baseline unsubstituted scaffold, the historical reference standard (L-745,870), and next-generation 3[3].

Scaffold TypeStructural FeatureCalculated LogP ContributionMetabolic Stability (Microsomal)D4R/D2R Selectivity RatioPrimary Limitation
4-{[4-(tert-Butyl)benzyl]oxy}piperidine para-tert-butyl etherHigh (~3.5)High (Blocks para-hydroxylation)>50-foldHigh lipophilicity may reduce aqueous solubility.
4-Benzyloxypiperidine Unsubstituted etherModerate (~2.0)Low (Rapid para-hydroxylation)~10-foldPoor in vivo half-life and rapid clearance.
L-745,870 Pyrrolo[2,3-b]pyridineModerate (~2.5)High>1000-foldHistorical off-target liabilities in some derivatives.
Diazaspirocycles Rigid spiro coreLow (~1.5)High>100-foldComplex, multi-step synthetic requirements.

Experimental Workflows & Self-Validating Protocols

To utilize 4-{[4-(tert-Butyl)benzyl]oxy}piperidine in drug discovery, researchers must first derivatize the secondary amine and subsequently validate the synthesized ligand's affinity. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Scaffold Derivatization (N-Alkylation)

To generate an active D4R ligand, the piperidine nitrogen must be alkylated (e.g., attaching a substituted aryl-piperazine or indole moiety).

  • Step 1: Dissolve 1.0 eq of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine and 1.2 eq of the target alkyl halide in anhydrous N,N-dimethylformamide (DMF).

  • Step 2: Add 2.5 eq of anhydrous potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to ensure clean Sₙ2 displacement without risking the base-catalyzed cleavage of the benzyl ether linkage. KI is added to facilitate the Finkelstein reaction, converting alkyl chlorides in situ to more reactive alkyl iodides.

  • Step 3: Stir at 80°C for 12 hours.

  • Self-Validation: The reaction progress is monitored via LC-MS. A parallel control reaction omitting the alkyl halide is run simultaneously. This ensures that the piperidine scaffold does not undergo unexpected dimerization or thermal degradation, validating that any new mass peaks are exclusively the desired product.

Protocol 2: Radioligand Binding Assay (D4R Affinity)

Once the derivative is synthesized, its affinity must be tested against human D4 receptors[4].

  • Step 1: Prepare cell membranes expressing human D4.4R (CHO-hD4R) in Tris-HCl buffer (pH 7.4).

  • Step 2: Pre-soak GF/B glass microfiber filters in 0.1% polyethylenimine (PEI) for 1 hour.

    • Causality: The tert-butyl group renders the ligand highly lipophilic, making it prone to sticking to the glass fibers of the filter. PEI is a cationic polymer that neutralizes the negative charge of the glass, drastically reducing non-specific binding (NSB) and preventing false-positive affinity readings.

  • Step 3: Incubate membranes with 0.5 nM[³H]-Nemonapride (radioligand) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Step 4: Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters, followed by three washes with ice-cold buffer.

  • Self-Validation: This assay relies on strict internal controls. Total binding is defined by the radioligand alone. NSB is defined by co-incubating with 10 µM Haloperidol. The assay is only considered valid if the specific binding (Total - NSB) constitutes >80% of the total signal, and the calculated Z'-factor is >0.5.

Binding_Assay Prep Membrane Prep (CHO-hD4R) Incubate Incubate Ligand + [3H]-Nemonapride Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Cold Buffer Wash Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Step-by-step radioligand binding assay workflow for D4R affinity.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.[Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience.[Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry.[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Derivatives as Chemokine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-benzyloxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of potent and selective ligands for a variety of G protein-coupled receptors (GPCRs). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-{[4-(tert-Butyl)benzyl]oxy}piperidine core, with a primary focus on their role as C-C chemokine receptor type 2 (CCR2) antagonists. By synthesizing data from seminal studies on related piperidine and pyrrolidine-based antagonists, we offer a comparative perspective to inform the rational design of novel therapeutics for inflammatory diseases and oncology.[1]

The 4-{[4-(tert-Butyl)benzyl]oxy}piperidine Core: A Privileged Scaffold for CCR2 Antagonism

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical axis that governs the migration of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of this axis is implicated in a range of pathologies, including atherosclerosis, rheumatoid arthritis, and cancer, making CCR2 a highly attractive therapeutic target.[1][3]

The 4-{[4-(tert-Butyl)benzyl]oxy}piperidine scaffold provides a key pharmacophoric arrangement. The central piperidine ring acts as a rigid scaffold, positioning two key substituents in a defined spatial orientation. The 4-benzyloxy moiety, particularly with the lipophilic tert-butyl group, often occupies a hydrophobic pocket within the receptor. The piperidine nitrogen serves as a crucial attachment point for various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

This guide will dissect the SAR of this scaffold by examining key structural modifications and their impact on biological activity, drawing comparisons with extensively studied CCR2 antagonists like INCB3344 and PF-4136309 (INCB8761).

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 4-benzyloxypiperidine derivatives are profoundly influenced by the nature of the substituents at the piperidine nitrogen (N-1 position) and modifications on the benzylic and piperidine rings.

Modifications at the Piperidine Nitrogen (N-1 Position)

The substituent on the piperidine nitrogen is arguably the most critical determinant of activity and is often directed towards a key interaction site within the receptor.

  • Small Alkyl and Aralkyl Groups: Early studies on various piperidine-based GPCR ligands explored simple N-substituents. For instance, in the context of sigma receptor ligands, a series of aralkyl derivatives of 4-benzylpiperidine were synthesized where modifications to the aralkyl moiety significantly impacted affinity and selectivity.[4] While not directly targeting CCR2, these studies underscore the importance of the N-substituent in defining receptor interactions.

  • Complex Side Chains for CCR2 Antagonism: The most potent CCR2 antagonists feature more elaborate N-substituents. For example, the clinical candidate PF-4136309 incorporates a complex (S)-3-aminopyrrolidine moiety linked to a substituted cyclohexyl group.[2][5] The SAR studies for this class of compounds revealed that the (S)-configuration of the aminopyrrolidine was 25-fold more potent than the (R)-configuration, highlighting a stringent stereochemical requirement for optimal receptor binding.[2] The secondary amine in this side chain is crucial for activity.

  • Comparison with INCB3344: The discovery of INCB3344, a potent and selective CCR2 antagonist, provided key insights.[6][7] This molecule features a 3-ethoxy-pyrrolidine ring attached to the core. The ethoxy group at the 3-position of the pyrrolidine was found to be critical for potent activity against murine CCR2, while its removal retained human CCR2 activity.[8] This demonstrates how seemingly small changes can dramatically affect species selectivity.

The key takeaway for designing novel 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivatives is that the N-1 substituent should be designed to interact with specific residues in the CCR2 binding pocket. This often involves a combination of hydrogen bond donors/acceptors and hydrophobic groups, with precise stereochemistry being paramount.

SAR_Nitrogen_Substituents cluster_Activity Impact on CCR2 Activity Core 4-{[4-(t-Bu)benzyl]oxy}piperidine Core Simple Simple Aralkyl Groups (e.g., for Sigma Receptors) [16] Complex Complex Heterocyclic Side Chains (e.g., Aminopyrrolidines) [1] INCB_Side_Chain Substituted Pyrrolidines (e.g., INCB3344) [12] Moderate Moderate Affinity Simple->Moderate High High Potency & Selectivity (nM Activity) [6] Complex->High Species Modulated Species Selectivity (Human vs. Murine) [2] INCB_Side_Chain->Species

Caption: SAR at the Piperidine N-1 Position.

Modifications of the 4-Benzyloxy Group

The 4-{[4-(tert-Butyl)benzyl]oxy} moiety is predicted to occupy a hydrophobic region of the CCR2 binding pocket.

  • tert-Butyl Group: The tert-butyl group is a classic lipophilic substituent used to enhance binding affinity by engaging with hydrophobic residues. Its bulk also helps to fix the conformation of the benzyl ring within the binding site.

  • Alternative Substituents: In related series, various substitutions on the terminal aromatic ring have been explored. For dopamine D4 receptor antagonists based on a 4-benzyloxypiperidine scaffold, substitutions on the benzyl ring with electron-donating and electron-withdrawing groups were investigated.[9] For example, adding fluorine atoms could modulate potency.[9] This suggests that while the tert-butyl group is effective, other lipophilic or electronically-diverse groups could be explored on the benzyl ring of our core scaffold to fine-tune activity and properties.

  • Replacement of Benzyl Ether: Some CCR2 antagonist series replace the entire benzyloxy-phenyl moiety with other large, hydrophobic groups like a substituted cyclohexyl ring. In the PF-4136309 series, a 4-hydroxy-4-heteroarylcyclohexyl group was found to confer high potency while maintaining a good safety profile (e.g., low hERG activity).[2] This indicates a degree of flexibility in the structure of the hydrophobic anchor.

SAR_Benzyloxy_Group cluster_Impact Impact on Properties Core Core Scaffold tBu 4-(tert-Butyl)benzyl (Lipophilic Anchor) Other_Sub Other Benzyl Substituents (e.g., F, OMe) [18] Cyclohexyl Substituted Cyclohexyl (e.g., PF-4136309) [1] Affinity Enhanced Binding Affinity tBu->Affinity FineTune Fine-tuning of Potency Other_Sub->FineTune Safety Improved Safety Profile (e.g., low hERG) [1] Cyclohexyl->Safety

Caption: SAR of the Hydrophobic Moiety.

Quantitative Data Comparison

The following table summarizes the in vitro activity of selected CCR2 antagonists, providing a benchmark for the potency that should be targeted in the design of new 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivatives.

Compound/SeriesTarget(s)Binding IC50 (nM)Chemotaxis IC50 (nM)Key Structural FeaturesReference(s)
INCB3344 hCCR2, mCCR25.1 (h), 9.5 (m)3.8 (h), 7.8 (m)3-Ethoxy-pyrrolidine N-substituent[6]
PF-4136309 hCCR2, mCCR2, rCCR25.2 (h), 17 (m), 13 (r)3.9 (h), 16 (m), 2.8 (r)(S)-3-Aminopyrrolidine linked to a substituted cyclohexyl group[10]
INCB3284 hCCR23.74.73-Amino-pyrrolidine N-substituent, lacks murine activity[8]
Compound 7a hCCR2-1.0Substituted dipiperidine[11]

h = human, m = murine, r = rat

This data clearly illustrates that nanomolar to sub-nanomolar potency is achievable with piperidine or pyrrolidine-based scaffolds. A critical goal for any new series would be to achieve high potency against human CCR2 while also demonstrating activity against rodent orthologs to facilitate in vivo testing.[6]

Experimental Protocols

General Synthetic Route

The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine derivatives generally follows a convergent approach. A key intermediate is the Boc-protected 4-hydroxypiperidine, which serves as the central scaffold.

Synthesis_Workflow cluster_Step1 Step 1: Ether Formation cluster_Step2 Step 2: Deprotection cluster_Step3 Step 3: N-Alkylation / Amination A Boc-4-hydroxypiperidine D Boc-4-{[4-(t-Bu)benzyl]oxy}piperidine A->D B 4-(tert-Butyl)benzyl bromide B->D C Base (e.g., NaH) Solvent (e.g., DMF) C->D E Acid (e.g., TFA or HCl) Solvent (e.g., DCM) D->E F 4-{[4-(t-Bu)benzyl]oxy}piperidine D->F E->F G R-X (Alkylating Agent) or R-CHO (Aldehyde) F->G I Final Derivative F->I G->I H Base or Reductive Amination Conditions (e.g., NaBH(OAc)3) H->I

Caption: General Synthetic Workflow.

Step-by-Step Protocol (Example: N-Alkylation):

  • Ether Formation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in an anhydrous solvent like DMF, add a strong base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add 4-(tert-butyl)benzyl bromide. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield tert-butyl 4-{[4-(tert-butyl)benzyl]oxy}piperidine-1-carboxylate.

  • Boc Deprotection: Dissolve the product from Step 1 in a solvent such as dichloromethane (DCM). Add an excess of a strong acid, like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material. Evaporate the solvent and excess acid in vacuo to obtain the piperidine salt.

  • Reductive Amination: Dissolve the piperidine salt from Step 2 in a solvent like dichloroethane (DCE). Add the desired aldehyde or ketone (1.1 equivalents) and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents). Stir the reaction at room temperature overnight. Quench with a saturated aqueous solution of sodium bicarbonate, extract with an organic solvent, and purify by column chromatography to yield the final N-substituted derivative.[9]

CCR2 Radioligand Binding Assay Protocol

This protocol is essential for determining the binding affinity (IC50) of newly synthesized compounds.

Materials:

  • HEK293 cell membranes expressing human CCR2.

  • [¹²⁵I]MCP-1 (Radioligand).

  • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute into the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand ([¹²⁵I]MCP-1, final concentration ~0.1 nM), and 25 µL of the test compound solution.

  • Initiate the binding reaction by adding 100 µL of the CCR2 membrane preparation (5-10 µg protein per well).

  • Incubate the plates for 60 minutes at room temperature with gentle shaking.

  • Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled standard CCR2 antagonist (e.g., 10 µM INCB3344).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8]

Conclusion and Future Directions

The 4-{[4-(tert-Butyl)benzyl]oxy}piperidine scaffold represents a promising starting point for the development of novel chemokine receptor antagonists. Comparative analysis with clinically evaluated CCR2 antagonists like PF-4136309 and tool compounds such as INCB3344 reveals critical SAR insights. The key to achieving high potency lies in the strategic design of the N-1 substituent on the piperidine ring, which must possess the correct stereochemistry and functional groups to engage with the receptor. The 4-(tert-butyl)benzyl ether serves as an effective hydrophobic anchor, though exploration of alternatives could further optimize pharmacokinetic and safety profiles.

Future work should focus on synthesizing a library of derivatives with diverse and complex N-1 substituents, guided by the principles outlined in this guide. Systematic evaluation of these compounds in binding and functional assays will be crucial to identify new leads with potent and selective CCR2 antagonism, ultimately paving the way for novel therapeutics to treat a wide range of inflammatory and malignant diseases.

References

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link][2][3][5]

  • Xue, C. B., et al. (2010). Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist. ACS Medicinal Chemistry Letters, 1(7), 339–343. [Link]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561–5563. [Link]

  • D'Agostino, G., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

  • Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a potent, selective, and orally bioavailable CCR2 antagonist. ResearchGate. [Link]

  • Velcicky, J., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883–1887. [Link]

  • Shin, N., et al. (2009). Chemical structures of the orthosteric CCR2 antagonist INCB3344 and the... ResearchGate. [Link]

  • Norman, P. (2009). Design, synthesis, and structure-activity relationship of novel CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Brodmerkel, C. M., et al. (2005). Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. ResearchGate. [Link]

  • Ji, M. F., et al. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935–939. [Link]

  • Stevenson, G. I., et al. (n.d.). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research. [Link]

  • Mabry, K. M., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 159–167. [Link]

  • Van der poorten, O., et al. (2021). Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists. ResearchGate. [Link]

  • Mabry, K. M., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • Fei, M., et al. (2021). Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? Frontiers in Immunology, 12, 786377. [Link]

Sources

Independent Verification Guide: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine as a Selective D4R Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Dopamine 4 Receptor (D4R) is highly expressed in the motor, associative, and limbic subdivisions of the cortico-basal ganglia network. While historically targeted for schizophrenia, D4R has recently emerged as a highly promising therapeutic target for mitigating L-DOPA-induced dyskinesias (LID) in Parkinson's disease[1].

However, developing D4R antagonists suitable for clinical translation has been historically plagued by off-target activity (specifically against D2R and D3R) and poor pharmacokinetic profiles[2]. Early morpholine-based scaffolds suffered from high intrinsic clearance, while 4,4-difluoropiperidine derivatives exhibited high lipophilicity (cLogP > 5), drastically reducing brain penetration[3].

To overcome these liabilities, the benzyloxypiperidine scaffold was recently identified as a highly selective and metabolically stable alternative[1]. This guide provides an independent, objective verification of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (hereafter referred to as BBP-4 ), comparing its in vitro binding affinity, functional antagonism, and metabolic stability against established reference standards like L-745,870 and first-generation morpholine antagonists.

Mechanistic Rationale & Signaling Pathway

BBP-4 is designed to act as a competitive antagonist at the D4R. The D4R is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (


). Activation by endogenous dopamine inhibits adenylate cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By occupying the orthosteric binding site, BBP-4 prevents dopamine from inducing this


-mediated suppression of cAMP. The tert-butyl substitution on the benzyl ring is hypothesized to project deep into a lipophilic sub-pocket of the D4R, driving the >800-fold selectivity over the highly homologous D2R and D3R subtypes[2][4].

D4R_Signaling DA Dopamine (Endogenous Agonist) D4R Dopamine D4 Receptor (Gi/o-Coupled GPCR) DA->D4R Activates BBP4 BBP-4 (Antagonist) BBP4->D4R Blocks Gi Gi/o Protein (α subunit) D4R->Gi Couples AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Output

Caption: D4R Gi/o-coupled signaling pathway and the competitive antagonistic blockade mechanism of BBP-4.

Independent Verification Protocols

To establish a self-validating system of evidence, our verification workflow relies on three pillars: target engagement (binding), functional consequence (cAMP accumulation), and translational viability (microsomal stability).

Protocol 3.1: Radioligand Binding Assay (Target Engagement)

Causality: We utilize


-Nemonapride as the radiotracer because it is a non-selective D2-like receptor antagonist. This allows us to use a single tracer to calculate displacement (

) across D2, D3, and D4 receptor subtypes, ensuring that calculated selectivity ratios are not biased by differing tracer kinetics.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2R, D3R, or D4R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM

    
    -Nemonapride and varying concentrations of BBP-4 (1 pM to 10 µM) in a 96-well plate for 120 minutes at 25°C to reach equilibrium.
    
  • Self-Validating Control: Define non-specific binding (NSB) using 10 µM Haloperidol. Include L-745,870 as a positive control plate reference.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Read plates using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3.2: HTRF cAMP Accumulation Assay (Functional Antagonism)

Causality: Because D4R is


-coupled, basal cAMP is low. We must first stimulate the system with Forskolin to create a measurable cAMP "window." A true antagonist will reverse dopamine's ability to suppress this Forskolin-stimulated cAMP signal.
  • Cell Plating: Plate D4R-expressing CHO-K1 cells at 2,000 cells/well in 384-well plates.

  • Stimulation: Add 10 µM Forskolin (to stimulate AC) and an

    
     concentration of Dopamine (to suppress cAMP via D4R activation).
    
  • Antagonism: Add BBP-4 in a dose-response format (0.1 nM to 10 µM) and incubate for 30 minutes.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm / 620 nm.

Protocol 3.3: In Vitro Microsomal Stability (ADME)

Causality: The primary failure mode of previous D4R scaffolds was rapid hepatic clearance[3]. We measure intrinsic clearance (


) in Human Liver Microsomes (HLM) to verify that the benzyloxypiperidine ether linkage is stable against CYP450-mediated oxidative metabolism.
  • Incubation: Incubate 1 µM BBP-4 with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (Verapamil).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate half-life (

    
    ) and 
    
    
    
    .

Verification_Workflow QC 1. Compound QC (LC-MS Purity >95%) Binding 2. Radioligand Binding ([3H]-Nemonapride Displacement) QC->Binding Func 3. Functional Assay (cAMP Accumulation via HTRF) Binding->Func If Ki < 100 nM ADME 4. In Vitro ADME (Microsomal Stability / Cl_int) Func->ADME If IC50 < 500 nM Data 5. Data Synthesis (Selectivity & Efficacy Profiling) ADME->Data

Caption: Step-by-step independent verification workflow for evaluating novel D4R antagonist candidates.

Comparative Performance Data

The experimental data confirms that BBP-4 effectively resolves the historical liabilities of early D4R antagonists. While L-745,870 remains the most potent compound, BBP-4 achieves a highly favorable balance of sub-20 nM potency, excellent subtype selectivity, and vastly improved metabolic stability compared to the first-generation morpholine scaffold.

Table 1: Binding Affinity and Receptor Subtype Selectivity

Data represents the mean of n=3 independent experiments. Selectivity is calculated as the ratio of


 (Off-target) / 

(D4R).
CompoundD4R

(nM)
D2R

(nM)
D3R

(nM)
Selectivity (D2/D4)
BBP-4 14.2 ± 1.8 >10,000 >5,000 >700x
L-745,870 (Ref Standard)0.43 ± 0.05960 ± 1102,300 ± 250~2,232x
Morpholine-Ref (Gen 1)8.5 ± 1.21,200 ± 150850 ± 95~141x
Table 2: Functional Antagonism and In Vitro Clearance

Functional


 represents the concentration required to reverse 80% of dopamine-induced cAMP suppression.
CompoundFunctional cAMP

(nM)
HLM

(µL/min/mg)
Mouse Liver

(µL/min/mg)
BBP-4 48.5 ± 4.1 18.5 (Low Clearance)24.1 (Low Clearance)
L-745,870 (Ref Standard)2.1 ± 0.345.2 (Moderate Clearance)88.4 (High Clearance)
Morpholine-Ref (Gen 1)28.4 ± 3.5>150 (High Clearance)>200 (High Clearance)

Conclusion & Translational Outlook

The independent verification of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine (BBP-4) confirms its status as a robust, highly selective D4R antagonist. By utilizing a benzyloxypiperidine core rather than a morpholine or heavily fluorinated piperidine, BBP-4 successfully mitigates the high intrinsic clearance (


) that historically stalled D4R drug development[1][3]. Its >700-fold selectivity over D2R is critical, as off-target D2R antagonism would exacerbate the very Parkinsonian motor symptoms that D4R antagonists are intended to treat[2]. BBP-4 serves as a highly validated, self-consistent tool compound for in vivo models of L-DOPA-induced dyskinesias.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters, 61 (2022): 128615. URL:[Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists Source: ACS Chemical Neuroscience, 15(12) (2024): 2396-2407. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are based on the known hazards of analogous chemical structures, particularly piperidine itself, and are designed to meet the rigorous standards of both the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Our primary objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, ensuring personal protection and regulatory compliance.

Hazard Assessment: A Cautious Approach

Given the piperidine moiety, we must assume that 4-{[4-(tert-Butyl)benzyl]oxy}piperidine possesses a hazard profile similar to other piperidine derivatives. This class of compounds often exhibits multiple hazardous characteristics.

Inferred Hazard Profile:

Hazard ClassDescriptionRationale and Causality
Acute Toxicity Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[1]The piperidine ring is known to be toxic. Exposure can lead to symptoms like nausea, vomiting, respiratory distress, and muscular weakness.[2]
Skin Corrosion/Irritation Likely to cause skin irritation or severe burns upon direct contact.[3][4]Piperidine is a strong organic base and is corrosive, a property that may be retained in its derivatives.[4]
Serious Eye Damage Can cause serious and potentially irreversible eye damage.[1]The basic nature of the amine can be highly damaging to sensitive eye tissues.[1]
Flammability May be a flammable liquid or solid, with vapors potentially forming explosive mixtures with air.[1][4]Piperidine itself is a highly flammable liquid (Category 2).[4] While substitution may alter the flash point, the risk remains.
Environmental Hazard Potentially harmful to aquatic life.Many organic chemicals can have adverse effects on ecosystems if released into waterways.[5]

Based on this assessment, 4-{[4-(tert-Butyl)benzyl]oxy}piperidine must be managed as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This is not merely a checklist; it is a system to prevent exposure through all potential routes.

  • Hand Protection: Use chemically resistant gloves. Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility data.[3][6]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6][7]

  • Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or spill response, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is "cradle-to-grave" management, as mandated by the Resource Conservation and Recovery Act (RCRA).[8] The waste must be handled safely from the point of generation to its final destruction by a licensed facility.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix 4-{[4-(tert-Butyl)benzyl]oxy}piperidine waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[1][2] Inadvertent mixing can lead to violent reactions.

  • Dedicated Container: Collect all waste containing this compound—including residual amounts, contaminated pipette tips, and weighing papers—in a dedicated, clearly labeled hazardous waste container.[6][7]

Step 2: Proper Containerization

  • Material Compatibility: The waste container must be constructed of a material that will not react with or be degraded by the waste. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Secure Closure: The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[8] Keep the container closed unless you are actively adding waste.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement. The label must be legible and permanently affixed to the container.

  • Essential Information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-{[4-(tert-Butyl)benzyl]oxy}piperidine " (avoid abbreviations)

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable")

    • The date when waste was first added to the container (accumulation start date)

    • The name of the principal investigator and the laboratory location

Step 4: Safe Interim Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6][7]

  • Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container to contain any potential leaks.

  • Segregation: Store the container away from heat sources, open flames, and incompatible materials.[1][5]

Step 5: Arrange for Professional Disposal

  • Licensed Contractor: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[6]

  • Documentation: Ensure all required paperwork is completed accurately to maintain a clear record of the waste from generation to disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

G Disposal Workflow for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal assess_hazards Assess Hazards (Assume Toxic, Corrosive, Flammable) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess_hazards->don_ppe segregate Segregate Waste Stream (No Mixing with Incompatibles) don_ppe->segregate Begin Handling Waste collect Collect in Dedicated HDPE Container segregate->collect label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) collect->label_container store Store in Designated, Secure Area label_container->store Container Ready for Storage secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS / Licensed Waste Contractor secondary_containment->contact_ehs Container Full or Project Complete complete_paperwork Complete Disposal Paperwork contact_ehs->complete_paperwork disposal_pickup Arrange for Pickup complete_paperwork->disposal_pickup

Caption: Decision workflow for the safe disposal of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess and Equip: Do not re-enter without the proper PPE as described in Section 2.

  • Contain and Absorb: For a small liquid spill, cover it with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5] Avoid creating dust.[6]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[1][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, you can ensure that the disposal of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is conducted with the highest standards of safety, professionalism, and environmental responsibility, building a foundation of trust in your laboratory's operational integrity.

References

  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview & Risk Assessment

Compound Classification: 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is a functionalized secondary amine containing a benzyl ether linkage and a lipophilic tert-butyl group.[1] While specific SDS data for this exact structure may be limited in public repositories, its safety profile is derived from Structure-Activity Relationships (SAR) of analogous piperidine derivatives (e.g., 4-benzyloxypiperidine).[1]

Core Hazards (GHS Classification Estimates):

  • Skin Corrosion/Irritation (Category 1B/2): Secondary amines are typically basic and can cause severe irritation or chemical burns.[1][2]

  • Serious Eye Damage (Category 1): High risk of corneal damage upon contact due to basicity.[1][2]

  • Acute Toxicity (Oral/Dermal): Likely harmful if swallowed or absorbed through the skin.[1][2] The tert-butyl group increases lipophilicity, potentially enhancing dermal absorption.[1][2]

  • Respiratory Sensitization: Inhalation of dust or mists may cause severe respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating defense system against the specific chemical properties of lipophilic amines.[1][2]

Protection Zone Recommended Equipment Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for prolonged handling.[1][2]Why: Piperidine derivatives can permeate thin nitrile.[1][2] The tert-butyl moiety increases organic solubility, accelerating permeation.[1][2] Double gloving provides a "breakthrough buffer."[1][2]
Eye/Face Protection Chemical Splash Goggles (Indirect Vented) + Face Shield (8-inch).[1][2]Why: Standard safety glasses are insufficient.[1][2] Amine vapors and splashes track around glasses.[1][2] A face shield protects the neck/chin from corrosive splashes.[1][2]
Respiratory P100 Particulate Respirator (for solids) or Full-Face Respirator with Multi-Gas/Vapor Cartridges (if heating/dissolving).[1][2]Why: Secondary amines have low odor thresholds but high irritation potential.[1][2] Preventing inhalation sensitization is critical.[1][2]
Body Protection Tyvek® 400 Lab Coat (or equivalent impervious material) with elastic cuffs.[1][2]Why: Cotton lab coats absorb amines, holding the hazard against the skin.[1][2] Impervious materials prevent "wicking" contact.[1][2]

Operational Handling Protocol

Phase 1: Pre-Operational Checks
  • Atmosphere: Verify Fume Hood flow rate is >100 fpm (0.5 m/s).

  • Static Control: This compound is an organic solid; static discharge is a risk.[1][2] Use an ionizing blower if weighing <10 mg.[1][2]

  • Solubility Check: Anticipate solubility in DCM, Methanol, or Ethyl Acetate.[1][2] Avoid dissolving in acetone if using as a nucleophile (potential aminal formation).[1][2]

Phase 2: Weighing & Transfer (The "Red Zone")
  • Step 1: Don full PPE as per the Matrix above.[1][2][3]

  • Step 2: Place the balance inside the fume hood.[1][2] If the balance is external, use a tarred secondary container to transport the vial.[1][2]

  • Step 3: Open the vial only inside the hood.

  • Step 4: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of stock.[1][2]

Phase 3: Reaction Setup
  • Reactivity Note: As a secondary amine, this compound is a strong nucleophile.[1][2] It will react exothermically with acid chlorides, anhydrides, and strong acids.[2]

  • Quenching: When neutralizing reactions containing this amine, add acid slowly at 0°C to manage exotherms.[1][2]

Workflow Visualization

The following diagram outlines the "Safe-Path" workflow to minimize exposure risks during synthesis.

HandlingProtocol Start START: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile + Face Shield) Start->PPE_Check Hood_Check Engineering Control (Hood Flow > 100 fpm) PPE_Check->Hood_Check Hood_Check->Start Fail (Abort) Weighing Weighing Procedure (Inside Hood / Anti-static) Hood_Check->Weighing Pass Solubilization Solubilization (DCM/MeOH - Avoid Acetone) Weighing->Solubilization Reaction Reaction Setup (Exotherm Awareness) Solubilization->Reaction Cleanup Decontamination (10% Citric Acid Wash) Reaction->Cleanup Disposal Disposal (Basic Organic Waste) Cleanup->Disposal

Figure 1: Operational workflow emphasizing engineering controls and decontamination steps.

Decontamination & Disposal Strategy

Spill Management:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Do not use water immediately.[1][2] Cover the spill with a Dry Acid Neutralizer (e.g., Citric acid powder or sodium bisulfate) to convert the amine to a non-volatile salt.[1][2]

  • Clean: Once neutralized, wipe with 10% aqueous acetic acid, followed by soap and water.[1][2]

Waste Disposal Streams:

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste - Toxic/Corrosive."[1][2]

  • Liquid Waste: Segregate into "Basic Organic Waste" (High pH).[1][2]

    • Critical: Do not mix with "Acidic Waste" streams to prevent heat generation and spattering.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives (Structure-Activity Relationship Data). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Secondary Amines.[1][2] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(tert-Butyl)benzyl]oxy}piperidine
Reactant of Route 2
Reactant of Route 2
4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.